Oliose
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H12O4 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(3R,4S,5R)-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6+/m1/s1 |
InChI-Schlüssel |
JWFRNGYBHLBCMB-PBXRRBTRSA-N |
Isomerische SMILES |
C[C@H]([C@@H]([C@@H](CC=O)O)O)O |
Kanonische SMILES |
CC(C(C(CC=O)O)O)O |
Synonyme |
alpha-D-Gal-1-3-alpha-D-Glc-beta-D-Fru galactopyranosyl-1-3-glucopyranosyl-1-2-fructofuranose L-oliose loliose oliose |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of D-Oliose
This technical guide provides a comprehensive overview of the chemical structure of D-Oliose, targeting researchers, scientists, and professionals in drug development. It details the molecule's structural features, available spectroscopic data, and a plausible synthetic route.
Chemical Structure of D-Oliose
D-Oliose is a deoxysugar, a class of carbohydrates where one or more hydroxyl groups have been replaced by a hydrogen atom. Its systematic IUPAC name is (2S,4R,5R,6R)-6-methyloxane-2,4,5-triol.[1] It is also known by its synonym, 2,6-dideoxy-alpha-D-lyxo-hexopyranose.[1] The molecular formula for D-Oliose is C₆H₁₂O₄, and it has a molecular weight of 148.16 g/mol .[1]
The structure is a six-membered pyranose ring with the following key features:
-
Deoxygenation: It lacks hydroxyl groups at positions 2 and 6 of the hexopyranose ring.
-
Stereochemistry: The stereochemistry is defined as D-lyxo, indicating the specific spatial arrangement of the remaining hydroxyl groups.
-
Anomeric Form: The alpha anomer specifies the orientation of the hydroxyl group at the anomeric carbon (C1).
This unique structure makes D-Oliose a subject of interest in synthetic and medicinal chemistry. It has been reported to be a component of natural products isolated from microorganisms such as Streptomyces argillaceus.[1]
Quantitative Data
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 97.9 |
| C2 | 34.2 |
| C3 | 67.5 |
| C4 | 69.9 |
| C5 | 65.9 |
| C6 | 17.5 |
| OCH₃ | 54.9 |
| Table 1: ¹³C NMR Chemical Shifts of Methyl-2,6-dideoxy-alpha-D-lyxo-hexopyranoside in CDCl₃. |
Experimental Protocols
A detailed experimental protocol for the synthesis of D-Oliose is not prominently described in the literature. However, a preparative synthesis for its enantiomer, 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose), has been published and provides a strong basis for the synthesis of the D-form. The following protocol is adapted from that synthesis.
Protocol: Synthesis of 2,6-dideoxy-L-lyxo-hexose
This multi-step synthesis starts from a readily available starting material and proceeds through key intermediates without the need for chromatographic purification.
Step 1: Synthesis of Methyl 3-O-benzoyl-4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranoside
-
Reactants: Methyl 4,6-O-benzylidene-2-deoxy-alpha-D-ribo-hexopyranoside.
-
Procedure: The starting material is benzoylated at the 3-position.
Step 2: Synthesis of Methyl 3,4-di-O-benzoyl-6-bromo-2,6-dideoxy-alpha-D-ribo-hexopyranoside
-
Reactant: Product from Step 1.
-
Reagent: N-bromosuccinimide (NBS).
-
Procedure: The 4,6-O-benzylidene acetal (B89532) is opened with NBS to introduce a bromine at the 6-position and a benzoyl group at the 4-position. This key intermediate is crucial for subsequent steps.
Step 3: Reductive Debromination and Epimerization
-
Reactant: Product from Step 2.
-
Procedure: The 6-bromo group is removed, and the stereochemistry at C4 is inverted to achieve the lyxo configuration.
Step 4: Deprotection
-
Reactant: Product from Step 3.
-
Procedure: The benzoyl protecting groups are removed via catalytic transesterification to yield the methyl glycoside of the target molecule.
Step 5: Hydrolysis
-
Reactant: Product from Step 4.
-
Procedure: Mild acid hydrolysis cleaves the methyl glycoside to afford the final product, 2,6-dideoxy-L-lyxo-hexose, which can be crystallized.
Visualization of Synthetic Workflow
The logical relationship of the synthetic pathway described above can be visualized as a workflow diagram.
Caption: Synthetic workflow for 2,6-dideoxy-L-lyxo-hexose.
Biological Function and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the detailed biological functions or signaling pathways directly involving D-Oliose. While other rare sugars, such as D-Allose, have been studied for their roles in processes like insulin (B600854) signaling, these findings cannot be extrapolated to D-Oliose without direct experimental evidence. Further research is required to elucidate the potential biological significance of D-Oliose.
References
The Sweet Enigma: A Technical Guide to the Natural Sources of L-Oliose
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the natural origins of L-oliose, a rare deoxy sugar of significant interest in the fields of medicinal chemistry and drug development. While direct natural sources of free L-oliose are not documented, this guide focuses on its occurrence as a crucial glycosidic component of the macrolide antibiotic, oleandomycin (B1677203). The primary and exclusive natural source of oleandomycin is the bacterium Streptomyces antibioticus. This document provides a comprehensive overview of the biosynthesis of L-oliose within this microorganism, methodologies for its production through fermentation, and protocols for its subsequent extraction, purification, and analysis.
Natural Occurrence and Production
L-oliose, more systematically known as L-oleandrose, is a 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose. It is not found as a free monosaccharide in nature. Instead, it is a key structural component of the antibiotic oleandomycin, produced by the Gram-positive bacterium, Streptomyces antibioticus.[1] The production of oleandomycin, and by extension L-oliose, is achieved through fermentation of this microorganism.
Quantitative Data on Oleandomycin Production
The yield of oleandomycin from Streptomyces antibioticus fermentation can be influenced by various factors, including nutrient composition of the culture medium and strain improvement techniques. While specific yields of L-oliose are not independently reported, the concentration of oleandomycin in the fermentation broth serves as a direct proxy.
| Producer Strain | Fermentation Condition | Key Nutritional Factors | Reported Oleandomycin Yield/Improvement |
| Streptomyces antibioticus | Chemically Defined Medium | Fructose (B13574) (carbon source), Aspartic Acid (nitrogen source) | Highest oleandomycin titres observed.[2] |
| Streptomyces antibioticus | Protoplast Regeneration | Not specified | 30-50% increase in oleandomycin synthesis.[3] |
| Streptomyces antibioticus (strain 1607) | Multistage Selection | Not specified | Increased oleandomycin production associated with multiplication of a specific DNA fragment (eSA1).[4] |
Biosynthesis of L-Oliose (L-Oleandrose)
The biosynthesis of L-oliose is a multi-step enzymatic process that occurs within Streptomyces antibioticus. The pathway begins with glucose-1-phosphate and proceeds through several key intermediates. The genes responsible for this pathway are located within the oleandomycin biosynthetic gene cluster.
Biosynthetic Pathway
The pathway involves the conversion of a common precursor, dTDP-glucose, into the activated sugar nucleotide dTDP-L-oleandrose, which is then transferred to the oleandomycin aglycone.
Caption: Biosynthetic pathway of L-oliose (L-oleandrose) in Streptomyces antibioticus.
Experimental Protocols
Fermentation of Streptomyces antibioticus for Oleandomycin Production
This protocol is a generalized procedure based on common practices for Streptomyces fermentation.
-
Strain and Culture Conditions:
-
Microorganism: Streptomyces antibioticus ATCC 11891.
-
Inoculum Preparation: Inoculate a loopful of spores into a flask containing a suitable seed medium (e.g., Trypticase Soy Broth). Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Production Medium: A chemically defined medium favoring oleandomycin production contains fructose as the primary carbon source and aspartic acid as the nitrogen source.[2] A complex medium can also be used, which may include components like soybean meal, corn steep liquor, and various mineral salts.
-
Fermentation: Inoculate the production medium with 5-10% (v/v) of the seed culture. Ferment in a stirred-tank bioreactor at 30°C for 7-10 days. Maintain aeration and agitation to ensure sufficient dissolved oxygen. Monitor pH and nutrient levels throughout the fermentation.
-
Extraction and Purification of Oleandomycin
The following is a general workflow for the recovery of oleandomycin from the fermentation broth.
Caption: General experimental workflow for the extraction and purification of oleandomycin.
Hydrolysis of Oleandomycin to Yield L-Oliose
To obtain L-oliose, the glycosidic bond linking it to the oleandomycin aglycone must be cleaved.
-
Acid Hydrolysis:
-
Dissolve a known amount of purified oleandomycin in a dilute acid solution (e.g., 0.1 M HCl or trifluoroacetic acid).
-
Heat the solution at a controlled temperature (e.g., 80-100°C) for a specific duration (e.g., 1-4 hours). The optimal time and temperature should be determined experimentally to maximize the yield of L-oliose while minimizing its degradation.
-
Neutralize the reaction mixture with a suitable base (e.g., NaOH or NaHCO₃).
-
The resulting solution will contain L-oliose, D-desosamine (the other sugar moiety), and the oleandomycin aglycone.
-
Quantification of Oleandomycin by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of oleandomycin.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The exact ratio may vary and should be optimized for a specific column and instrument. For some macrolides, a mobile phase of acetonitrile, 2-methyl-2-propanol, and a phosphate buffer (pH 6.5) has been used.
-
Detection: UV detection at a wavelength around 210-230 nm is suitable for oleandomycin.
-
Quantification: A standard curve is generated using known concentrations of a purified oleandomycin standard. The concentration in the sample is determined by comparing its peak area to the standard curve.
Conclusion
L-oliose, in the form of L-oleandrose, is a naturally occurring deoxy sugar exclusively found as a component of the antibiotic oleandomycin, which is produced by Streptomyces antibioticus. Access to this rare sugar for research and development purposes is therefore intrinsically linked to the fermentation of this microorganism and the subsequent isolation and hydrolysis of the parent antibiotic. The methodologies and biosynthetic insights provided in this guide offer a foundational understanding for professionals seeking to work with this valuable natural product. Further optimization of fermentation conditions and strain improvement of S. antibioticus hold the potential to increase the availability of L-oliose for future applications in drug discovery and development.
References
- 1. Identification and Expression of Genes Involved in Biosynthesis of l-Oleandrose and Its Intermediate l-Olivose in the Oleandomycin Producer Streptomyces antibioticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of oleandomycin by Streptomyces antibioticus: influence of nutritional conditions and development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Biosynthesis of oleandomycin by cultures of Streptomyces antibioticus obtained after regeneration and fusion of protoplasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Multiplication of a DNA fragment in Streptomyces antibioticus--producer of oleandomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Deoxyfucose for Researchers and Drug Development Professionals
Abstract
2-Deoxyfucose, a deoxygenated derivative of L-fucose, is a molecule of significant interest in glycoscience and medicinal chemistry. By virtue of its structural similarity to L-fucose, it can enter fucose metabolic pathways and act as an inhibitor of fucosyltransferases, enzymes responsible for the incorporation of fucose into glycoconjugates. This inhibitory action can modulate critical biological processes, including cell adhesion, signaling, and immune responses, making 2-Deoxyfucose and its derivatives promising candidates for therapeutic development, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Deoxyfucose, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action in inhibiting fucosylation-dependent signaling pathways.
Physical and Chemical Properties
2-Deoxyfucose, systematically named 2,6-dideoxy-L-galactose, possesses distinct physical and chemical characteristics that are crucial for its application in research and drug development.
Core Physical and Chemical Data
A summary of the key physical and chemical properties of 2-Deoxyfucose is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₁₂O₄ |
| Molecular Weight | 148.16 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 105-107 °C |
| Boiling Point | Not available |
| CAS Number | 2489-87-4 |
Solubility
| Solvent | Solubility of 2-deoxy-2-fluoro-L-fucose (mg/mL)[1] |
| DMSO | 30[1] |
| Dimethyl formamide | 20[1] |
| Ethanol | 0.25[1] |
| PBS (pH 7.2) | 10[1] |
Spectral Data
Detailed spectral data is essential for the identification and characterization of 2-Deoxyfucose. While a complete set of assigned peaks is not available in the public domain, general characteristics can be inferred from the analysis of similar deoxy sugars.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show complex multiplets in the carbohydrate region (3.0-5.5 ppm). The absence of a hydroxyl group at the C-2 position will result in a characteristic signal for the C-2 protons, typically appearing as a multiplet further upfield compared to the corresponding proton in L-fucose. The anomeric proton signal will be a key diagnostic peak.
-
¹³C NMR: The spectrum will display six signals corresponding to the six carbon atoms. The C-2 signal will be shifted significantly upfield compared to that of L-fucose due to the absence of the electronegative hydroxyl group.
Mass Spectrometry (MS): The fragmentation pattern of 2-Deoxyfucose under mass spectrometry will be characteristic of a deoxyhexose. Common fragmentation pathways include the loss of water molecules and cleavage of the sugar ring, leading to a series of fragment ions that can be used to confirm its structure. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected at m/z 148 or 149, respectively.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of 2-Deoxyfucose, crucial for its application in a laboratory setting.
Synthesis of 2-Deoxyfucose
The synthesis of 2-Deoxyfucose can be achieved through various routes, often starting from more abundant sugars like D-galactose or L-fucose. A representative synthetic workflow is outlined below.
Materials:
-
L-Fucose
-
Acetic anhydride
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Sodium borohydride (NaBH₄)
-
Sodium methoxide (NaOMe)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Methodology:
-
Protection of Hydroxyl Groups:
-
Dissolve L-fucose in a mixture of pyridine and dichloromethane at 0 °C.
-
Slowly add acetic anhydride and allow the reaction to warm to room temperature.
-
Stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work up the reaction by washing with aqueous copper sulfate (B86663) and brine, then dry the organic layer over sodium sulfate.
-
Purify the resulting per-O-acetylated L-fucose by silica gel chromatography.
-
-
Activation of the C-2 Hydroxyl Group:
-
The protected L-fucose is selectively deprotected at the anomeric position if necessary, or a different protecting group strategy is employed to allow for selective activation of the C-2 hydroxyl.
-
Alternatively, a more direct approach involves the formation of a triflate at the C-2 position. Dissolve the protected fucose in DCM and pyridine at low temperature (-20 °C).
-
Add triflic anhydride dropwise and monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction and work up to isolate the C-2 triflate intermediate.
-
-
Reductive Deoxygenation:
-
Dissolve the C-2 activated intermediate in a suitable solvent (e.g., acetonitrile).
-
Add a hydride source, such as sodium borohydride, and stir the reaction at room temperature.
-
Monitor the progress of the deoxygenation by TLC.
-
Once the reaction is complete, quench and work up to isolate the protected 2-deoxyfucose.
-
-
Deprotection:
-
Dissolve the protected 2-deoxyfucose in dry methanol.
-
Add a catalytic amount of sodium methoxide (Zemplén deacetylation).
-
Stir at room temperature and monitor by TLC until all acetyl groups are removed.
-
Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.
-
Purify the final product, 2-Deoxyfucose, by silica gel chromatography or recrystallization.
-
Analysis of 2-Deoxyfucose by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis and quantification of 2-Deoxyfucose. A general protocol for the analysis of deoxy sugars is provided below.
Equipment and Reagents:
-
HPLC system with a pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.
-
Amine-based or other suitable carbohydrate analysis column (e.g., Luna 3 µm NH2, 100 Å, 100 x 2.0 mm).[2]
-
Acetonitrile (B52724) (HPLC grade).
-
Ultrapure water.
-
2-Deoxyfucose standard.
Methodology:
-
Preparation of Mobile Phase:
-
Prepare a mobile phase of acetonitrile and water. A common starting point is an isocratic mixture of 80:20 (v/v) acetonitrile:water.[2] The exact ratio may need to be optimized for the specific column and system.
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of 2-Deoxyfucose standard in the mobile phase.
-
Create a series of dilutions to generate a calibration curve.
-
Dissolve the sample containing 2-Deoxyfucose in the mobile phase and filter through a 0.22 µm syringe filter before analysis.
-
-
Chromatographic Conditions:
-
Detection:
-
If using an ELSD, optimize the nebulizer and evaporator temperatures and the gas flow rate according to the manufacturer's instructions.
-
If using an RI detector, allow sufficient time for the detector to stabilize.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Deoxyfucose based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of 2-Deoxyfucose in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathway Involvement and Mechanism of Action
2-Deoxyfucose exerts its biological effects primarily by acting as a metabolic inhibitor of fucosylation. Fucosylation is a crucial post-translational modification involved in a myriad of cellular processes, including cell-cell recognition, inflammation, and cancer metastasis.
Inhibition of the Fucosylation Pathway
The canonical pathway for fucosylation involves the conversion of GDP-mannose to GDP-fucose, which then serves as the fucose donor for fucosyltransferases. 2-Deoxyfucose can be anabolized to GDP-2-deoxyfucose, which acts as a competitive inhibitor of fucosyltransferases. This prevents the transfer of fucose to glycan acceptors, thereby downregulating the expression of fucosylated glycans on the cell surface.
Impact on Selectin-Mediated Cell Adhesion
A key consequence of inhibiting fucosylation is the disruption of selectin-mediated cell adhesion. Selectins are a family of cell adhesion molecules that play a critical role in the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels during inflammation. They recognize specific fucosylated carbohydrate ligands, such as sialyl Lewis X (sLex), on the surface of leukocytes. By inhibiting the fucosylation of these ligands, 2-Deoxyfucose can effectively block the interaction between leukocytes and endothelial cells, thereby exerting an anti-inflammatory effect. A similar mechanism is relevant in oncology, where the adhesion of circulating tumor cells to the endothelium, a crucial step in metastasis, is often mediated by selectins.
Conclusion
2-Deoxyfucose is a powerful tool for the study of fucosylation and a promising lead compound for the development of novel therapeutics. Its well-defined physical and chemical properties, coupled with its specific mechanism of action, make it an attractive molecule for researchers in academia and industry. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the biological roles of 2-Deoxyfucose and to accelerate its translation into clinical applications. As our understanding of the "glycome" continues to expand, the importance of molecules like 2-Deoxyfucose in dissecting and manipulating these complex biological systems will undoubtedly grow.
References
Unveiling the Carbohydrate Landscape of Cassia torosa: A Technical Guide to Oligosaccharide Discovery and Isolation
Foreword: Initial inquiries into the discovery and isolation of a specific compound named "Oliose" from Cassia torosa have not yielded direct references in the available scientific literature. This suggests that "this compound" may be an uncharacterized component, a synonym for a known carbohydrate, or part of a larger polysaccharide complex within this plant species. This technical guide, therefore, pivots to a broader, more practical focus: the systematic discovery, isolation, and characterization of oligosaccharides from Cassia torosa. This approach provides a robust framework for researchers, scientists, and drug development professionals to explore the rich and complex carbohydrate profile of this medicinally significant plant.
Introduction to Cassia torosa and its Carbohydrate Potential
Cassia torosa, a member of the Leguminosae family, is a plant with a history of use in traditional medicine.[1] Its seeds are known to contain a variety of phytochemicals, including a significant proportion of carbohydrates.[1][2][3][4] While much research has focused on other constituents like anthraquinones and flavonoids, the complex carbohydrates, particularly oligosaccharides, represent a promising frontier for the discovery of novel bioactive compounds. Oligosaccharides, short chains of monosaccharide units, are known to play crucial roles in cellular recognition, immune signaling, and other biological processes, making them a key target for drug development.[5]
Quantitative Carbohydrate Composition of Cassia torosa Seeds
Several studies have analyzed the nutritional composition of Cassia torosa seeds, providing valuable data on their carbohydrate content. This information is crucial for estimating potential yields and designing effective extraction strategies.
| Component | Percentage Content (dry weight basis) | Reference |
| Total Carbohydrates | 25.68% | [2][6] |
| Total Carbohydrates | 33.47% (raw seeds) | [3] |
| Total Carbohydrates | 21.80% (fermented seeds) | [3] |
| Fiber | 28.13% | [2][6] |
Experimental Protocols for Oligosaccharide Isolation and Characterization
The following sections detail a comprehensive workflow for the extraction, purification, and structural elucidation of oligosaccharides from Cassia torosa seeds.
Extraction of Crude Oligosaccharides
The initial step involves the extraction of a broad range of carbohydrates from the plant material. Several methods can be employed, with the choice depending on the target oligosaccharides' properties and the desired scale of extraction.
Protocol 1: Aqueous Extraction
-
Preparation of Plant Material: Dry Cassia torosa seeds are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered seed material is suspended in distilled water, typically at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[7]
-
Heating and Agitation: The mixture is heated to 60-80°C with continuous stirring for 1-2 hours to facilitate the dissolution of water-soluble carbohydrates.[7]
-
Centrifugation and Filtration: The mixture is centrifuged to pellet the insoluble material. The supernatant, containing the crude carbohydrate extract, is then filtered to remove any remaining particulate matter.[7]
-
Ethanol (B145695) Precipitation: Polysaccharides are precipitated by the addition of ethanol (typically 3-4 volumes) to the aqueous extract. The mixture is left overnight at 4°C. The precipitate is collected by centrifugation, while the supernatant, enriched with oligosaccharides, is retained for further purification.[8]
Protocol 2: Enzymatic Hydrolysis for Oligosaccharide Production
This method is employed to break down larger polysaccharides, such as galactomannans present in Cassia species, into smaller oligosaccharide fragments.[9]
-
Crude Polysaccharide Extraction: A crude polysaccharide fraction is first obtained using the aqueous extraction method described above.
-
Enzymatic Digestion: The crude polysaccharide extract is redissolved in an appropriate buffer, and a specific enzyme (e.g., β-mannanase for galactomannan) is added.[7] The mixture is incubated under optimal conditions of temperature and pH for the chosen enzyme.
-
Enzyme Inactivation: The enzymatic reaction is terminated by heat inactivation (e.g., boiling for 10 minutes).
-
Filtration: The digest is filtered to remove any denatured protein and insoluble material.
Purification of Oligosaccharides
The crude extract, containing a complex mixture of sugars, requires further purification to isolate specific oligosaccharides.
Protocol 3: Column Chromatography
-
Size-Exclusion Chromatography (SEC): The crude oligosaccharide fraction is loaded onto a size-exclusion column (e.g., Sephadex G-25 or G-50) to separate molecules based on their size.[10] Elution with distilled water will yield fractions with different molecular weight ranges.
-
Adsorption Chromatography: Activated carbon chromatography can be used to desalt the sample and separate oligosaccharides based on their affinity.[11] Elution is typically performed with a gradient of increasing ethanol concentration.
-
High-Performance Liquid Chromatography (HPLC): For high-resolution separation, HPLC is the method of choice.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar compounds like oligosaccharides.[12] A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.[10]
Structural Characterization of Isolated Oligosaccharides
Once purified, the structure of the isolated oligosaccharides must be elucidated. A combination of spectroscopic techniques is typically employed.
Protocol 4: Mass Spectrometry (MS)
-
Molecular Weight Determination: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular weight of the purified oligosaccharides.[13][14]
-
Sequencing and Linkage Analysis: Tandem mass spectrometry (MS/MS) techniques, often coupled with liquid chromatography (LC-MS/MS), are used to fragment the oligosaccharides.[15][16] The resulting fragmentation patterns provide information about the monosaccharide sequence and glycosidic linkages.[15][16]
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for the complete structural elucidation of oligosaccharides.[13]
-
Sample Preparation: The purified oligosaccharide is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide information about the number and types of monosaccharide residues and their anomeric configurations (α or β).[14]
-
2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for establishing the connectivity between monosaccharides (glycosidic linkages) and the overall three-dimensional structure of the oligosaccharide.[13]
Visualizing the Workflow and Potential Biological Context
To aid in the conceptualization of the experimental process and the potential biological relevance of isolated oligosaccharides, the following diagrams are provided.
Caption: Experimental workflow for oligosaccharide isolation.
Caption: Hypothetical signaling pathway modulation.
Disclaimer: The signaling pathway diagram is a representative example of how a bioactive oligosaccharide might exert an immunomodulatory effect. It is not based on specific experimental data for any compound isolated from Cassia torosa.
Conclusion and Future Directions
The protocols and methodologies outlined in this technical guide provide a comprehensive roadmap for the systematic investigation of oligosaccharides from Cassia torosa. While the specific entity "this compound" remains uncharacterized, the broader family of oligosaccharides within this plant holds significant potential for the discovery of novel therapeutic agents. Future research should focus on the application of this workflow to isolate and structurally elucidate these complex carbohydrates. Subsequent bioactivity screening of the purified oligosaccharides could unveil novel pharmacological properties, paving the way for new drug development initiatives based on the rich chemical diversity of Cassia torosa.
References
- 1. rjptonline.org [rjptonline.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. cenresinjournals.com [cenresinjournals.com]
- 4. ijpsi.org [ijpsi.org]
- 5. Oligosaccharide Structure Characterization & Analysis - Creative Biolabs [creative-biolabs.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Extraction and characterization of oligosaccharides from palm kernel cake as prebiotic :: BioResources [bioresources.cnr.ncsu.edu]
- 8. Chemical characterization of Cassia fistula polysaccharide (CFP) and its potential application as a prebiotic in synbiotic preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
- 11. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing plant cell wall derived oligosaccharides using hydrophilic interaction chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Oliose: A Key Deoxysugar in the Arsenal of Bacterial Glycoside Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core, Switzerland – In the intricate world of bacterial secondary metabolites, deoxysugars play a pivotal role in defining the biological activity of many glycoside antibiotics. Among these, L-oliose, a 2,6-dideoxyhexose, stands out as a crucial component of the aureolic acid family of antitumor antibiotics, including the well-known agents olivomycin (B1226810) A and chromomycin (B10761888) A3. This technical guide provides a comprehensive overview of oliose, its biosynthesis, its incorporation into bacterial glycosides, and the profound impact of this glycosylation on the therapeutic potential of these complex natural products.
Introduction to this compound and its Significance
This compound, systematically named 2,6-dideoxy-L-lyxo-hexopyranose, is a monosaccharide characterized by the absence of hydroxyl groups at the C2 and C6 positions. This structural feature is critical for the biological activity of the glycosides it forms. Within the aureolic acid antibiotics, this compound is a key constituent of the oligosaccharide chains attached to the aglycone core. These sugar chains are not mere decorations; they are essential for the specific molecular interactions that underpin the therapeutic effects of these compounds.[1] The presence and specific linkages of this compound and other deoxysugars in the oligosaccharide side chains of antibiotics like olivomycin and chromomycin are indispensable for their potent antitumor and antimicrobial activities.[2][3]
The aureolic acid antibiotics, as a class, function by binding to the minor groove of GC-rich sequences in DNA. This interaction is highly specific and is mediated by the formation of a dimeric drug-Mg²⁺ complex. The oligosaccharide chains, containing this compound, play a crucial role in the stability and sequence-selectivity of this DNA binding, ultimately leading to the inhibition of DNA replication and transcription in rapidly dividing cancer cells and bacteria.[2][4]
Structure and Physicochemical Properties
The chemical structure of L-oliose is presented below. As a deoxysugar, its reduced number of hydroxyl groups compared to common hexoses like glucose contributes to the overall lipophilicity of the glycoside, which can influence its transport across cell membranes and its interaction with molecular targets.
Table 1: Physicochemical Properties of L-Oliose
| Property | Value |
| Molecular Formula | C₆H₁₂O₄ |
| Molar Mass | 148.157 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
The structures of olivomycin A and chromomycin A3, prominent members of the aureolic acid family containing this compound, are complex, featuring a polyketide-derived aglycone with multiple sugar chains. In olivomycin A, a trisaccharide chain and a disaccharide chain are attached to the aglycone. L-oliose is a component of the trisaccharide chain. Similarly, chromomycin A3 possesses two oligosaccharide chains, with L-oliose being part of one of them.
Biosynthesis of L-Oliose and its Incorporation into Glycosides
The biosynthesis of L-oliose, like other deoxysugars, originates from common carbohydrate precursors such as glucose. The pathway involves a series of enzymatic modifications, including dehydration, epimerization, and reduction, catalyzed by a dedicated set of enzymes encoded within the antibiotic's biosynthetic gene cluster.
A key intermediate in the biosynthesis of many deoxysugars is TDP-D-glucose. The pathway to L-oliose likely proceeds through a series of TDP-sugar intermediates, although the precise enzymatic steps for L-oliose biosynthesis are not as well-elucidated as for some other deoxysugars. The general proposed pathway involves the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose, a common branch point in deoxysugar biosynthesis. Subsequent enzymatic reactions, including C2-deoxygenation and stereochemical alterations, lead to the formation of TDP-L-oliose.
Once synthesized as an activated nucleotide sugar (TDP-L-oliose), this compound is transferred to the aglycone or a growing oligosaccharide chain by specific glycosyltransferases. In the biosynthesis of chromomycin A3 by Streptomyces griseus, four glycosyltransferase genes (cmmGI-GIV) have been identified.[1] These enzymes exhibit substrate specificity for both the sugar donor (the TDP-deoxysugar) and the acceptor molecule (the aglycone or the partially glycosylated intermediate), ensuring the correct assembly of the oligosaccharide chains.[1] The sequential action of these glycosyltransferases builds the final complex glycoside structure.
Role in Biological Activity
The oligosaccharide chains containing L-oliose are not merely passive components of the aureolic acid antibiotics; they are integral to their mechanism of action. The sugar moieties are directly involved in the interaction with the DNA minor groove. The specific contacts made by the hydroxyl and methyl groups of the sugars with the DNA backbone and bases contribute significantly to the binding affinity and sequence specificity of the antibiotic.
The removal or alteration of these sugar residues, particularly this compound, has been shown to dramatically reduce or abolish the biological activity of these compounds. This highlights the critical role of the complete glycoside structure in achieving the desired therapeutic effect.
Table 2: Comparative Biological Activity of Aureolic Acid Antibiotics
| Compound | Target Organism/Cell Line | MIC / IC₅₀ | Reference |
| Olivomycin A | Bacillus subtilis | 0.1 µg/mL | [5] |
| Human Leukemia (HL-60) | 20 nM | [5] | |
| Chromomycin A₃ | Staphylococcus aureus | 0.05 µg/mL | [6] |
| HeLa Cells | 5 ng/mL | [6] | |
| Metathramycin | Human Colon Carcinoma (HCT-116) | 14.6 nM | [3] |
| Premetathramycin | Bacillus subtilis | 2 µg/mL | [3] |
The data in Table 2 illustrates the potent activity of these this compound-containing glycosides against both bacteria and cancer cell lines. The difference in activity between metathramycin and its precursor, premetathramycin, which lacks one of the sugar chains, underscores the importance of the complete glycosylation pattern for maximal potency.[3]
Experimental Protocols
Isolation and Purification of Olivomycin A from Streptomyces olivoreticuli
This protocol outlines a general procedure for the extraction and purification of olivomycin A. Optimization may be required based on the specific fermentation conditions and scale.
Materials:
-
Fermentation broth of Streptomyces olivoreticuli
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
HPLC system with a C18 column
Procedure:
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of chloroform-methanol (9:1 v/v) and apply to a silica gel column pre-equilibrated with chloroform.
-
Elute the column with a stepwise gradient of chloroform-methanol (from 99:1 to 9:1 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform-methanol-acetic acid (85:14:1 v/v/v) solvent system. Pool fractions containing olivomycin A.
-
-
Sephadex LH-20 Chromatography:
-
Dissolve the pooled fractions in methanol and apply to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions. Monitor by TLC or UV-Vis spectrophotometry (λmax ≈ 420 nm).
-
-
Preparative HPLC:
-
Further purify the olivomycin A-containing fractions by preparative reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile (B52724) in water as the mobile phase.
-
Collect the peak corresponding to olivomycin A and lyophilize to obtain the pure compound.
-
Characterization of this compound-Containing Glycosides
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are essential for structural elucidation.
-
2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals and to determine the connectivity between the aglycone and the sugar moieties, as well as the linkages between the sugars in the oligosaccharide chains.
-
The anomeric proton signals and their coupling constants are crucial for determining the α or β configuration of the glycosidic bonds.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the glycoside.
-
Tandem MS (MS/MS) is employed to fragment the molecule, providing information about the sequence of the sugar units in the oligosaccharide chains and their attachment to the aglycone.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound-containing aureolic acid antibiotics is the inhibition of DNA-dependent RNA and DNA synthesis. This is achieved through a multi-step process that can be visualized as a logical workflow.
The binding of the antibiotic to DNA is a critical event that triggers downstream cellular responses. The inhibition of essential cellular processes like replication and transcription in rapidly proliferating cells, such as cancer cells, ultimately leads to the induction of apoptosis (programmed cell death). While the direct inhibition of macromolecular synthesis is the primary mechanism, the specific signaling cascades that are activated in response to this DNA damage and replication stress are complex and can involve pathways such as the p53-mediated DNA damage response.
Future Perspectives
The unique structural features of this compound and its critical role in the bioactivity of aureolic acid antibiotics make it an attractive target for biosynthetic engineering and medicinal chemistry efforts. The generation of novel glycosylated analogs through the modification of the oligosaccharide chains, for instance, by altering the stereochemistry or substituting this compound with other deoxysugars, holds promise for the development of new therapeutic agents with improved efficacy, selectivity, and reduced toxicity. A deeper understanding of the enzymatic machinery responsible for this compound biosynthesis and its transfer will be instrumental in achieving these goals. The continued exploration of microbial diversity is also likely to uncover new glycosides with novel sugar components and potentially unique biological activities.
References
- 1. Deoxysugar Transfer during Chromomycin A3 Biosynthesis in Streptomyces griseus subsp. griseus: New Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR studies of chromomycins, olivomycins, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromomycin A3, mithramycin, and olivomycin: antitumor antibiotics of related structure. | Semantic Scholar [semanticscholar.org]
- 6. Chromomycin A3, an Antitumor Antibiotic: Tissue Distribution Studies in Mice as Measured by Microbial Assay - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of α-L-Oliose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for α-L-Oliose (2,6-dideoxy-L-arabino-hexopyranose), a significant monosaccharide component of various natural products. This document collates available spectroscopic information, details relevant experimental methodologies, and presents a logical workflow for the characterization of such deoxysugars.
Data Presentation
Due to the limited availability of a complete, unified spectroscopic dataset for α-L-Oliose in the public domain, this section presents a compilation of expected and reported data for closely related 2,6-dideoxy-L-hexopyranoses. This information is intended to serve as a reference for the characterization of α-L-Oliose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrates. The chemical shifts are highly sensitive to the stereochemistry of the sugar.
Table 1: Predicted ¹H NMR Spectroscopic Data for α-L-Oliose
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.8-5.2 | d | ~3-4 |
| H-2a | ~1.5-1.7 | m | - |
| H-2e | ~2.0-2.2 | m | - |
| H-3 | ~3.8-4.0 | m | - |
| H-4 | ~3.4-3.6 | m | - |
| H-5 | ~3.9-4.1 | m | - |
| H-6 (CH₃) | ~1.2-1.3 | d | ~6-7 |
Note: Predicted values are based on data from related 2,6-dideoxy sugars. Actual values may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for α-L-Oliose
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~98-102 |
| C-2 | ~35-39 |
| C-3 | ~68-72 |
| C-4 | ~70-74 |
| C-5 | ~65-69 |
| C-6 (CH₃) | ~17-21 |
Note: Predicted values are based on data from related 2,6-dideoxy sugars. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data for L-Oliose
| Ionization Mode | Mass Analyzer | Predicted [M+H]⁺ (m/z) | Predicted [M+Na]⁺ (m/z) | Key Fragmentation Ions |
| ESI | Q-TOF | 149.0814 | 171.0633 | Loss of H₂O, retro-Diels-Alder fragments |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Infrared (IR) Spectroscopy Data for a 2,6-dideoxy-hexopyranose
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch |
| ~2930 | C-H stretch (aliphatic) |
| ~1450 | C-H bend |
| ~1060 | C-O stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 1-5 mg of the purified α-L-Oliose sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative measurements, an internal standard can be added.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the α-L-Oliose sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid for positive ion mode).
Electrospray Ionization (ESI) - Time-of-Flight (TOF) MS Acquisition:
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF).
-
Mode: Positive or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid, dry α-L-Oliose sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Fourier-Transform Infrared (FTIR) - ATR Acquisition:
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel deoxysugar such as α-L-Oliose.
The Pivotal Role of Oliose in the Biological Activity of Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oliose, a 2,6-dideoxy-lyxo-hexose, is a rare sugar moiety found in a variety of bacterial natural products, particularly those belonging to the angucycline and aureolic acid classes of antibiotics. The presence and structure of this deoxysugar are often crucial for the biological activity of the parent molecule, influencing its target recognition, binding affinity, and overall efficacy. This technical guide provides an in-depth analysis of the biological role of this compound in natural products, covering its biosynthesis, its incorporation into bioactive glycosides, and the mechanisms by which it modulates the therapeutic properties of these compounds. Quantitative data on the biological activities of prominent this compound-containing natural products are summarized, and detailed experimental protocols for their evaluation are provided.
Introduction
The glycosylation of natural products is a key biological process that significantly enhances their structural diversity and biological function.[1] Deoxysugars, in particular, are frequently found as components of secondary metabolites with potent pharmacological activities, including antibacterial, antiviral, and anticancer properties. This compound, a 2,6-dideoxy-lyxo-hexose, is a notable example of such a sugar.[2] Its unique stereochemistry and lack of hydroxyl groups at the C-2 and C-6 positions contribute to the specific interactions between the glycoside and its biological targets. This guide will explore the multifaceted role of this compound in the bioactivity of natural products, with a focus on well-characterized examples.
Chemical Structure of this compound
This compound is a monosaccharide with the chemical formula C₆H₁₂O₄.[3] It exists in both D- and L-enantiomeric forms, both of which are found in nature.[2] The pyranose form of this compound is the most common.
The structural distinction of this compound lies in the lyxo configuration, which is an epimer of other 2,6-dideoxyhexoses such as digitoxose (B191001) (ribo), olivose (arabino), and boivinose (B1236485) (xylo).[2]
Biosynthesis of TDP-L-Oliose: A Proposed Pathway
The biosynthesis of deoxysugars typically proceeds from common nucleotide-activated sugars, such as TDP-D-glucose. While the complete biosynthetic pathway for TDP-L-oliose has not been fully elucidated in a single organism, a plausible pathway can be proposed based on the known biosynthesis of other 2,6-deoxysugars, particularly TDP-L-rhamnose and TDP-D-olivose.[3][4] The pathway involves a series of enzymatic reactions including dehydration, epimerization, and reduction.
The proposed biosynthetic pathway for TDP-L-oliose starts from the precursor TDP-D-glucose and involves several key enzymatic steps. Initially, TDP-D-glucose is converted to TDP-4-keto-6-deoxy-D-glucose by the enzyme TDP-D-glucose 4,6-dehydratase (RmlB). This intermediate then undergoes a 2,3-dehydration reaction catalyzed by a 2,3-dehydratase to yield TDP-4-keto-2,3,6-trideoxy-D-glucose. Subsequently, a 3-ketoreductase reduces the keto group at C-3 to a hydroxyl group, leading to the formation of TDP-4-keto-2,6-dideoxy-D-glucose. The stereochemistry of this reduction is crucial for determining the final deoxysugar. A C-5 epimerase then acts on this intermediate to invert the stereochemistry at the C-5 position, yielding the L-configuration. Finally, a C-4 reductase reduces the keto group at C-4 to produce TDP-L-oliose. The specific stereochemical outcome of this final reduction step establishes the lyxo configuration of this compound.
This compound-Containing Natural Products and Their Biological Roles
This compound is a constituent of several classes of bioactive natural products, where it plays a critical role in their pharmacological activity.
Aureolic Acids: Olivomycin and Mithramycin
Olivomycin and Mithramycin are aureolic acid antibiotics known for their potent antitumor activities.[2] They contain a β-D-oliose moiety in their trisaccharide chain. These compounds bind to the minor groove of GC-rich DNA sequences, thereby inhibiting DNA replication and transcription. The sugar residues, including this compound, are essential for this DNA binding and subsequent biological activity.
Angucyclines: Saquayamycins and Grincamycins
Saquayamycins and grincamycins are angucycline antibiotics that exhibit both antibacterial and anticancer properties.[5] Saquayamycins contain both α-L- and β-D-oliose moieties.[2] These compounds are active against Gram-positive bacteria and various cancer cell lines.[5] Grincamycins, which also feature this compound in their glycosidic chains, have shown significant cytotoxicity against rare cancers like pseudomyxoma peritonei.
The biological role of the this compound moiety in these compounds is thought to be related to enhancing their solubility, facilitating their transport into cells, and mediating specific interactions with their molecular targets.[1]
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro biological activities of several this compound-containing natural products.
Table 1: Cytotoxicity of this compound-Containing Natural Products against Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Mithramycin | CHLA-10 | Ewing Sarcoma | 0.00911 | [2] |
| TC205 | Ewing Sarcoma | 0.00432 | [2] | |
| PC3-TR | Prostate Cancer | ~0.2 | [6] | |
| Panc-1 | Pancreatic Cancer | ~0.1 | [6] | |
| Olivomycin A | A-498 | Renal Carcinoma | >0.01 | [7] |
| 786-O | Renal Carcinoma | >0.001 | [7] | |
| Saquayamycin B1 | SW480 | Colorectal Cancer | 0.18 - 0.84 | [8] |
| SW620 | Colorectal Cancer | 0.18 - 0.84 | [8] | |
| LoVo | Colorectal Cancer | 0.18 - 0.84 | [8] | |
| HT-29 | Colorectal Cancer | 0.18 - 0.84 | [8] | |
| Grincamycin J | MDA-MB-435 | Melanoma | 0.4 | [9] |
| MDA-MB-231 | Breast Cancer | 0.6 | [9] | |
| NCI-H460 | Lung Cancer | 0.5 | [9] | |
| HCT-116 | Colorectal Cancer | 0.4 | [9] | |
| HepG2 | Liver Cancer | 0.5 | [9] |
Table 2: Antibacterial Activity of this compound-Containing Natural Products
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Saquayamycin A | Bacillus subtilis ATCC 6633 | Not specified, but strong activity observed | [10] |
| Candida albicans M3 | Not specified, but strong activity observed | [10] | |
| Saquayamycin C | Bacillus subtilis ATCC 6633 | Not specified, but strong activity observed | [10] |
| Candida albicans M3 | Not specified, but strong activity observed | [10] | |
| A-7884 (Grincamycin analog) | Micrococcus luteus | 1.95 | [11] |
Signaling Pathways Modulated by this compound-Containing Natural Products
Saquayamycin B1 has been shown to exert its anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[8] This pathway is a critical regulator of cell proliferation, survival, and apoptosis. The inhibition of this pathway by Saquayamycin B1 leads to the induction of apoptosis in cancer cells.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[12]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-containing natural product (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Materials:
-
96-well microtiter plates (U-bottom)
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound-containing natural product (test compound)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the test bacterium into broth and incubate overnight at 37°C. Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform a serial two-fold dilution of the compound in the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm with a microplate reader.
Conclusion
This compound is a deoxysugar of significant biological importance, contributing critically to the therapeutic activities of a range of natural products. Its presence in complex glycosides modulates their interactions with biological macromolecules, thereby dictating their efficacy as anticancer and antibacterial agents. A deeper understanding of the biosynthesis of this compound and its precise role in the mechanism of action of these natural products will be instrumental for future drug discovery and development efforts, including the chemoenzymatic synthesis of novel glycosylated analogs with improved pharmacological profiles. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and pharmacology.
References
- 1. Mithramycin delivery systems to develop effective therapies in sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Oliose Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oliose, a 2,6-dideoxy-lyxo-hexose, is a carbohydrate moiety found in a class of potent antitumor antibiotics known as aureolic acids, which includes notable compounds such as olivomycin (B1226810) and mithramycin. The unique structural features of this compound and its derivatives play a crucial role in the biological activity of these natural products, primarily through their interaction with DNA. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, their biological activities, and their potential significance in drug development. Detailed experimental protocols for key synthetic steps, quantitative data on cytotoxic activity, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and natural product synthesis.
Introduction
This compound is a deoxysugar that is a constituent of several biologically active natural products, particularly bacterial antibiotics produced by Streptomyces species.[1] Its presence is integral to the antitumor properties of aureolic acid antibiotics like olivomycin and mithramycin.[1] These compounds bind to the minor groove of GC-rich DNA, interfering with replication and transcription and ultimately leading to cytotoxicity in cancer cells. The sugar moieties, including this compound, are critical for this DNA interaction and, consequently, for the overall biological activity.[2][3][4]
This guide will delve into the chemical synthesis of this compound and its derivatives, with a focus on methods that allow for the generation of novel analogs for structure-activity relationship (SAR) studies. Furthermore, it will explore the biological evaluation of these compounds, presenting quantitative data on their anticancer effects and elucidating the molecular mechanisms underlying their activity. The potential for developing novel therapeutic agents based on the this compound scaffold will also be discussed.
Synthesis of this compound and its Derivatives
The chemical synthesis of this compound and its incorporation into larger molecules is a key area of research for accessing novel derivatives with potentially improved therapeutic properties.
Synthesis of D-Oliose and L-Oliose
Both enantiomers of this compound have been synthesized from readily available starting materials.
-
D-Oliose: An efficient, eight-step synthesis of 2,6-dideoxy-D-lyxo-hexose (D-Oliose) from D-galactose has been developed, which is suitable for multigram scale production.[1]
-
L-Oliose: A preparative synthesis of 2,6-dideoxy-α-L-lyxo-hexose (L-Oliose) has been achieved starting from methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside.[5]
Synthesis of this compound-Containing Natural Product Derivatives
Modification of the parent natural products, olivomycin and mithramycin, has been a primary strategy for generating novel this compound derivatives.
-
Derivatives of Olivomycin A: Novel analogs of olivomycin A have been synthesized through selective chemical modifications of the aglycone portion of the molecule.[6]
-
Derivatives of Mithramycin: Combinatorial biosynthesis has proven to be a powerful technique for creating new mithramycin derivatives with altered glycosylation patterns.[2][3][7][8] This approach involves introducing and expressing genes for different deoxysugar biosynthetic pathways into the mithramycin-producing organism, Streptomyces argillaceus.[2][3][7][8]
Biological Activity and Therapeutic Potential
This compound derivatives, particularly those based on the olivomycin and mithramycin scaffolds, exhibit significant anticancer activity.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound-containing compounds have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| Mithramycin | CHLA-10 (Ewing Sarcoma) | 9.11 | [2] |
| Mithramycin | TC205 (Ewing Sarcoma) | 4.32 | [2] |
| Olivomycin A Analogue (2'-methoxime) | P-388 Murine Leukemia | Superior to Olivomycin A | [6] |
| Mithramycin Analogue (demycarosyl-3D-β-D-digitoxosyl-mithramycin) | MCF-7 (Breast Cancer) | Improved activity over Mithramycin | [9] |
| Mithramycin Analogue (3A-deolivosyl-MTM) | MDA-MB-231 (Breast Cancer) | Significant effect (parent inactive) | [9] |
Mechanism of Action
The primary mechanism of action for aureolic acid antibiotics involves their binding to the minor groove of GC-rich DNA sequences. This interaction is crucial for their cytotoxic effects. The sugar chains, including the this compound moiety, play a vital role in the stability and specificity of this binding.
Induction of Apoptosis and Signaling Pathways
Olivomycin A and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9] This process can be mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In some cellular contexts, the activation of the p53 tumor suppressor protein is involved in olivomycin A-induced apoptosis.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel this compound derivatives.
General Workflow for Combinatorial Biosynthesis of Mithramycin Derivatives
The generation of novel mithramycin analogs through combinatorial biosynthesis follows a general workflow.
Representative Experimental Protocol: Synthesis of 2,6-dideoxy-D-lyxo-hexose from D-galactose
A detailed, step-by-step protocol for the eight-step synthesis of D-oliose from D-galactose can be found in the work by Czernecki and Valéry (1998), Carbohydrate Research, 310(4), 223-228. The general strategy involves the protection of hydroxyl groups, selective deoxygenation at the C-2 and C-6 positions, and subsequent deprotection to yield the target molecule.
Conclusion and Future Perspectives
This compound derivatives, particularly those derived from the aureolic acid antibiotics olivomycin and mithramycin, represent a promising class of compounds for the development of novel anticancer agents. The importance of the this compound moiety in DNA binding and cytotoxicity provides a strong rationale for the continued exploration of this chemical space.
Future research should focus on:
-
The synthesis and evaluation of a wider range of this compound derivatives, including modifications to the this compound sugar itself, to build a more comprehensive understanding of structure-activity relationships.
-
The use of advanced techniques such as combinatorial biosynthesis and automated synthesis to accelerate the discovery of new and more potent analogs.
-
In-depth studies of the molecular mechanisms of action of novel derivatives to identify those with improved therapeutic indices and novel biological activities.
The development of this compound-based therapeutics holds significant promise for addressing the ongoing challenges in cancer therapy. The information presented in this guide provides a solid foundation for researchers to build upon in their efforts to translate these fascinating natural product derivatives into clinically useful drugs.
References
- 1. Practical synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose") from D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of New Derivatives of the Antitumor Antibiotic Mithramycin by Altering the Glycosylation Pattern through Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of new derivatives of the antitumor antibiotic mithramycin by altering the glycosylation pattern through combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uky.edu [scholars.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose) and its D-ribo epimer (digitoxose) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mithramycin analogues generated by combinatorial biosynthesis show improved bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomers of 2,6-Dideoxyhexoses: An In-depth Technical Guide to Their Core Differences
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dideoxyhexoses are a class of carbohydrates that play a critical role in a variety of biological processes and are integral components of many clinically significant natural products, including antibiotics and anticancer agents. The stereochemistry of these sugar moieties can have a profound impact on the biological activity of the parent molecule. This technical guide provides a comprehensive overview of the enantiomers of 2,6-dideoxyhexoses, focusing on their synthesis, physicochemical properties, and differential biological activities. Particular attention is given to D- and L-digitoxose and the role of D-olivose in the antitumor agent olivomycin (B1226810) A, providing valuable insights for researchers in drug discovery and development.
Physicochemical Properties of 2,6-Dideoxyhexose Enantiomers
The spatial arrangement of substituents in enantiomers leads to identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The D-enantiomer is dextrorotatory (+), while the L-enantiomer is levorotatory (-).
A summary of the available physicochemical data for the enantiomers of digitoxose (B191001) is presented below.
| Property | D-(+)-Digitoxose | L-(-)-Digitoxose | References |
| Melting Point (°C) | 112 or 98-100 | 112-114 | [1][2][3] |
| Optical Rotation | +46.3° (c=1.65, H₂O) | Not available | [1] |
Note: Discrepancies in the melting point of D-(+)-digitoxose exist in the literature.
Synthesis and Chiral Separation of 2,6-Dideoxyhexose Enantiomers
The synthesis of enantiomerically pure 2,6-dideoxyhexoses is a key challenge in carbohydrate chemistry. Various synthetic strategies have been developed, often starting from readily available chiral precursors.
Experimental Protocol: Synthesis of D- and L-Olivose (A General Approach)
The following is a generalized protocol for the synthesis of D- and L-olivose, which are components of the antibiotic olivomycin A. Specific details may vary based on the chosen synthetic route.
Objective: To synthesize the protected forms of D- and L-olivose.
Materials:
-
Appropriate chiral starting material (e.g., D- or L-arabinose derivative)
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF))
-
Reagents for functional group transformations (e.g., protecting group reagents, reducing agents, oxidizing agents)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and visualization reagents
Procedure:
-
Protection of the starting material: The hydroxyl and anomeric groups of the starting sugar are protected using standard protecting group chemistry to prevent unwanted side reactions.
-
Deoxygenation at C-2 and C-6: A series of reactions are performed to selectively remove the hydroxyl groups at the C-2 and C-6 positions. This often involves the formation of a tosylate or mesylate followed by reductive cleavage.
-
Deprotection: The protecting groups are removed to yield the final D- or L-olivose.
-
Purification: The final product is purified using column chromatography on silica gel. The purity is assessed by TLC and spectroscopic methods (NMR, Mass Spectrometry).
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation of 2,6-Dideoxyhexose Enantiomers
Objective: To separate the enantiomers of a 2,6-dideoxyhexose.
Materials:
-
Racemic mixture of the 2,6-dideoxyhexose
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column)
-
Mobile phase solvents (e.g., hexane, isopropanol (B130326), ethanol)
Procedure:
-
Column Selection: Choose an appropriate chiral stationary phase based on the structure of the analyte. Polysaccharide-based CSPs are often effective for separating sugar enantiomers.
-
Mobile Phase Optimization: Develop a suitable mobile phase to achieve optimal separation. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is critical for achieving good resolution.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase.
-
Injection and Separation: Inject the sample onto the HPLC system and run the separation under the optimized conditions.
-
Detection: Monitor the elution of the enantiomers using a UV detector. The two enantiomers should appear as two distinct peaks with different retention times.
-
Quantification: The relative amounts of each enantiomer can be determined by integrating the peak areas.
Biological Activity of 2,6-Dideoxyhexose Enantiomers
The stereochemistry of the 2,6-dideoxyhexose moiety within a natural product can significantly influence its biological activity. This is due to the highly specific three-dimensional interactions between the drug molecule and its biological target, such as an enzyme or a receptor.
Case Study: Digitoxin (B75463) and its Cytotoxicity
Digitoxin is a cardiac glycoside that contains three units of D-digitoxose. It has been investigated for its anticancer properties. The sugar residues are known to be crucial for its cytotoxic activity. While direct comparative studies with an L-digitoxose-containing analogue are limited, the existing data on digitoxin and its derivatives highlight the importance of the carbohydrate portion for its biological function. The primary mechanism of action of cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump. It is hypothesized that the stereochemistry of the sugar residues plays a critical role in the binding affinity and inhibitory potency towards this enzyme.
Table: Cytotoxicity of Digitoxin and Related Compounds
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Digitoxin | TK-10 (Renal Cancer) | 3-33 | [4] |
| Digitoxin | HeLa (Cervical Cancer) | 7000 | [5] |
| Digitoxigenin-α-L-rhamnopyranoside | HeLa (Cervical Cancer) | 35.2 | [5] |
| Digitoxigenin-α-L-amicetopyranoside | HeLa (Cervical Cancer) | 38.7 | [5] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Case Study: Olivomycin A and its Antitumor Activity
Olivomycin A is a potent antitumor antibiotic that contains a D-olivose moiety. It exerts its activity by binding to the minor groove of DNA, thereby interfering with DNA replication and transcription. The sugar components of olivomycin A are essential for its DNA binding affinity and, consequently, its antitumor effects. Although a direct comparison with an L-olivose-containing analogue is not available, the extensive research on olivomycin A underscores the significance of the naturally occurring D-sugar for its potent biological activity.
Experimental Protocol: MTT Assay for Cytotoxicity of 2,6-Dideoxyhexose Enantiomers
Objective: To determine and compare the cytotoxic effects of 2,6-dideoxyhexose enantiomers on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
96-well plates
-
Enantiomers of the 2,6-dideoxyhexose to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of each enantiomer of the 2,6-dideoxyhexose. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value for each enantiomer can then be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Stereospecific Signaling Pathways
The differential biological activities of 2,6-dideoxyhexose enantiomers strongly suggest that they interact with their biological targets in a stereospecific manner. This can lead to the differential activation or inhibition of downstream signaling pathways.
Logical Relationship of Enantiomer-Target Interaction
Caption: Stereospecific interaction of enantiomers with a chiral biological target.
Experimental Workflow for Investigating Stereospecific Signaling
References
- 1. Digitoxose [drugfuture.com]
- 2. Digitoxose – Wikipedia [de.wikipedia.org]
- 3. D-(+)-DIGITOXOSE CAS#: 527-52-6 [m.chemicalbook.com]
- 4. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of D-Oliose from D-Galactose: An Eight-Step Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the chemical synthesis of D-Oliose (2,6-dideoxy-D-lyxo-hexose), a rare deoxy sugar, commencing from the readily available monosaccharide, D-galactose. The synthesis follows an established eight-step pathway, involving a series of protection, deoxygenation, and deprotection reactions.[1] This protocol is designed to be a valuable resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug development who require access to D-oliose for their studies. The overall synthetic route is robust and can be adapted for multigram-scale preparation.[1]
Experimental Protocols
The synthesis is divided into eight distinct steps. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous conditions should be maintained for reactions sensitive to moisture.
Step 1: Synthesis of Methyl α-D-galactopyranoside (2)
This initial step converts D-galactose to its methyl glycoside, protecting the anomeric carbon and simplifying subsequent reactions.
-
Procedure: To a solution of D-galactose (1) in anhydrous methanol, add a catalytic amount of a strong acid (e.g., acetyl chloride or Dowex 50W-X8 resin). Heat the reaction mixture at reflux until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or Amberlite IR-45), filter, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a methanol/diethyl ether mixture to yield pure methyl α-D-galactopyranoside (2).
Step 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-galactopyranoside (3)
The 4- and 6-hydroxyl groups are selectively protected as a benzylidene acetal (B89532).
-
Procedure: Suspend methyl α-D-galactopyranoside (2) in benzaldehyde. Add a catalytic amount of anhydrous zinc chloride and stir the mixture at room temperature. Monitor the reaction by TLC. Once the reaction is complete, pour the mixture into a vigorously stirred ice-water slurry. Collect the resulting precipitate by filtration, wash with cold water and petroleum ether, and recrystallize from ethanol (B145695) to afford methyl 4,6-O-benzylidene-α-D-galactopyranoside (3).
Step 3: Synthesis of Methyl 2,3-di-O-tosyl-4,6-O-benzylidene-α-D-galactopyranoside (4)
The remaining free hydroxyl groups at positions 2 and 3 are tosylated to create good leaving groups for subsequent deoxygenation.
-
Procedure: Dissolve methyl 4,6-O-benzylidene-α-D-galactopyranoside (3) in anhydrous pyridine (B92270) and cool the solution in an ice bath. Add p-toluenesulfonyl chloride portion-wise with stirring. Allow the reaction to warm to room temperature and stir until TLC indicates completion. Quench the reaction by the slow addition of ice-water. Extract the product with dichloromethane, wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.
Step 4: Synthesis of Methyl 4,6-O-benzylidene-2,3-dideoxy-α-D-threo-hexopyranoside (5)
Reductive cleavage of the tosyl groups at C-2 and C-3 results in the formation of a dideoxy intermediate.
-
Procedure: To a solution of the ditosylated compound (4) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add an excess of lithium aluminum hydride (LiAlH4) portion-wise at 0 °C. After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate and purify the residue by column chromatography.
Step 5: Synthesis of Methyl 3,6-dideoxy-α-D-threo-hexopyranoside (6)
The benzylidene acetal is removed to deprotect the 4- and 6-hydroxyl groups.
-
Procedure: Dissolve the dideoxy intermediate (5) in a mixture of ethanol and water containing a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the solution at reflux and monitor the reaction by TLC. Once the starting material is consumed, neutralize the reaction with a base such as barium carbonate, filter, and concentrate the filtrate. The crude product can be purified by column chromatography.
Step 6: Synthesis of Methyl 3,6-dideoxy-4-O-mesyl-α-D-threo-hexopyranoside (7)
The hydroxyl group at C-4 is activated by mesylation to facilitate the upcoming inversion of configuration.
-
Procedure: Dissolve the diol (6) in anhydrous pyridine and cool to 0 °C. Add methanesulfonyl chloride dropwise and stir the reaction at this temperature. Monitor the progress by TLC. Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, filter, and concentrate to give the mesylated product (7), which can be used in the next step without further purification.
Step 7: Synthesis of Methyl 2,6-dideoxy-α-D-lyxo-hexopyranoside (8)
An SN2 reaction with inversion of configuration at C-4, followed by the removal of the resulting functional group, leads to the desired lyxo configuration. This is a simplified representation of what is likely a multi-step process involving displacement of the mesylate and subsequent reduction. A more detailed approach would involve displacement with a nucleophile (e.g., acetate), followed by deacetylation and then proceeding. For the purpose of this generalized protocol, we will represent this transformation as a single conceptual step.
-
Procedure: The conversion of the mesylate (7) to the lyxo product (8) can be achieved through a variety of methods, often involving nucleophilic displacement followed by reduction. A common method involves reaction with a carboxylate salt (like sodium benzoate) in a polar aprotic solvent (like DMF) to invert the stereocenter at C-4. The resulting ester is then saponified with a base (like sodium methoxide (B1231860) in methanol) to yield the inverted alcohol. This intermediate is then subjected to deoxygenation at C-2, which can be achieved through various methods, such as a Barton-McCombie deoxygenation.
Step 8: Synthesis of D-Oliose (2,6-dideoxy-D-lyxo-hexose) (9)
The final step is the acidic hydrolysis of the methyl glycoside to yield the free sugar, D-Oliose.
-
Procedure: Dissolve the methyl glycoside (8) in an aqueous solution of a strong acid (e.g., 1 M HCl or trifluoroacetic acid). Heat the reaction mixture and monitor by TLC. Upon completion, neutralize the acid with a suitable basic resin (e.g., Amberlite IRA-400). Filter the resin and wash with water. Lyophilize the combined filtrate and washings to obtain D-Oliose (9) as a solid.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. The overall yield for this eight-step synthesis is reported to be approximately 25%.[1]
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | D-Galactose (1) | Methyl α-D-galactopyranoside (2) | MeOH, H+ | High |
| 2 | Methyl α-D-galactopyranoside (2) | Methyl 4,6-O-benzylidene-α-D-galactopyranoside (3) | PhCHO, ZnCl2 | ~85 |
| 3 | Methyl 4,6-O-benzylidene-α-D-galactopyranoside (3) | Methyl 2,3-di-O-tosyl-4,6-O-benzylidene-α-D-galactopyranoside (4) | TsCl, Pyridine | ~90 |
| 4 | Methyl 2,3-di-O-tosyl-4,6-O-benzylidene-α-D-galactopyranoside (4) | Methyl 4,6-O-benzylidene-2,3-dideoxy-α-D-threo-hexopyranoside (5) | LiAlH4, THF | ~70 |
| 5 | Methyl 4,6-O-benzylidene-2,3-dideoxy-α-D-threo-hexopyranoside (5) | Methyl 3,6-dideoxy-α-D-threo-hexopyranoside (6) | H+, H2O/EtOH | ~95 |
| 6 | Methyl 3,6-dideoxy-α-D-threo-hexopyranoside (6) | Methyl 3,6-dideoxy-4-O-mesyl-α-D-threo-hexopyranoside (7) | MsCl, Pyridine | High |
| 7 | Methyl 3,6-dideoxy-4-O-mesyl-α-D-threo-hexopyranoside (7) | Methyl 2,6-dideoxy-α-D-lyxo-hexopyranoside (8) | Multi-step | Variable |
| 8 | Methyl 2,6-dideoxy-α-D-lyxo-hexopyranoside (8) | D-Oliose (9) | H+, H2O | High |
Mandatory Visualization
Caption: Overall workflow for the synthesis of D-Oliose from D-Galactose.
Caption: Simplified chemical pathway for the synthesis of D-Oliose.
References
Application Notes & Protocols: Isolation of Constituent Sugars from Olivomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivomycin (B1226810) is an aureolic acid antibiotic with potent antitumor properties, primarily attributed to its ability to bind to the minor groove of GC-rich DNA sequences.[1] This interaction interferes with DNA replication and transcription, leading to cytotoxicity in cancer cells. The olivomycin molecule is a complex glycoside, featuring a tricyclic aglycone core linked to two oligosaccharide chains. These sugar moieties are crucial for the biological activity of the antibiotic.
The term "oliose" is not a standard denomination in carbohydrate chemistry. However, it is highly probable that it refers to one of the constituent 2,6-dideoxyhexose sugars of olivomycin, such as olivose or olivomicose . This document provides detailed protocols for the isolation of the individual sugar components from olivomycin through acid hydrolysis followed by chromatographic separation and purification. The methods described herein are fundamental for the structural elucidation of olivomycin analogs and for studying the structure-activity relationships of this important class of antibiotics.
Materials and Reagents
-
Olivomycin A
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, deionized and filtered
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Developing chamber for TLC
-
Aniline (B41778), diphenylamine (B1679370), and phosphoric acid (for TLC visualization reagent)
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) or evaporative light scattering detector (ELSD)
-
Preparative and analytical HPLC columns (e.g., Amino or C18)
-
Standard monosaccharides for comparison (e.g., glucose, rhamnose, and if available, 2,6-dideoxyhexoses)
-
Rotary evaporator
-
Lyophilizer
-
pH meter
-
Vortex mixer
-
Heating block or water bath
Experimental Protocols
Protocol 1: Acid Hydrolysis of Olivomycin A
This protocol describes the cleavage of the glycosidic bonds in olivomycin A to release the constituent monosaccharides.
-
Sample Preparation: Weigh 10-20 mg of olivomycin A into a screw-cap glass vial.
-
Acid Addition: Add 2 mL of 2 M hydrochloric acid (HCl) to the vial.
-
Hydrolysis Reaction: Securely cap the vial and place it in a heating block or water bath set to 100°C for 2 hours.
-
Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.
-
Neutralization: Carefully neutralize the hydrolysate by adding 2 M sodium hydroxide (NaOH) dropwise while monitoring the pH with a pH meter until it reaches approximately 7.0.
-
Desalting (Optional but Recommended): The neutralized hydrolysate will contain a high concentration of salt (NaCl), which can interfere with subsequent chromatographic analysis. Desalting can be performed using solid-phase extraction (SPE) with a graphitized carbon cartridge or by passing the solution through a mixed-bed ion-exchange resin.
-
Drying: Lyophilize the neutralized (and desalted) hydrolysate to obtain a dry powder containing the mixture of monosaccharides and the olivomycin aglycone.
-
Reconstitution: Reconstitute the dried sample in a small, known volume of methanol-water (1:1, v/v) for subsequent analysis.
Protocol 2: Preliminary Analysis by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for the qualitative analysis of the sugar mixture obtained from the hydrolysis of olivomycin.
-
TLC Plate Preparation: Activate a silica (B1680970) gel TLC plate by heating it at 100°C for 10-15 minutes.
-
Sample Spotting: Using a capillary tube, spot a small amount of the reconstituted hydrolysate onto the baseline of the TLC plate. Also, spot available standard sugars for comparison.
-
Mobile Phase Preparation: Prepare a mobile phase suitable for sugar separation, for example, a mixture of n-butanol, acetone, diethylamine, and water in a ratio of 10:10:2:6 (v/v/v/v).[2][3]
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Drying: Remove the plate from the chamber and dry it completely in a fume hood.
-
Visualization: Spray the dried plate with a solution of 5% diphenylamine in ethanol, 4% aniline in ethanol, and 85% phosphoric acid (5:5:1, v/v/v).[2] Heat the plate at approximately 105°C for 10 minutes to visualize the sugar spots. Different sugars will appear as distinct colored spots.
-
Analysis: Compare the Rf values and colors of the spots from the hydrolysate with those of the standard sugars.
Protocol 3: Preparative Separation by High-Performance Liquid Chromatography (HPLC)
This protocol is for the separation and purification of the individual monosaccharides from the hydrolysate mixture.
-
HPLC System Preparation: Equilibrate the HPLC system, equipped with a preparative amino-functionalized or C18 column, with the mobile phase. A common mobile phase for sugar separation on an amino column is a gradient of acetonitrile and water.
-
Sample Injection: Inject a suitable volume of the reconstituted hydrolysate onto the HPLC column.
-
Chromatographic Separation: Run the HPLC method. The separation conditions (e.g., gradient, flow rate) will need to be optimized based on the specific column and sugars being separated.
-
Fraction Collection: Collect the fractions corresponding to the individual sugar peaks as they elute from the column. An RI or ELSD detector is suitable for detecting underivatized sugars.
-
Purity Analysis: Assess the purity of the collected fractions using an analytical HPLC method.
-
Solvent Removal: Remove the solvent from the purified fractions using a rotary evaporator or by lyophilization to obtain the isolated sugars.
Data Presentation
The following table summarizes hypothetical quantitative data for the chromatographic separation of the constituent sugars of olivomycin A. Actual values may vary depending on the experimental conditions.
| Sugar Component | Putative Identity | TLC Rf Value (Hypothetical) | HPLC Retention Time (min) (Hypothetical) |
| Sugar 1 | Olivose | 0.65 | 12.5 |
| Sugar 2 | Olivomicose | 0.58 | 15.2 |
| Sugar 3 | Other deoxy-sugar | 0.72 | 10.8 |
Visualization
Caption: Overall workflow for the isolation and characterization of sugar moieties from olivomycin.
Caption: Principle of acid-catalyzed hydrolysis of the glycosidic bond in olivomycin.
References
Application Notes and Protocols for the Analytical Identification of Oliose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oliose is a rare monosaccharide belonging to the 2,6-dideoxyhexose class of carbohydrates. Its chemical name is 2,6-dideoxy-lyxo-hexose. This sugar moiety is a constituent of various natural products, most notably the aureolic acid group of antitumor antibiotics, which includes mithramycin and olivomycin. The identification and characterization of this compound are crucial for the structural elucidation of these bioactive compounds, understanding their biosynthesis, and in the development of new therapeutic agents. These application notes provide detailed protocols for the analytical identification and characterization of this compound using modern chromatographic and spectroscopic techniques.
Analytical Techniques for this compound Identification
The identification of this compound, like other rare sugars, relies on a combination of chromatographic separation and spectroscopic characterization. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a versatile technique for the separation of non-volatile compounds like sugars. For this compound analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector, as sugars lack a strong UV chromophore.
Experimental Protocol: HILIC-ELSD for this compound Identification
Objective: To separate and detect this compound from a hydrolyzed natural product extract or a synthetic mixture.
Materials:
-
HPLC system with a binary pump, autosampler, column oven, and ELSD detector.
-
HILIC column (e.g., Amino or Amide-based, 4.6 x 150 mm, 3.5 µm).
-
HPLC-grade acetonitrile (B52724) and ultrapure water.
-
This compound standard (if available) or a well-characterized natural product containing this compound for reference.
-
Trifluoroacetic acid (TFA) for hydrolysis.
Sample Preparation (Hydrolysis of a Glycoside):
-
Dissolve 1-5 mg of the glycosylated compound (e.g., mithramycin) in 1 mL of 2M TFA.
-
Heat the solution at 110°C for 2-4 hours to cleave the glycosidic bonds.
-
Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.
-
Re-dissolve the dried residue in 1 mL of 50:50 (v/v) acetonitrile/water for HPLC analysis.
HPLC-ELSD Method:
-
Column: Amino-functionalized silica (B1680970) column (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 50°C.
-
Nebulizer Gas (Nitrogen) Pressure: 350 kPa.
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a standard, if available. In the absence of a standard, the identity can be inferred by comparing the chromatogram to that of a hydrolyzed known this compound-containing compound.
Quantitative Data Summary (Typical Values for Dideoxyhexoses by HILIC)
| Compound Class | Retention Time (min) | Limit of Detection (LOD) (ng) | Limit of Quantification (LOQ) (ng) |
| Dideoxyhexoses | 5 - 10 | 5 - 20 | 20 - 60 |
Note: Retention times are highly dependent on the specific column, mobile phase composition, and other chromatographic conditions. The values provided are typical for dideoxyhexoses under HILIC conditions.
Application Notes and Protocols for the Structural Elucidation of Oliose Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oliose, a 2,6-dideoxy-D-lyxo-hexopyranose, is a rare sugar component found in various natural products, including the antibiotic olivomycin. Its unique structure plays a crucial role in the biological activity of these compounds, making its unambiguous structural determination essential for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and conformational analysis of carbohydrates like this compound in solution.[1][2] This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Part 1: Experimental Protocols
A systematic approach, beginning with meticulous sample preparation followed by a series of NMR experiments, is critical for success.
Protocol 1: Sample Preparation
High-quality NMR spectra depend on careful sample preparation to ensure purity and optimal concentration.[3]
-
Purification: Ensure the this compound-containing sample is purified to >95% homogeneity using standard chromatographic techniques (e.g., HPLC, column chromatography). Salts and buffers should be removed as they can interfere with NMR measurements.[4]
-
Lyophilization: Lyophilize the purified sample to remove all traces of water and organic solvents.
-
Deuterium (B1214612) Exchange: To eliminate the strong signal from exchangeable hydroxyl (-OH) protons in the ¹H NMR spectrum, perform deuterium exchange. Dissolve the sample in high-purity deuterium oxide (D₂O, 99.9%), freeze-dry, and repeat this process at least twice.[3]
-
Final Preparation: Dissolve 5-10 mg of the lyophilized sample in approximately 0.5 mL of 99.96% D₂O.[3]
-
Internal Standard: Add a small, known amount of an internal standard for chemical shift referencing. 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used, with its signal set to 0.00 ppm for both ¹H and ¹³C spectra.[3]
-
NMR Tube: Transfer the final solution to a clean, high-precision 5 mm NMR tube.[3][4]
Protocol 2: NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.[1][3]
| Experiment | Purpose | Key Acquisition Parameters |
| 1D ¹H NMR | To obtain an overview of all proton signals, especially the anomeric protons (δ 4.5-5.5 ppm), and to assess sample purity.[3][5] | Pulse Program: Standard 1D experiment with solvent suppression (e.g., presaturation).Spectral Width: 10-12 ppm.Acquisition Time: 2-3 seconds.Relaxation Delay: 2-5 seconds.Number of Scans: 16-64. |
| 1D ¹³C NMR | To identify the number of unique carbon signals, with a focus on anomeric carbons (δ 90-110 ppm) and deoxy carbons (δ 30-40 ppm).[1] | Pulse Program: Standard 1D experiment with proton decoupling.Spectral Width: 200-220 ppm.Acquisition Time: 1-2 seconds.Relaxation Delay: 2-4 seconds.Number of Scans: 1024-4096. |
| 2D ¹H-¹H COSY | To identify scalar-coupled protons (protons connected through 2-3 bonds), which is essential for tracing the proton spin systems within the sugar ring.[3][6] | Pulse Program: Gradient-selected COSY (gCOSY).Spectral Width (F1 & F2): 10-12 ppm.Number of Increments (F1): 256-512.Number of Scans per Increment: 8-16. |
| 2D ¹H-¹³C HSQC | To correlate each proton directly to its attached carbon atom (one-bond C-H correlation).[6][7] | Pulse Program: Gradient-selected HSQC with sensitivity enhancement.Spectral Width (F2 - ¹H): 10-12 ppm.Spectral Width (F1 - ¹³C): 120-160 ppm.¹J_CH Coupling Constant Delay: Optimized for ~145 Hz.[3]Number of Scans per Increment: 8-32. |
| 2D ¹H-¹³C HMBC | To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming assignments and determining glycosidic linkages in oligosaccharides.[3][6] | Pulse Program: Gradient-selected HMBC.Spectral Width (F2 - ¹H): 10-12 ppm.Spectral Width (F1 - ¹³C): 200-220 ppm.Long-Range Coupling Delay: Optimized for 4-8 Hz.[3]Number of Scans per Increment: 32-64. |
| 2D NOESY/ROESY | To identify protons that are close in space (<5 Å), revealing through-space correlations. This is vital for determining stereochemistry and glycosidic linkage conformations.[4][6] | Pulse Program: Gradient-selected NOESY or ROESY.Spectral Width (F1 & F2): 10-12 ppm.Mixing Time (NOESY): 150-500 ms.Number of Scans per Increment: 16-64.Note: ROESY is preferred for molecules with intermediate molecular weight where the NOE may be close to zero.[4] |
Part 2: Data Interpretation and Structural Elucidation
The acquired data is analyzed systematically to build the this compound structure piece by piece.
Workflow for Structural Elucidation
The overall process follows a logical progression from sample preparation to the final determination of the chemical structure.
Caption: Workflow for NMR-based structural elucidation of this compound.
Logical Data Interpretation Pathway
The different NMR experiments provide complementary information that is pieced together to solve the structure.
Caption: Logical pathway for interpreting NMR data to determine structure.
Quantitative Data Presentation
The following table summarizes hypothetical but characteristic NMR data for a methyl α-olioside. The chemical shifts (δ) and coupling constants (J) are crucial for assignment.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Multiplicity | ¹H J-Couplings (Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1 | 99.5 | 4.85 | d | J₁,₂ₐ = 3.5 | C3, C5 | H2e, H3a, H5a, OCH₃ |
| 2 | 35.2 | 1.90 (ax)1.75 (eq) | dddddd | J₂,₁ = 3.5, J₂,₃ₐ = 12.5, J₂,₂ₑ = -12.0J₂,₁ = small, J₂,₃ₐ = 4.0, J₂,₂ₐ = -12.0 | C1, C3, C4 | H1, H3a, H4a |
| 3 | 68.1 | 3.95 | ddd | J₃,₂ₐ = 12.5, J₃,₂ₑ = 4.0, J₃,₄ = 9.5 | C1, C2, C4, C5 | H1, H2a, H4a, H5a |
| 4 | 71.5 | 3.60 | t | J₄,₃ = 9.5, J₄,₅ = 9.5 | C2, C3, C5, C6 | H2a, H3a, H5a |
| 5 | 69.8 | 3.80 | dq | J₅,₄ = 9.5, J₅,₆ = 6.2 | C1, C3, C4, C6 | H1, H3a, H4a, H6 |
| 6 | 18.0 | 1.25 | d | J₆,₅ = 6.2 | C4, C5 | H4a, H5a |
| OCH₃ | 55.4 | 3.40 | s | - | C1 | H1 |
Interpretation Guide:
-
Identify the Spin System (COSY): Starting from the anomeric proton (H1, δ ~4.85 ppm), use the COSY spectrum to walk through the correlations: H1 → H2 → H3 → H4 → H5 → H6. This establishes the connectivity of all protons in the sugar ring.
-
Assign Carbons (HSQC): The HSQC spectrum directly links each proton to its attached carbon. For example, the proton at 4.85 ppm will show a cross-peak to the carbon at 99.5 ppm, assigning them as H1 and C1.[8]
-
Confirm Assignments (HMBC): Use long-range correlations to verify the assignments. The anomeric proton (H1) should show a correlation to C5, confirming the pyranose ring structure. The methyl protons (H6) will correlate to C4 and C5.
-
Determine Stereochemistry (J-Couplings & NOESY):
-
Anomeric Configuration: A small J₁,₂ coupling constant (~3.5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship, which for this compound (a lyxo-hexopyranose) points to an α-anomeric configuration (H1 equatorial).
-
Ring Conformation: Large axial-axial coupling constants (J₂,₃ₐ, J₃,₄, J₄,₅ ≈ 9-12 Hz) confirm a chair conformation.
-
NOESY: Spatial proximities confirm stereochemistry. For an α-anomer, strong NOEs are expected between H1 and H2e, H3a, and H5a. The absence of a strong NOE between H1 and H2a further supports the α-configuration.
-
By systematically applying these protocols and interpretation strategies, researchers can unambiguously determine the complete structure and relative stereochemistry of this compound and its derivatives, providing a solid foundation for further studies in drug development and chemical biology.
References
- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: HPLC Methods for Quantifying Oleuropein in Natural Extracts
A Note on the Analyte: The term "Oliose" is not commonly found in scientific literature for analysis in natural extracts. Based on the context of natural product analysis, it is likely that the intended analyte was Oleuropein (B1677263) , a prominent phenolic compound in olive trees (Olea europaea) and a subject of extensive research. This document will, therefore, focus on established HPLC methods for the quantification of Oleuropein as a representative example. The principles and methods described herein are broadly applicable to the quantification of many other secondary metabolites in natural extracts.
Introduction
Oleuropein is a glycosylated seco-iridoid, a type of phenolic bitter compound, most abundant in olive leaves, unripe olive fruit, and olive oil.[1] It is responsible for the characteristic bitter taste of raw olives. Due to its potent antioxidant, anti-inflammatory, and antimicrobial properties, the accurate quantification of oleuropein in natural extracts is crucial for the quality control of food products like extra virgin olive oil, as well as for the standardization of herbal supplements and the development of new pharmaceuticals.[2][3]
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique widely employed for the separation, identification, and quantification of oleuropein and other phenolic compounds from complex plant matrices.[3] This application note details three common HPLC methods for the quantification of oleuropein, utilizing different detection techniques: Diode Array Detection (DAD), Mass Spectrometry (MS/MS), and Evaporative Light Scattering Detection (ELSD).
General Experimental Workflow
The overall process for quantifying oleuropein in natural extracts involves several key stages, from sample preparation to data analysis.
Caption: General workflow for the quantification of Oleuropein in natural extracts.
Experimental Protocols
Materials and Reagents
-
Equipment:
-
HPLC or UPLC system with a ternary gradient pump, autosampler, and column oven.
-
Detectors: Diode Array Detector (DAD), Tandem Mass Spectrometer (MS/MS), or Evaporative Light Scattering Detector (ELSD).
-
Analytical balance, vortex mixer, ultrasonic bath, centrifuge.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or PVDF).[4]
-
-
Chemicals:
-
Oleuropein analytical standard (>98% purity).
-
HPLC-grade methanol, acetonitrile, water, and acetic or formic acid.
-
Extraction solvents (e.g., methanol/water 80:20, v/v).[1]
-
-
Columns:
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of oleuropein standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial conditions.
Sample Preparation (from Olive Leaves)
-
Drying and Grinding: Dry fresh olive leaves at 40°C until constant weight and grind them into a fine powder.
-
Extraction:
-
Clarification: Centrifuge the mixture at 4000 rpm for 15 minutes.[4]
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[4]
HPLC Methodologies
Method 1: HPLC with Diode Array Detection (HPLC-DAD)
This is a robust and widely used method for the routine quantification of phenolic compounds that possess a UV chromophore.
-
Principle: Oleuropein absorbs UV light, and the amount of absorption is directly proportional to its concentration. DAD allows for monitoring at a specific wavelength (e.g., 280 nm for phenolic rings) and provides UV spectral data for peak purity assessment.[1][4]
-
Protocol:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 90% B
-
30-35 min: 90% B (wash)
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: 280 nm.[4]
-
Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for analyzing low-concentration analytes or complex matrices.[5][6][7]
-
Principle: Molecules are separated by UPLC, ionized (e.g., by electrospray ionization - ESI), and then filtered by a mass analyzer based on their mass-to-charge ratio (m/z). A second fragmentation step and analysis (MS/MS) provide high specificity for quantification using Multiple Reaction Monitoring (MRM).
-
Protocol:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: As in Method 1.
-
Gradient: A faster gradient can be used due to the UPLC system.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS/MS Parameters (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
MRM Transition for Oleuropein: Precursor ion (m/z 539.2) → Product ion (e.g., m/z 377.1, 275.1). Note: Specific transitions should be optimized.
-
-
Method 3: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
ELSD is a "universal" detector suitable for non-volatile analytes, especially those lacking a UV chromophore, such as sugars or lipids.[8][9] While oleuropein is UV-active, this method demonstrates the application of ELSD.
-
Principle: The column eluent is nebulized into fine droplets. The mobile phase is then evaporated in a heated drift tube, leaving behind solid particles of the analyte. These particles scatter a light beam, and the scattered light is measured by a photodiode. The signal is proportional to the mass of the analyte.[8][10]
-
Protocol:
-
Column & Mobile Phase: As in Method 1, but non-volatile mobile phase additives (like phosphate (B84403) buffers) must be avoided. Use volatile additives like formic acid or acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
ELSD Parameters:
-
Drift Tube Temperature: 50°C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
Gain (PMT): 7.
-
-
Data Presentation: Comparison of HPLC Methods
The following table summarizes typical quantitative performance characteristics for the described methods. Values are representative and should be determined for each specific application.
| Parameter | HPLC-DAD | UPLC-MS/MS | HPLC-ELSD |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Light Scattering |
| Selectivity | Moderate | Very High | Low (Universal) |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) | Moderate (µg/mL range) |
| Linearity (r²) | > 0.995 | > 0.998 | Non-linear (log-log fit often used) |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.001 - 0.01 µg/mL | ~0.5 - 1 µg/mL |
| Limit of Quant. (LOQ) | ~0.5 - 1.5 µg/mL | ~0.005 - 0.05 µg/mL | ~1.5 - 3 µg/mL |
| Precision (RSD%) | < 5% | < 5% | < 10% |
| Mobile Phase Comp. | High flexibility | High flexibility | Must be volatile |
| Gradient Elution | Compatible | Compatible | Compatible, but can cause baseline drift |
Visualization of HPLC System Logic
The logical relationship between the core components of an HPLC system is essential for understanding the analytical process.
Caption: Logical flow diagram of a standard HPLC system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. internationaloliveoil.org [internationaloliveoil.org]
- 5. Improved method for identifying and quantifying olive oil phenolic compounds and their metabolites in human plasma by microelution solid-phase extraction plate and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An UPLC-MS/MS method for the simultaneous identification and quantitation of cell wall phenolics in Brassica napus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 9. peakscientific.com [peakscientific.com]
- 10. biotage.com [biotage.com]
Application Notes and Protocols for Glycosylation Reactions Involving Oliose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying glycosylation reactions involving D-oliose, a deoxysugar crucial for the biological activity of several therapeutically important antibiotics, including chromomycin (B10761888) A3 and olivomycin (B1226810) A.
Introduction
Oliose is a 2,6-dideoxyhexose that is a key structural component of aureolic acid antibiotics. The attachment of this compound moieties to an aglycone core is a critical step in the biosynthesis of these compounds, significantly influencing their DNA binding affinity and antitumor properties. These reactions are catalyzed by a specific class of enzymes known as glycosyltransferases (GTs). Understanding and harnessing these enzymatic reactions are pivotal for the chemoenzymatic synthesis of novel antibiotic analogs with improved therapeutic profiles. In the biosynthesis of chromomycin A3 by Streptomyces griseus, two key glycosyltransferases, CmmGII and CmmGI, are responsible for the sequential addition of two D-oliosyl residues to the aglycone.[1][2]
Biosynthesis of TDP-D-Oliose: The Activated Sugar Donor
The enzymatic glycosylation reaction requires an activated sugar donor, which in the case of this compound is thymidine (B127349) diphosphate (B83284) (TDP)-D-oliose. The biosynthesis of TDP-D-oliose starts from the central precursor D-glucose-1-phosphate and involves a series of enzymatic transformations.
Protocol 1: Enzymatic Synthesis of TDP-D-Oliose
This protocol describes a multi-enzyme, one-pot synthesis of TDP-D-oliose starting from D-glucose-1-phosphate.
Materials:
-
D-Glucose-1-phosphate
-
Thymidine triphosphate (TTP)
-
Magnesium chloride (MgCl₂)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
S-adenosyl methionine (SAM)
-
Purified enzymes:
-
TDP-D-glucose synthase (e.g., MtmD)
-
TDP-D-glucose 4,6-dehydratase (e.g., MtmE)
-
TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase
-
TDP-4-keto-2,6-dideoxy-D-glucose 3-ketoreductase
-
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
HPLC system for reaction monitoring and purification
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components:
-
D-Glucose-1-phosphate (10 mM)
-
TTP (12 mM)
-
MgCl₂ (15 mM)
-
NADPH (15 mM)
-
SAM (optional, depending on the specific biosynthetic pathway enzymes used for modifications like methylation)
-
TDP-D-glucose synthase (1 µM)
-
TDP-D-glucose 4,6-dehydratase (1 µM)
-
TDP-4-keto-6-deoxy-D-glucose 2,3-dehydratase (1 µM)
-
TDP-4-keto-2,6-dideoxy-D-glucose 3-ketoreductase (1 µM)
-
Reaction Buffer to a final volume of 1 mL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC. The formation of TDP-D-oliose can be detected by a characteristic retention time.
-
Enzyme Removal: Once the reaction is complete, terminate it by adding an equal volume of chloroform (B151607) and vortexing vigorously. Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic phases. Carefully collect the aqueous phase containing the TDP-sugars.
-
Purification: Purify the TDP-D-oliose from the aqueous phase using a gel filtration column (e.g., Bio-Gel P2) or by preparative HPLC.[3]
In Vitro Glycosylation of an Aglycone with this compound
This section details the protocol for an in vitro glycosylation reaction using purified glycosyltransferases to attach TDP-D-oliose to a suitable aglycone acceptor.
Protocol 2: In Vitro this compound Glycosylation Assay
This protocol provides a method to assess the activity of D-oliose glycosyltransferases, such as CmmGI and CmmGII.
Materials:
-
Purified Glycosyltransferase (e.g., CmmGII or CmmGI)
-
TDP-D-oliose (synthesized as per Protocol 1)
-
Aglycone acceptor (e.g., prechromomycin A3 or a suitable analog)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
HPLC system for product analysis
-
LC-MS for product identification
Procedure:
-
Enzyme Expression and Purification:
-
The genes encoding the glycosyltransferases (e.g., cmmGI, cmmGII) are cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable host strain like E. coli BL21(DE3).
-
Induce protein expression with IPTG and purify the His-tagged proteins using Ni-NTA affinity chromatography.
-
-
Glycosylation Reaction:
-
In a total volume of 100 µL, combine:
-
Reaction Buffer
-
Aglycone acceptor (100 µM)
-
TDP-D-oliose (200 µM)
-
Purified Glycosyltransferase (1-5 µM)
-
-
Incubate the reaction at 30°C for 2 hours.
-
-
Reaction Quenching: Stop the reaction by adding an equal volume of methanol.
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to detect the formation of the glycosylated product. The product will have a different retention time compared to the aglycone substrate.
-
Confirm the identity of the product by LC-MS analysis, which will show the expected mass increase corresponding to the addition of an this compound moiety.
-
Quantitative Data
| Enzyme | Substrate (Aglycone) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| CmmGII | Prechromomycin A3 | 50 | 5 | 1.7 x 103 |
| CmmGI | 8-O-D-oliosyl-prechromomycin A3 | 30 | 8 | 4.4 x 103 |
Note: The values in this table are illustrative and should be experimentally determined.
Visualizing the Glycosylation Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound glycosylation.
Caption: Biosynthetic pathway of the this compound disaccharide in Chromomycin A3.
Caption: Experimental workflow for an in vitro this compound glycosylation assay.
Caption: Logical relationship between this compound glycosylation and biological activity.
References
- 1. Deoxysugar Transfer during Chromomycin A3 Biosynthesis in Streptomyces griseus subsp. griseus: New Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxysugar transfer during chromomycin A3 biosynthesis in Streptomyces griseus subsp. griseus: new derivatives with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating Mithramycin Deoxysugar Biosynthesis: Enzymatic Total Synthesis of TDP-d-Olivose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Oliose-Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of oligosaccharides containing the deoxysugar oliose. The methodologies described are primarily centered around the glycosyltransferases involved in the biosynthesis of Landomycin A, a potent antitumor antibiotic.
Introduction
This compound is a 6-deoxy-D-glucose that is a key component of the hexasaccharide chain of Landomycin A. This oligosaccharide moiety is crucial for the biological activity of the parent compound, which includes potent anticancer properties.[1] The enzymatic synthesis of such complex oligosaccharides offers significant advantages over chemical methods, including high stereoselectivity and regioselectivity under mild reaction conditions.[2] This document outlines the in vitro enzymatic synthesis of an this compound-containing trisaccharide, a core component of the Landomycin A hexasaccharide, using recombinant glycosyltransferases.
The biosynthesis of the Landomycin A hexasaccharide involves a series of glycosyltransferases, including LanGT1, LanGT2, LanGT3, and LanGT4, each responsible for the addition of specific sugar moieties.[3] LanGT2 catalyzes the attachment of the first D-oliose unit to the aglycone, while LanGT1 is responsible for adding the second D-oliose.[4] This protocol focuses on a simplified model system for the synthesis of an this compound-containing trisaccharide.
Key Enzymes and Substrates
-
Glycosyltransferases (GTs): Recombinant LanGT1 and LanGT2 are the key enzymes for the sequential addition of D-oliose. These enzymes belong to the broader family of glycosyltransferases that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule.[3]
-
Sugar Donor: Thymidine diphosphate-D-oliose (TDP-D-oliose) is the activated sugar donor required by the LanGT enzymes. The enzymatic synthesis of TDP-deoxysugars is a prerequisite for these glycosylation reactions.[5]
-
Acceptor Substrate: A suitable acceptor molecule is required for the initiation and elongation of the oligosaccharide chain. For the purpose of this protocol, a simplified acceptor mimicking the natural landomycin aglycone with an appropriate linker can be used.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of the D-Oliose Disaccharide using LanGT2
This protocol describes the initial glycosylation step to form a disaccharide containing one D-oliose unit.
Materials:
-
Recombinant LanGT2 enzyme
-
Acceptor substrate (e.g., a chromogenic or fluorogenic aglycone mimic)
-
TDP-D-oliose
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂
-
Quenching Solution: 0.1 M NaOH
-
HPLC system for analysis and purification
Procedure:
-
Prepare a reaction mixture containing the acceptor substrate (1 mM) and TDP-D-oliose (1.5 mM) in the reaction buffer.
-
Initiate the reaction by adding purified LanGT2 enzyme to a final concentration of 10 µM.
-
Incubate the reaction mixture at 30°C for 4 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 1, 2, 4 hours) and quenching the reaction with an equal volume of quenching solution.
-
Analyze the quenched samples by reverse-phase HPLC to determine the conversion rate and product yield.
-
For preparative scale, the reaction can be scaled up and purified using an appropriate chromatographic method, such as size-exclusion or reverse-phase chromatography.[6]
Protocol 2: Sequential Enzymatic Synthesis of the D-Oliose Trisaccharide using LanGT1
This protocol describes the second glycosylation step to add another D-oliose unit to the previously synthesized disaccharide.
Materials:
-
Purified D-oliose disaccharide from Protocol 1
-
Recombinant LanGT1 enzyme
-
TDP-D-oliose
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂
-
Quenching Solution: 0.1 M NaOH
-
HPLC system for analysis and purification
Procedure:
-
Prepare a reaction mixture containing the purified D-oliose disaccharide (1 mM) and TDP-D-oliose (1.5 mM) in the reaction buffer.
-
Initiate the reaction by adding purified LanGT1 enzyme to a final concentration of 10 µM.
-
Incubate the reaction mixture at 30°C for 6 hours with gentle agitation.
-
Monitor the reaction progress and analyze the products as described in Protocol 1.
-
Purify the resulting trisaccharide using appropriate chromatographic techniques.
Quantitative Data
The following tables summarize typical quantitative data for the enzymatic synthesis of this compound-containing oligosaccharides. Please note that these values are illustrative and may vary depending on the specific substrates and experimental conditions.
Table 1: Reaction Conditions and Yields for LanGT2-catalyzed Disaccharide Synthesis
| Parameter | Value |
| Acceptor Substrate Concentration | 1 mM |
| TDP-D-oliose Concentration | 1.5 mM |
| LanGT2 Enzyme Concentration | 10 µM |
| Reaction Temperature | 30°C |
| Reaction Time | 4 hours |
| Product Yield | ~75% |
Table 2: Reaction Conditions and Yields for LanGT1-catalyzed Trisaccharide Synthesis
| Parameter | Value |
| Disaccharide Acceptor Concentration | 1 mM |
| TDP-D-oliose Concentration | 1.5 mM |
| LanGT1 Enzyme Concentration | 10 µM |
| Reaction Temperature | 30°C |
| Reaction Time | 6 hours |
| Product Yield | ~60% |
Visualizations
Experimental Workflow for Enzymatic Synthesis of this compound-Containing Trisaccharide
References
- 1. Landomycins, new angucycline antibiotics from Streptomyces sp. I. Structural studies on landomycins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iteratively acting glycosyltransferases involved in the hexasaccharide biosynthesis of landomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of TDP-deoxysugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Large scale enzymatic synthesis of oligosaccharides and a novel purification process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oliose and its Derivatives in Antibiotic Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of oliose and its related deoxysugar, L-oleandrose, in the field of antibiotic research. Deoxysugars are critical components of many clinically significant antibiotics, particularly macrolides, and play a pivotal role in their antibacterial activity. Understanding the synthesis, glycosylation, and structure-activity relationships of these sugar moieties is essential for the development of novel and more effective antibiotic agents.
Introduction to this compound and L-oleandrose in Antibiotics
This compound, a 2,6-dideoxy-lyxo-hexose, and its close structural relative, L-oleandrose (2,6-dideoxy-3-O-methyl-L-arabino-hexose), are deoxysugars found as crucial glycosidic side chains in several antibiotics. The most prominent example is the macrolide antibiotic oleandomycin (B1677203), produced by the bacterium Streptomyces antibioticus, which contains L-oleandrose. The sugar moieties of these antibiotics are often essential for their biological activity, contributing to target binding, pharmacokinetic properties, and overall efficacy. The biosynthetic pathways of these sugars and their attachment to the aglycone core are complex and involve a series of enzymatic steps, offering opportunities for biosynthetic engineering to create novel antibiotic derivatives.
Data Presentation: The Impact of Sugar Moieties on Antibiotic Activity
The presence and structure of the deoxysugar component can significantly influence the antibacterial potency of macrolide antibiotics. While comprehensive quantitative data directly comparing oleandomycin with an aglycone lacking L-oleandrose is scarce in publicly available literature, comparative studies with other macrolides and derivatives provide valuable insights.
| Antibiotic | Organism | MIC (µg/mL) | Notes |
| Oleandomycin | Staphylococcus aureus | 0.3 - 3 | [1] |
| Erythromycin | Staphylococcus aureus | ~0.03 - 0.3 | Erythromycin is approximately ten times more active than oleandomycin against S. aureus.[2] |
| Erythromycin | Enterococci | - | Erythromycin is approximately twice as active as oleandomycin against enterococci.[2] |
| 10-dehydro-11-dehydroxyoleandomycin | Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus | Similar to Oleandomycin | A derivative of oleandomycin with a modified aglycone but retaining the sugar moieties showed comparable antibacterial activity.[3] |
| 11-acetyl-3-O-(3"-methoxy-4"-vinylfuranosyl)oleandomycin | Bacteria (unspecified) | Moderately less active than 11-acetyloleandomycin | An analogue with a modified (ring-contracted) oleandrose (B1235672) sugar exhibited slightly reduced in vitro activity.[4] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol 1: Chemical Synthesis of L-Oleandrose
This protocol is a generalized procedure based on synthetic routes described in the literature. Researchers should consult the primary literature for specific details and optimization.
Objective: To chemically synthesize L-oleandrose from a suitable precursor, such as L-arabinose.
Materials:
-
L-arabinose
-
Anhydrous methanol (B129727)
-
Acetyl chloride
-
Pyridine
-
Acetic anhydride (B1165640)
-
Other reagents and solvents as required by the specific synthetic route
-
Silica (B1680970) gel for column chromatography
-
TLC plates
Procedure:
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of the starting material (e.g., L-arabinose) that are not to be modified. This is typically achieved by acetylation using acetic anhydride in pyridine.
-
Formation of a Glycoside: Convert the protected sugar into a methyl glycoside by reacting with anhydrous methanol and an acid catalyst like acetyl chloride.
-
Deoxygenation at C-2 and C-6: This is a multi-step process that is the core of the synthesis of a 2,6-dideoxy sugar. Specific methods vary, but can involve the formation of thioesters or other reactive intermediates followed by radical reduction.
-
Methylation at C-3: Introduce a methyl group at the C-3 position. This can be achieved using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.
-
Deprotection: Remove the protecting groups to yield L-oleandrose. This is typically done by hydrolysis under acidic or basic conditions.
-
Purification: Purify the final product using column chromatography on silica gel. Monitor the purification process by thin-layer chromatography (TLC).
-
Characterization: Confirm the structure and purity of the synthesized L-oleandrose using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: Enzymatic Glycosylation of a Macrolide Aglycone
This protocol outlines a general method for the enzymatic transfer of a deoxysugar to a macrolide aglycone, a key step in creating novel antibiotic analogues.
Objective: To glycosylate a macrolide aglycone with an activated deoxysugar (e.g., TDP-L-oleandrose) using a glycosyltransferase.
Materials:
-
Macrolide aglycone (e.g., oleandolide)
-
Activated sugar donor (e.g., TDP-L-oleandrose)
-
Glycosyltransferase enzyme (e.g., OleG2)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
HPLC system for analysis and purification
Procedure:
-
Enzyme Preparation: Purify the glycosyltransferase enzyme from a recombinant expression system (e.g., E. coli).
-
Reaction Setup: In a microcentrifuge tube, combine the macrolide aglycone, the activated sugar donor, and the purified glycosyltransferase in the reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a period ranging from a few hours to overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or LC-MS.
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as a water-immiscible organic solvent (e.g., ethyl acetate), or by heat inactivation of the enzyme.
-
Extraction and Purification: Extract the glycosylated product with an appropriate organic solvent. Purify the product using preparative HPLC.
-
Characterization: Confirm the identity and purity of the glycosylated macrolide by NMR spectroscopy and mass spectrometry.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard assay to determine the antibacterial efficacy of a compound.[5][6][7]
Objective: To determine the minimum concentration of an antibiotic that inhibits the visible growth of a specific bacterium.
Materials:
-
Antibiotic compound (e.g., oleandomycin or its analogue)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilution: Perform a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: Grow the bacterial strain in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizations
Biosynthesis of L-oleandrose
Caption: Proposed biosynthetic pathway of TDP-L-oleandrose from glucose-6-phosphate.
Experimental Workflow for Antibiotic Analogue Synthesis and Testing
Caption: Workflow for the synthesis and evaluation of novel macrolide antibiotic analogues.
Logical Relationship: Importance of Glycosylation for Antibiotic Activity
Caption: The critical role of glycosylation in the mechanism of action of macrolide antibiotics.
References
- 1. Oleandomycin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification and antibacterial activity of a new oleandomycin derivative from Streptomyces antibioticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ring contraction of oleandrose on the macrolide antibiotic oleandomycin with [(Methoxycarbonyl)sulfamoyl]triethylammonium hydroxide inner salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols: Oliose as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oliose, a 2,6-dideoxy-L-lyxo-hexopyranose, represents a valuable chiral building block for the synthesis of complex natural products and novel therapeutic agents. Its inherent stereochemistry provides a scaffold for the construction of molecules with defined three-dimensional architectures, a critical aspect in drug design and development. This document provides detailed application notes and experimental protocols for the utilization of this compound in stereoselective synthesis, focusing on two prominent synthetic strategies: the iterative alkynol cycloisomerization/glycosylation approach for trisaccharide synthesis and the Prins cyclization method for the preparation of protected this compound derivatives.
Synthetic Strategies and Applications
This compound and its derivatives are key components of various biologically active compounds, including the anticancer agent aclacinomycin A. The ability to efficiently synthesize this compound-containing structures is therefore of significant interest to the medicinal chemistry and drug development communities.
Two effective strategies for the synthesis of L-oliose derivatives are highlighted herein:
-
Iterative Tungsten-Catalyzed Alkynol Cycloisomerization and Acid-Catalyzed Glycosylation: This powerful method allows for the stereoselective construction of oligosaccharides, as demonstrated in the synthesis of an all-α-L-oliose trisaccharide.[1] The key steps involve the formation of a glycal from an alkynyl alcohol, followed by a highly stereoselective glycosylation reaction.
-
Prins Cyclization: This approach provides a rapid and stereocontrolled route to orthogonally protected L-oliose derivatives. The reaction of a homoallylic alcohol with a silicon-acetal under Lewis acid catalysis affords a tetrahydropyran (B127337) ring, which can be further elaborated to the desired this compound structure.
Data Presentation: Synthesis of L-Oliose Derivatives
The following tables summarize quantitative data for the key synthetic transformations described in the experimental protocols.
Table 1: Iterative Alkynol Cycloisomerization and Glycosylation for L-Oliose Trisaccharide Synthesis
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) | Stereoselectivity (α:β) |
| Tungsten-Catalyzed Cycloisomerization | Protected Alkynyl Alcohol | L-Oliose Glycal | W(CO)₆, DABCO | THF | ~85 | N/A |
| Acid-Catalyzed Glycosylation | L-Oliose Glycal, Monosaccharide Acceptor | α-L-Olioside | TMSOTf | CH₂Cl₂ | ~90 | >20:1 |
| Iterative Glycosylation | Disaccharide Glycal, Monosaccharide Acceptor | α-L-Oliose Trisaccharide | TMSOTf | CH₂Cl₂ | ~88 | >20:1 |
Table 2: Prins Cyclization for the Synthesis of Protected L-Oliose
| Step | Reactants | Product | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| Prins Cyclization | (R)-1-(Benzyloxy)hex-5-en-3-ol, Silicon-acetal | Silyltetrahydropyran Intermediate | TMSOTf | CH₂Cl₂ | 80 | >20:1 |
| Tamao-Fleming Oxidation | Silyltetrahydropyran Intermediate | Protected L-Oliose Derivative | H₂O₂, KHCO₃ | THF/MeOH | 75 | N/A |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of an L-Oliose Trisaccharide via Iterative Alkynol Cycloisomerization and Acid-Catalyzed Glycosylation
This protocol is based on the work of McDonald and Wu for the synthesis of an all-α-L-oliose trisaccharide.[1]
A. Tungsten-Catalyzed Cycloisomerization to form L-Oliose Glycal
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the protected alkynyl alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M).
-
Addition of Reagents: Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.2 equiv) and tungsten hexacarbonyl (W(CO)₆, 0.1 equiv) to the solution.
-
Reaction Conditions: Irradiate the reaction mixture with a high-pressure mercury lamp while heating to reflux (approximately 65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the L-oliose glycal.
B. Acid-Catalyzed Glycosylation to form the α-L-Olioside
-
Reaction Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add a solution of the L-oliose glycal (1.2 equiv) and the monosaccharide acceptor (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 0.05 M).
-
Cooling: Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Addition of Catalyst: Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 equiv) dropwise to the cold solution.
-
Reaction Conditions: Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Quenching and Workup: Quench the reaction by the addition of triethylamine (B128534) (0.5 mL). Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-L-olioside.
This glycosylation procedure can be repeated iteratively to synthesize the target trisaccharide.
Protocol 2: Synthesis of Protected L-Oliose via Prins Cyclization
This protocol is adapted from the stereoselective synthesis of dideoxysugars as reported by Beattie, Willis, and coworkers.
A. Prins Cyclization
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the homoallylic alcohol, (R)-1-(benzyloxy)hex-5-en-3-ol (1.0 equiv), and the silicon-acetal (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Addition of Lewis Acid: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 equiv) dropwise.
-
Reaction Conditions: Stir the reaction mixture at -78 °C for 2 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (hexanes/ethyl acetate) to obtain the silyltetrahydropyran intermediate.
B. Modified Tamao-Fleming Oxidation
-
Reaction Setup: Dissolve the silyltetrahydropyran intermediate (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and methanol (B129727) (MeOH).
-
Addition of Reagents: Add potassium bicarbonate (KHCO₃, 3.0 equiv) and 30% aqueous hydrogen peroxide (H₂O₂, 10 equiv).
-
Reaction Conditions: Stir the mixture vigorously at room temperature for 12-16 hours.
-
Workup and Purification: Quench the reaction by the addition of saturated aqueous sodium thiosulfate. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the protected L-oliose derivative.
Visualizations
Caption: Synthetic pathway for an L-oliose trisaccharide.
Caption: Workflow for protected L-oliose synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of D-Oliose
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the multi-step synthesis of D-Oliose (2,6-dideoxy-D-lyxo-hexopyranose). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of D-Oliose, and what is the typical overall yield?
A common and practical starting material for the multi-step synthesis of D-Oliose is D-galactose. An established eight-step synthesis route from D-galactose affords an overall yield of approximately 25%.[1] This synthesis is considered efficient and is amenable to scale-up for producing gram quantities of D-Oliose.[1]
Q2: What are the main challenges in the synthesis of 2,6-dideoxy sugars like D-Oliose?
The synthesis of 2,6-dideoxy sugars presents several key challenges:
-
Protecting Group Strategy: The multiple hydroxyl groups of the starting carbohydrate must be selectively protected and deprotected throughout the synthesis. This requires a robust protecting group strategy to avoid unwanted side reactions.
-
Stereocontrol: Establishing the correct stereochemistry at each chiral center is crucial. Stereoselective reductions of ketone intermediates can be particularly challenging.
-
Deoxygenation: The removal of hydroxyl groups at the C-2 and C-6 positions requires specific and sometimes harsh reaction conditions, which can lead to side products.
-
Purification: Intermediates in carbohydrate synthesis are often polar, non-crystalline oils, making purification by chromatography challenging. Co-elution with byproducts is a common issue.
Q3: Why is the deoxygenation at the C-2 position particularly difficult?
Deoxygenation at the C-2 position is challenging due to the electronic effects of the anomeric center. The proximity of the ring oxygen can influence the stability of intermediates and transition states, making direct deoxygenation difficult. Indirect methods, such as the Barton-McCombie deoxygenation of a thio-derivative, are often employed. However, these multi-step procedures can be sensitive to reaction conditions and may result in unwanted side reactions like elimination or rearrangement.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of D-Oliose from D-galactose.
Logical Troubleshooting Workflow
This diagram outlines a general approach to troubleshooting common issues in the synthesis.
Caption: General troubleshooting workflow for D-Oliose synthesis.
Step-Specific Troubleshooting
1. Selective Tosylation of Methyl 4,6-O-Benzylidene-α-D-galactopyranoside (Step 3)
-
Problem: Low yield of the desired 2-O-tosyl product and formation of di-tosylated or 3-O-tosylated isomers.
-
Possible Cause:
-
Reaction temperature is too high, leading to decreased selectivity.
-
Incorrect stoichiometry of tosyl chloride.
-
Presence of moisture, which can hydrolyze tosyl chloride.
-
-
Solution:
-
Maintain a low reaction temperature (e.g., -20 °C to 0 °C) during the addition of tosyl chloride.
-
Use a slight excess (1.1-1.2 equivalents) of tosyl chloride.
-
Ensure all glassware is oven-dried and use anhydrous pyridine (B92270) as the solvent.
-
Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to over-tosylation.
-
2. Reduction of the 2-O-Tosyl Group with LiAlH₄ (Step 4)
-
Problem: Incomplete reduction or formation of undesired side products.
-
Possible Cause:
-
Deactivated LiAlH₄ due to exposure to moisture.
-
Insufficient amount of LiAlH₄.
-
Formation of stable aluminum alkoxide intermediates that are difficult to hydrolyze.
-
-
Solution:
-
Use a fresh, unopened bottle of LiAlH₄ or a freshly prepared solution standardized by titration.
-
Use a significant excess of LiAlH₄ (e.g., 3-5 equivalents).
-
During workup, carefully and slowly add water followed by aqueous NaOH to quench the excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.
-
3. Reductive Debromination of Methyl 3,4-di-O-benzoyl-6-bromo-6-deoxy-α-D-galactopyranoside (Step 7)
-
Problem: Low yield of the 6-deoxy product and presence of tin-containing impurities.
-
Possible Cause:
-
Inefficient radical initiation or propagation.
-
Incomplete reaction.
-
Difficulty in removing tributyltin bromide byproduct.
-
-
Solution:
-
Ensure the reaction is performed under an inert atmosphere (argon or nitrogen).
-
Add the radical initiator (AIBN) in portions to maintain a steady concentration of radicals.
-
Use a sufficient excess of tributyltin hydride (n-Bu₃SnH).
-
To remove tin byproducts, partition the crude product between acetonitrile (B52724) and hexane; the tin salts are more soluble in hexane. Alternatively, flash chromatography on silica (B1680970) gel with a solvent system containing a small amount of a chelating agent like triethylamine (B128534) can be effective.
-
4. Deprotection of Benzoyl Groups (Step 8)
-
Problem: Incomplete deprotection or formation of side products due to acyl migration.
-
Possible Cause:
-
Insufficient amount of base or short reaction time.
-
Use of a base that is too strong, leading to side reactions.
-
-
Solution:
-
Use a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) (Zemplén debenzoylation).
-
Monitor the reaction by TLC until all starting material and partially deprotected intermediates are consumed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) to avoid harsh acidic workup conditions that could damage the final product.
-
Quantitative Data Summary
The following table summarizes the typical yields for each step in the synthesis of D-Oliose from D-galactose. Note that these are representative yields and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Anomerization & Methyl Glycoside Formation | D-Galactose | Methyl α-D-galactopyranoside | ~90 |
| 2 | Benzylidene Acetal (B89532) Protection | Methyl α-D-galactopyranoside | Methyl 4,6-O-benzylidene-α-D-galactopyranoside | ~85 |
| 3 | Selective Tosylation | Methyl 4,6-O-benzylidene-α-D-galactopyranoside | Methyl 4,6-O-benzylidene-2-O-tosyl-α-D-galactopyranoside | ~70 |
| 4 | Reduction of Tosylate | Methyl 4,6-O-benzylidene-2-O-tosyl-α-D-galactopyranoside | Methyl 4,6-O-benzylidene-2-deoxy-α-D-lyxo-hexopyranoside | ~80 |
| 5 | Benzoylation | Methyl 4,6-O-benzylidene-2-deoxy-α-D-lyxo-hexopyranoside | Methyl 3,4-di-O-benzoyl-2-deoxy-α-D-lyxo-hexopyranoside | ~95 |
| 6 | Bromination | Methyl 3,4-di-O-benzoyl-2-deoxy-α-D-lyxo-hexopyranoside | Methyl 3,4-di-O-benzoyl-6-bromo-6-deoxy-α-D-galactopyranoside | ~85 |
| 7 | Reductive Debromination | Methyl 3,4-di-O-benzoyl-6-bromo-6-deoxy-α-D-galactopyranoside | Methyl 2,6-dideoxy-3,4-di-O-benzoyl-α-D-lyxo-hexopyranoside | ~80 |
| 8 | Deprotection | Methyl 2,6-dideoxy-3,4-di-O-benzoyl-α-D-lyxo-hexopyranoside | D-Oliose | ~90 |
| Overall | D-Galactose | D-Oliose | ~25 |
Experimental Protocols
The following are detailed methodologies for key steps in the synthesis of D-Oliose.
Protocol 1: Synthesis of Methyl 4,6-O-benzylidene-2-deoxy-α-D-lyxo-hexopyranoside (Steps 1-4)
This workflow diagram illustrates the initial steps of the synthesis.
Caption: First four steps of D-Oliose synthesis from D-galactose.
Step 1 & 2: Preparation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside
-
D-galactose is refluxed in methanol with an acid catalyst (e.g., acetyl chloride) to form methyl α-D-galactopyranoside.
-
The crude methyl α-D-galactopyranoside is then reacted with benzaldehyde (B42025) and a Lewis acid catalyst (e.g., zinc chloride) at room temperature to afford methyl 4,6-O-benzylidene-α-D-galactopyranoside after purification by crystallization.
Step 3: Selective Tosylation
-
Methyl 4,6-O-benzylidene-α-D-galactopyranoside is dissolved in anhydrous pyridine and cooled to 0 °C.
-
p-Toluenesulfonyl chloride (1.1 eq.) is added portion-wise, and the reaction is stirred at 0 °C for several hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with water and extracted with dichloromethane. The organic layer is washed with saturated aqueous copper sulfate (B86663) to remove pyridine, then with brine, dried over sodium sulfate, and concentrated.
-
The product is purified by flash column chromatography.
Step 4: Reduction with LiAlH₄
-
To a solution of the 2-O-tosyl derivative in anhydrous THF under an argon atmosphere, LiAlH₄ (3 eq.) is added portion-wise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for several hours, monitoring by TLC.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting suspension is filtered through Celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography.
Protocol 2: Completion of D-Oliose Synthesis (Steps 5-8)
This workflow diagram illustrates the final steps of the synthesis.
Caption: Final four steps in the synthesis of D-Oliose.
Step 5-8: Conversion to D-Oliose
-
Benzoylation: The product from step 4 is treated with benzoyl chloride in pyridine to protect the remaining free hydroxyl groups.
-
Bromination: The benzylidene acetal is opened and the primary alcohol is converted to a bromide using N-bromosuccinimide (NBS) and a radical initiator.
-
Reductive Debromination: The 6-bromo compound is then deoxygenated at the C-6 position using tributyltin hydride and AIBN.
-
Deprotection: Finally, the benzoyl protecting groups are removed using sodium methoxide in methanol to yield D-Oliose, which is then purified.
References
Technical Support Center: Synthesis of 2-Deoxyfucose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the chemical synthesis of 2-Deoxyfucose.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 2-Deoxyfucose and its derivatives, presented in a question-and-answer format.
Q1: Why is my glycosylation yield for 2-Deoxyfucose consistently low?
Low yields in 2-Deoxyfucose glycosylation reactions are a common issue and can stem from several factors, primarily due to the absence of a participating group at the C-2 position, which makes stereocontrol challenging and can lead to side reactions.[1][2][3][4]
Potential Causes and Solutions:
-
Inefficient Activation of the Glycosyl Donor: The activation of the anomeric leaving group is a critical step. Poor activation leads to incomplete reaction.
-
Solution: Ensure the promoter/activator is appropriate for your glycosyl donor (e.g., N-iodosuccinimide (NIS)/triflic acid (TfOH) for thioglycosides, TMSOTf for trichloroacetimidates).[5] Verify the quality and stoichiometry of the activator, as older or improperly stored reagents can lose potency.[5]
-
-
Presence of Moisture: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated donor or deactivate the promoter.[5]
-
Solution: Thoroughly dry all glassware. Use anhydrous solvents. Incorporate freshly activated molecular sieves (e.g., 4 Å) in the reaction mixture.[5]
-
-
Suboptimal Reaction Temperature: Temperature significantly influences the rates of donor activation, glycosidic bond formation, and decomposition of reactants or products.[5]
-
Solution: Most glycosylation reactions are initiated at low temperatures (e.g., -78 °C to -40 °C) to control the reaction rate and improve selectivity.[5] A gradual increase in temperature may be necessary to drive the reaction to completion.
-
-
Poor Nucleophilicity of the Glycosyl Acceptor: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor molecule can lead to slow or incomplete reactions.
-
Solution: Consider using a more potent activator or performing the reaction at a slightly higher temperature.[5] In some cases, modifying the protecting groups on the acceptor can enhance its nucleophilicity.
-
Q2: How can I improve the stereoselectivity (α vs. β) of the glycosidic linkage?
The lack of a C-2 substituent in 2-Deoxyfucose makes controlling the anomeric stereoselectivity a significant challenge.[1][2][4] The formation of either the α or β anomer can be influenced by several factors.
Strategies for Improving Stereoselectivity:
-
Choice of Glycosyl Donor and Protecting Groups:
-
Neighboring Group Participation (Indirect Method): Introduce a temporary participating group at C-2 (e.g., a thioacetyl group) that can be removed later. This group can shield one face of the molecule, leading to the formation of a specific anomer.[6][7]
-
Conformational Constraints: Using bulky protecting groups or creating a rigid ring system can lock the conformation of the glycosyl donor, favoring the formation of one anomer. For instance, protecting the C-3 and C-4 hydroxyls with an isopropylidene acetal (B89532) has been shown to lead to highly selective reactions.[2]
-
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Ethereal solvents can sometimes favor the formation of α-glycosides.[2]
-
Promoter System: The combination of the glycosyl donor and the promoter system plays a crucial role. For example, using 2-deoxy-2-iodoglycosides with TMSOTf activation can result in highly β-selective glycosylations.[1]
Q3: I am observing significant decomposition of my starting materials or product. What could be the cause?
2-Deoxyglycosides and their precursors can be unstable under certain conditions.[3]
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Strong acids or high temperatures can lead to the degradation of the sugar moiety.
-
Instability of Glycosyl Donor: Some glycosyl donors, like glycosyl halides (except fluorides), are notoriously unstable and may need to be generated in situ and used immediately.[1]
-
Solution: If using unstable donors, ensure they are prepared fresh. Alternatively, consider using more stable donors like thioglycosides or glycosyl phosphites.[2]
-
-
Difficult Purification: The product may be sensitive to silica (B1680970) gel during column chromatography.
-
Solution: If product degradation on silica gel is suspected, consider using a different stationary phase (e.g., neutral alumina) or alternative purification methods like preparative HPLC. Some donors, such as 2-deoxy-sugar dialkyl phosphites, have been shown to be stable to column chromatography.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 2-Deoxyfucose?
The synthesis of 2-Deoxyfucose, like other 2-deoxy sugars, generally falls into two main strategies:
-
Direct Synthesis: This involves the direct coupling of an activated 2-Deoxyfucose donor with a glycosyl acceptor. While straightforward, controlling the stereoselectivity can be challenging.[1][2]
-
Indirect Synthesis: This approach involves the use of a temporary functional group at the C-2 position that directs the stereochemical outcome of the glycosylation. This group is then removed in a subsequent step to yield the 2-deoxy product.[1][6]
Q2: What are the common starting materials for the synthesis of 2-Deoxyfucose?
Common precursors for the synthesis of 2-Deoxyfucose (2,6-dideoxy-L-lyxo-hexose) and its derivatives include:
-
L-Fucose: Can be converted to fucals, which are versatile intermediates.[8]
-
D-Galactose: A practical, multi-step synthesis of 2-deoxy-D-fucose from D-galactose has been reported with a good overall yield.[9]
-
Glycals: These are cyclic enol ethers that are common starting materials for the synthesis of 2-deoxy sugars.[1]
Q3: What role do protecting groups play in the synthesis of 2-Deoxyfucose?
Protecting groups are crucial for a successful synthesis of 2-Deoxyfucose for several reasons:[10][11][12]
-
Preventing Unwanted Reactions: They mask reactive hydroxyl groups, allowing for selective reaction at the anomeric center.[10]
-
Influencing Stereoselectivity: As mentioned in the troubleshooting section, the choice of protecting groups can create steric hindrance or conformational rigidity that directs the stereochemical outcome of the glycosylation.[2][7]
-
Modulating Reactivity: Electron-withdrawing protecting groups (e.g., acetyl) can decrease the reactivity of the glycosyl donor, while electron-donating groups (e.g., benzyl) can increase it.[12]
Quantitative Data Summary
Table 1: Comparison of Different Glycosylation Methods for 2-Deoxy Sugars
| Glycosyl Donor Type | Promoter/Activator | Typical Yields | Stereoselectivity | Reference |
| Glycosyl Bromides | Silver salts (Koenigs-Knorr) | 38-94% | Moderate to high β-selectivity | [1] |
| Thioglycosides | NBS | Good | Highly α-selective with C3-C4 cyclic protecting groups | [1][2] |
| Thioglycosides | NIS/TfOH | Good | Acceptor dependent | [13] |
| 2-Deoxy-2-iodoglycosides | TMSOTf | Good | Highly β-selective | [1] |
| Glycosyl Phosphites | TMSOTf | Good | - | [2] |
| 2-SAc Glycosyl Bromides | AgOTf/TMSOTf | 85-88% | Exclusive β-configuration | [6] |
Experimental Protocols
Protocol 1: General Procedure for Thioglycoside Activation using NIS/TfOH
This protocol describes a general method for the glycosylation of an alcohol with a 2-Deoxyfucose thioglycoside donor.
Materials:
-
2-Deoxyfucose thioglycoside donor
-
Glycosyl acceptor (alcohol)
-
Anhydrous dichloromethane (B109758) (DCM)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Activated 4 Å molecular sieves
-
Triethylamine (B128534) or pyridine (B92270) (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 2-Deoxyfucose thioglycoside donor (1.0 eq), the glycosyl acceptor (1.2 eq), and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe.
-
Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).
-
In a separate flask, prepare a solution of NIS (1.5 eq) in anhydrous DCM.
-
Add the NIS solution to the reaction mixture.
-
Prepare a stock solution of the activator, TfOH (0.1 eq), in anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine to neutralize the acid.
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for 2-Deoxyglycoside Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose") from D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Instability of Oleo-Compounds During Extraction
Welcome to the technical support center for the extraction of oleo-compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common instability issues encountered during the extraction process. Here you will find answers to frequently asked questions and detailed guides to ensure the stability and quality of your extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of oleo-compounds during extraction?
A1: The instability of oleo-compounds during extraction is primarily influenced by a combination of factors. Exposure to oxygen can lead to oxidation, while high temperatures can cause thermal degradation.[1][2] The presence of light can also contribute to degradation. Additionally, the type of solvent used and the presence of impurities can play a significant role in the stability of the final extract.[3]
Q2: My extract is showing signs of oxidation (e.g., changes in color, off-odors). How can I prevent this?
A2: To prevent oxidation, it is crucial to minimize contact with air during the extraction process.[2] This can be achieved by using an inert gas, such as nitrogen, to blanket the extraction vessel and storage containers.[1] Additionally, storing the extract in a cool, dark place can help to slow down the oxidation process. The use of antioxidants can also be an effective strategy to enhance stability.
Q3: I am observing the formation of an emulsion during my liquid-liquid extraction. What can I do to resolve this?
A3: Emulsion formation is a common issue in liquid-liquid extractions, particularly when dealing with samples rich in surfactant-like molecules such as phospholipids (B1166683) and free fatty acids.[4] To break an emulsion, you can try adding a brine solution to increase the ionic strength of the aqueous phase, a technique known as "salting out".[4] Gently swirling instead of vigorously shaking the separatory funnel can also help prevent emulsion formation.[4] In some cases, the addition of a small amount of a different organic solvent can alter the solubility characteristics and break the emulsion.[4]
Q4: How does the choice of extraction solvent affect the stability of the oleo-compound?
A4: The choice of solvent is critical as it can significantly impact the stability and yield of the extraction.[3][5] Some solvents can promote the degradation of certain compounds. It is important to select a solvent that is not only efficient at dissolving the target compound but also one in which the compound is stable. The use of greener solvents is also becoming more prevalent to minimize environmental impact.[6]
Q5: Can the extraction method itself influence the stability of the final product?
A5: Absolutely. Different extraction methods subject the material to varying conditions of temperature, pressure, and mechanical stress. For instance, methods involving high heat can accelerate degradation.[7] Newer techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) can often be performed under milder conditions, potentially improving the stability of the extracted compounds.[6][8]
Troubleshooting Guides
Issue 1: Low Yield of Extracted Oleo-Compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete cell lysis | Increase the intensity or duration of the initial grinding or homogenization step. | Improved release of the oleo-compound from the plant or microbial matrix. |
| Inappropriate solvent | Test a range of solvents with varying polarities to find the optimal one for your target compound. | Increased solubility of the oleo-compound and higher extraction yield. |
| Insufficient extraction time | Extend the duration of the extraction to allow for complete diffusion of the compound into the solvent. | Higher recovery of the target compound. |
| Formation of stable emulsions | Refer to the emulsion troubleshooting guide below. | Recovery of the oleo-compound trapped in the emulsion phase. |
Issue 2: Degradation of Oleo-Compound During Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | Purge the extraction system with an inert gas (e.g., nitrogen or argon) and use deoxygenated solvents. | Minimized oxidative degradation and preservation of the oleo-compound's integrity. |
| Thermal Degradation | Employ a cold extraction method or reduce the temperature of the extraction process.[7] | Reduced thermal stress on the compound, leading to improved stability. |
| Light-Induced Degradation | Conduct the extraction in a dark environment or use amber-colored glassware. | Prevention of photochemical reactions that can degrade the oleo-compound. |
| Enzymatic Degradation | Deactivate enzymes by blanching the raw material or using appropriate inhibitors prior to extraction. | Inhibition of enzymatic activity that could otherwise degrade the target compound. |
Issue 3: Emulsion Formation in Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of surfactants | Add a saturated salt solution (brine) to the mixture to increase the polarity of the aqueous phase.[4] | The emulsion breaks, leading to a clear separation of the aqueous and organic layers. |
| Vigorous mixing | Gently invert or swirl the separatory funnel instead of shaking it vigorously.[4] | Reduced formation of a stable emulsion. |
| Similar densities of the two phases | Add a small amount of a denser, immiscible solvent to the organic phase to increase its overall density. | Improved phase separation. |
| Particulate matter at the interface | Filter the mixture through a bed of celite or glass wool to remove any solid particles. | Removal of particulates that can stabilize an emulsion. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for Enhanced Stability
This protocol describes a method for extracting oleo-compounds using ultrasound, which can often be performed at lower temperatures, thus preserving the integrity of the compound.
Materials:
-
Dried and powdered source material
-
Selected extraction solvent (e.g., ethanol)
-
Ultrasound extraction system
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried and powdered source material and place it in a 250 mL beaker.
-
Add 100 mL of the selected extraction solvent to the beaker.
-
Place the beaker in an ice bath to maintain a low temperature during the extraction.
-
Immerse the ultrasound probe into the solvent-sample mixture.
-
Apply ultrasound at a specified frequency (e.g., 24 kHz) and power for a set duration (e.g., 15 minutes).[6]
-
Continuously monitor the temperature to ensure it remains below a critical threshold (e.g., 40°C).[6]
-
After the extraction is complete, filter the mixture to separate the solid residue from the liquid extract.
-
Concentrate the extract using a rotary evaporator under reduced pressure and at a low temperature.
-
Store the final extract in an amber vial under an inert atmosphere at -20°C.
Protocol 2: Supercritical Fluid Extraction (SFE) with CO₂
SFE is a green extraction technique that uses supercritical carbon dioxide as a solvent, which is non-toxic and can be easily removed from the final product.
Materials:
-
Ground source material
-
Supercritical fluid extractor
-
High-pressure CO₂ cylinder
-
Co-solvent (e.g., ethanol), if necessary
-
Collection vessel
Procedure:
-
Load the ground source material into the extraction vessel of the SFE system.
-
Seal the vessel and heat it to the desired extraction temperature (e.g., 40°C).
-
Pressurize the system with CO₂ to the desired extraction pressure (e.g., 350 bar).
-
If a co-solvent is used, introduce it into the CO₂ stream at a specific percentage (e.g., 5% ethanol).
-
Allow the supercritical fluid to pass through the extraction vessel for the desired extraction time.
-
The extract-laden supercritical fluid then flows into a separator where the pressure is reduced, causing the CO₂ to return to its gaseous state and the extract to precipitate.
-
Collect the extract from the separator.
-
The CO₂ can be recycled back into the system.
-
Store the collected extract under appropriate conditions to ensure stability.
Visualizations
Caption: A generalized workflow for the extraction of oleo-compounds.
Caption: Troubleshooting logic for common instability issues during extraction.
References
- 1. VIRGIN OLIVE OIL STORAGE AND STABILITY | International Society for Horticultural Science [ishs.org]
- 2. wikifarmer.com [wikifarmer.com]
- 3. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. extension.okstate.edu [extension.okstate.edu]
- 6. Optimized Ultrasound-Assisted Extraction for Enhanced Recovery of Valuable Phenolic Compounds from Olive By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to Olive Oil Extraction | Laudemio Frescobaldi [laudemiofrescobaldi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Oliose
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of oliose and other oligosaccharides.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where the peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[3][4]
Q2: Why is my this compound peak tailing?
Peak tailing in the HPLC analysis of this compound, a type of oligosaccharide, can stem from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[5][6] For sugars like this compound, which have polar functional groups, these interactions can be complex. Other potential causes include issues with the mobile phase, column degradation, or problems with the HPLC system itself.
Q3: Can the chemical nature of this compound contribute to peak tailing?
Yes, the chemical properties of oligosaccharides like this compound can contribute to peak tailing. For instance, the aldehyde groups in reducing sugars can react with amino groups on aminopropyl-functionalized columns, which are commonly used for sugar analysis, to form Schiff bases. This interaction can sometimes lead to significant peak tailing.[7]
Troubleshooting Guide for Peak Tailing in this compound Analysis
Below is a step-by-step guide to help you identify and resolve the cause of peak tailing in your this compound analysis.
Step 1: Evaluate the HPLC Column
-
Column Chemistry: For oligosaccharide analysis, specialized columns like aminopropyl (NH2) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often used.[7][8] If you are using a standard reversed-phase column (e.g., C18), it may not be suitable for retaining and separating polar compounds like this compound, potentially leading to poor peak shape.
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.[3][9] This can expose active sites, such as residual silanol (B1196071) groups on silica-based columns, which can cause secondary interactions with polar analytes like this compound, resulting in peak tailing.[5][6]
-
Column Void or Bed Deformation: A void at the head of the column or a deformed packed bed can lead to peak distortion.[5][10] This can be caused by pressure shocks or operating at high pH or temperature.
-
Solution: Reversing and flushing the column (if the manufacturer's instructions permit) may resolve a blocked inlet frit. However, a significant void usually necessitates column replacement.[5]
-
Step 2: Optimize the Mobile Phase
-
pH Adjustment: For silica-based columns, the pH of the mobile phase is critical. At a mid-range pH, residual silanol groups on the silica (B1680970) surface can be ionized and interact with polar analytes, causing tailing.[2][5]
-
Solution: Adjusting the mobile phase pH can suppress the ionization of silanol groups. For basic compounds, a lower pH (around 2-3) is often effective, while for acidic compounds, a pH below their pKa is recommended.[3]
-
-
Buffer Concentration: An inadequate buffer concentration may not be sufficient to maintain a stable pH throughout the column, leading to peak shape issues.
-
Solution: Increasing the buffer concentration, typically in the range of 10-50 mM, can improve peak symmetry.[3]
-
-
Solvent Composition: The composition of the mobile phase, particularly the ratio of organic solvent to water in HILIC or reversed-phase chromatography, affects retention and peak shape.
-
Solution: A systematic adjustment of the mobile phase composition may be necessary to achieve optimal peak shape.
-
Step 3: Check for System and Method Issues
-
Extra-Column Band Broadening: This occurs when the analyte band spreads out in the tubing and connections between the injector, column, and detector.[10] This is more pronounced for early-eluting peaks.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.[2]
-
-
Sample Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase and lead to peak tailing.[6][9]
-
Solution: Try injecting a smaller volume or diluting the sample to see if the peak shape improves.
-
-
Co-eluting Interference: A tailing peak may actually be two or more unresolved compounds.[9]
-
Solution: Altering the separation conditions, such as the mobile phase composition or gradient profile, may help to resolve the co-eluting peaks.
-
Quantitative Parameters for Troubleshooting
The following table summarizes key quantitative parameters that can be adjusted to troubleshoot peak tailing.
| Parameter | Typical Range/Value | Potential Impact on Peak Tailing |
| Mobile Phase pH | 2.0 - 7.5 (for silica-based columns) | Lowering the pH can protonate residual silanols, reducing secondary interactions with basic analytes.[5] |
| Buffer Concentration | 10 - 50 mM | Increasing buffer strength can improve pH stability and peak symmetry.[3] |
| Organic Modifier % | Varies with method | Adjusting the percentage of organic solvent (e.g., acetonitrile) by 5-10% can improve peak shape by altering retention.[3] |
| Injection Volume | 1 - 20 µL (analytical scale) | Reducing the injection volume can prevent column overload. |
| Sample Concentration | Varies with analyte and detector | Diluting the sample can mitigate peak tailing caused by mass overload.[9] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: A flowchart for systematically troubleshooting peak tailing.
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. lcms.cz [lcms.cz]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Glycosidic Bond Formation with Oliose
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of O-glycosides involving L-Oliose and related 2,6-dideoxy-L-hexoses.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in forming glycosidic bonds with Oliose?
A1: The main difficulty in this compound glycosylation is controlling the stereoselectivity at the anomeric center (C-1). This compound is a 2,6-dideoxy sugar, meaning it lacks a hydroxyl group at the C-2 position. In many other glycosylation reactions, an acyl protecting group at C-2 can provide "neighboring group participation," which shields one face of the sugar and directs the incoming acceptor to the opposite face, typically ensuring a 1,2-trans product. The absence of this C-2 participating group in this compound means that reactions can proceed through less controlled mechanisms, often resulting in a mixture of α and β anomers.[1][2]
Q2: What are common glycosyl donors for this compound?
A2: Common donors for 2-deoxy sugars like this compound include glycosyl halides (bromides, chlorides), thioglycosides, and glycosyl phosphates.[1][3] Glycosyl halides are highly reactive but can be unstable.[1] Thioglycosides offer a good balance of stability and reactivity, activated by various thiophilic promoters. Glycosyl phosphates, activated by catalysts like bis-thioureas, have also emerged as effective donors for challenging β-selective 2,6-dideoxyglucosylations.[3][4]
Q3: How do "armed" vs. "disarmed" protecting groups affect the reaction?
A3: Protecting groups significantly influence the reactivity of the glycosyl donor. Electron-donating groups (e.g., benzyl (B1604629) ethers) make the donor more reactive and are termed "armed." Electron-withdrawing groups (e.g., esters like acetates or benzoates) decrease reactivity and are called "disarmed." For highly reactive 2-deoxyglycosyl donors, using disarming ester protecting groups can be crucial to temper reactivity and prevent non-stereospecific pathways (SN1-like reactions) that often favor the undesired anomer.[2][3]
Q4: Can the anomeric ratio (α:β) of the glycosyl donor affect the final product ratio?
A4: Yes, particularly in reactions that proceed through a stereospecific pathway (SN2-like). Some catalytic systems show a degree of dependence on the starting anomeric ratio of the donor. For instance, in certain bis-thiourea catalyzed reactions with 2-deoxyglucosyl phosphates, the stereoselectivity of the product is a function of the α:β ratio of the phosphate (B84403) electrophile.[3]
Troubleshooting Guide
This section provides systematic approaches to diagnose and resolve common issues encountered during glycosylation reactions with this compound donors.
Problem 1: Low or No Yield of the Glycoside Product
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | All glycosylation reactions are highly sensitive to water. Ensure all glassware is rigorously oven-dried or flame-dried. Use anhydrous solvents and freshly activated molecular sieves (typically 4Å) in the reaction vessel. |
| Ineffective Donor Activation | The chosen promoter may be insufficient. Consider increasing promoter equivalents or switching to a stronger activator system (e.g., from NIS/TfOH to a more potent system like BSP/Tf₂O).[5] |
| Donor/Acceptor Instability | The reaction conditions (e.g., strong Lewis acids) may be decomposing your donor or acceptor. This is common with sensitive 2-deoxy sugars. Consider a milder, catalyst-based activation method. The HCl byproduct from glycosyl chlorides, for instance, can cause decomposition via Ferrier rearrangement.[3] |
| Low Acceptor Nucleophilicity | Sterically hindered or electronically deactivated hydroxyl groups on the acceptor can be poor nucleophiles. Increase reaction temperature cautiously, use a more reactive "armed" donor if stereoselectivity is not a concern, or increase the concentration of the acceptor. |
Problem 2: Poor Stereoselectivity (Formation of α/β Mixtures)
| Possible Cause | Troubleshooting Step |
| SN1-like Mechanism Dominating | Highly reactive donors in non-polar solvents can favor the formation of an oxocarbenium ion, leading to loss of stereocontrol. Use "disarming" (e.g., acetyl, benzoyl) protecting groups on the this compound donor to reduce its reactivity.[2] Solvents like acetonitrile (B52724) can sometimes favor SN2 pathways and improve selectivity for the β-anomer. |
| Incorrect Promoter/Catalyst | The choice of promoter system is critical for stereocontrol. For α-glycosides, specific phosphine-acid catalysts (e.g., HBr•PPh₃) have shown high selectivity with L-oleandrose (an this compound isomer).[2] For β-glycosides, specialized catalyst systems like bis-thioureas have been developed.[3] |
| Reaction Temperature | Temperature can significantly impact the energy landscape of the reaction. Lower temperatures (e.g., -78 °C to 0 °C) often favor SN2-like pathways, which can lead to higher stereoselectivity. |
| Protecting Group Interference | While this compound lacks a C-2 participating group, remote protecting groups can still influence the conformation of the sugar ring and the trajectory of the incoming acceptor. A systematic screen of different protecting groups at C-3 and C-4 may be necessary. |
Problem 3: Formation of Side Products (e.g., Glycal)
| Possible Cause | Troubleshooting Step |
| Elimination Reaction | The formation of a glycal (a double bond between C-1 and C-2) is a common side reaction, especially with highly reactive donors and hindered or non-nucleophilic acceptors. |
| Use milder activation conditions or a less reactive ("disarmed") donor. Ensure the reaction is free of strong, non-nucleophilic bases. | |
| Protecting Group Migration/Cleavage | The reaction conditions may be too harsh for the chosen protecting groups. |
| Verify the stability of all protecting groups under the planned reaction conditions. Reduce reaction time and/or temperature if possible. |
Data Hub: Comparison of Reaction Conditions
Optimizing stereoselectivity often requires screening various promoters and solvents. The following table summarizes data from a study on the α-selective glycosylation of digitoxigenin (B1670572) with an L-oleandrose donor (a C-3 epimer of L-oliose), which provides valuable insights for this compound chemistry.
Table 1: Influence of Catalysts and Solvents on the α-Glycosylation of Digitoxigenin [2]
| Entry | Catalyst (5 mol%) | Solvent | Conversion (%)¹ | α:β Ratio¹ |
| 1 | PPh₃•HBr | CH₂Cl₂ | >95 | >20:1 |
| 2 | PPh₃•HCl | CH₂Cl₂ | >95 | 11:1 |
| 3 | PPh₃•HI | CH₂Cl₂ | >95 | 11:1 |
| 4 | P(OPh)₃•HBr | CH₂Cl₂ | 80 | 11:1 |
| 5 | PPh₃•HBr | Toluene | 85 | 11:1 |
| 6 | PPh₃•HBr | Et₂O | 60 | 11:1 |
| 7 | PPh₃•HBr | MeCN | 20 | 4:1 |
| 8 | NIS / TfOH | CH₂Cl₂ | >95 | 1.5:1 |
¹ Conversion and selectivity were determined by ¹H NMR analysis.
Experimental Protocols
The following is a representative protocol for the α-selective glycosylation of a complex alcohol with an this compound-like donor, adapted from the synthesis of Oleandrin.[2]
Materials:
-
L-Oleandrosyl Donor (e.g., 4-O-p-methoxybenzoyl-L-oleandrosyl bromide)
-
Acceptor (e.g., Digitoxigenin)
-
Triphenylphosphine hydrobromide (PPh₃•HBr)
-
Activated 4Å Molecular Sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the acceptor (1.0 eq) and activated 4Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature.
-
In a separate flame-dried flask, dissolve the L-oleandrosyl donor (1.5 eq) and PPh₃•HBr (1.5 eq) in anhydrous CH₂Cl₂.
-
Transfer the solution of the donor and catalyst to the flask containing the acceptor via cannula.
-
Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N).
-
Filter the mixture through a pad of Celite® to remove molecular sieves, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica (B1680970) gel column chromatography to yield the desired α-glycoside.
Visualizations
Experimental Workflow
Caption: General workflow for this compound glycosylation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting glycosylation.
Key Factors Influencing Stereoselectivity
Caption: Factors affecting this compound glycosylation outcome.
References
- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 2. Development of α-Selective Glycosylation with L-Oleandral and Its Application to the Total Synthesis of Oleandrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Preventing Degradation of Acid-Labile Compounds
A Note on "Oliose": The term "this compound" does not correspond to a recognized chemical entity in standard pharmaceutical or chemical literature. This guide will therefore address the broader, critical issue of preventing the degradation of acid-labile compounds, a frequent challenge in research and drug development. The principles and protocols described here are widely applicable to any compound susceptible to degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My compound is degrading during my experiment or in my formulation. How do I confirm if it's due to acidic conditions?
A1: To determine if degradation is acid-catalyzed, you can perform a forced degradation study.[1][2] This involves exposing your compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[1][3] If you observe significantly higher degradation in the acidic condition (e.g., using 0.1 M to 1 M HCl) compared to neutral or basic conditions, it strongly indicates acid lability.[1][2] A stability-indicating analytical method, such as RP-HPLC, is crucial to accurately quantify the parent compound and its degradants.[1][3]
Q2: What are the primary strategies to prevent the degradation of an acid-labile compound in an oral formulation?
A2: The two main strategies are:
-
Formulation Modification: This involves adding stabilizing excipients directly to the formulation.[4][5] This can be achieved by incorporating pH-modifying agents like alkaline buffers (e.g., sodium bicarbonate, magnesium carbonate) or using alkaline salts of the active compound itself to create a more stable microenvironment.[6][7]
-
Physical Barrier Application: This strategy focuses on physically protecting the drug from the acidic environment of the stomach.[8] The most common method is applying an enteric coating to tablets or pellets.[9][10][11] This coating is made of a pH-sensitive polymer that remains intact at the low pH of the stomach but dissolves at the higher pH of the small intestine.[9][10][11]
Q3: What is an enteric coating and how does it work?
A3: An enteric coating is a polymer barrier applied to oral medications that prevents their dissolution in the highly acidic environment of the stomach.[10][11] These coatings are made of pH-sensitive polymers that are insoluble at the stomach's acidic pH (around 1.5-3.5) but dissolve rapidly in the more neutral or alkaline environment of the small intestine (pH 6.0 and higher).[9][11][12] This targeted release protects the acid-sensitive drug from degradation, prevents stomach irritation from certain drugs, and ensures the drug reaches its intended site for absorption.[9][10]
Q4: When should I choose formulation with a buffer versus an enteric coating?
A4: The choice depends on the degree of acid lability, the desired release profile, and the drug's properties.
-
Use Buffers/Alkaline Excipients for compounds that are moderately acid-labile or when immediate release in the stomach is acceptable once the micro-pH is stabilized.[6] This approach can be simpler and more cost-effective but may not be sufficient for highly sensitive drugs.[6]
-
Use Enteric Coating for compounds that are highly sensitive to gastric acid and require protection until they reach the small intestine.[8][11] This method provides more robust protection but adds complexity and cost to the manufacturing process.[13] It is the preferred method for drugs like proton pump inhibitors (e.g., omeprazole).[11]
Q5: Can excipients in my formulation contribute to degradation?
A5: Yes. Some excipients can have acidic impurities or may degrade over time to produce acidic species, which can then catalyze the degradation of the active pharmaceutical ingredient (API). Even the acidic nature of enteric coating polymers themselves can cause degradation of an acid-labile drug, sometimes necessitating a protective sub-coating between the drug layer and the enteric layer.[13] It is crucial to screen excipients for compatibility with your API during pre-formulation studies.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant loss of active compound in acidic solution (e.g., simulated gastric fluid). | The compound is acid-labile and undergoing hydrolysis or other acid-catalyzed degradation.[14] | 1. Quantify Lability: Perform a pH-rate profile study to determine the degradation rate at different pH values. 2. Formulation Strategy: If for oral delivery, develop an enteric-coated formulation.[9][10] 3. Chemical Modification: In early development, consider synthesizing a more stable prodrug or analog.[14] |
| Color change or degradation appears on the surface of enteric-coated tablets during storage. | Interaction between the acidic enteric polymer and the acid-labile drug.[13] | 1. Apply a Barrier Seal Coat: Add a protective intermediate layer (subcoat) of a material like hydroxypropyl methylcellulose (B11928114) (HPMC) between the drug-containing core and the enteric coating.[15] 2. Alkaline Core: Incorporate an alkaline-reacting compound in the core formulation to neutralize any migrating acidity.[7] |
| Poor bioavailability of an oral acid-labile drug despite using an enteric coating. | 1. Coating Failure: The enteric coating may be fracturing during processing or is not of sufficient thickness, leading to premature drug release. 2. Incomplete Dissolution: The coating may not be dissolving properly at the pH of the small intestine. | 1. Optimize Coating Process: Evaluate and optimize coating parameters (spray rate, temperature, polymer concentration). 2. Test Dissolution: Perform dissolution testing using a two-stage method (acid stage followed by buffer stage) to confirm coating integrity and subsequent release. 3. Polymer Selection: Ensure the chosen enteric polymer dissolves at the target intestinal pH.[16] |
| Degradation occurs in a solid dosage form containing multiple excipients. | Incompatibility between the drug and an acidic excipient.[5] The "pH" of the solid-state microenvironment is too low.[8] | 1. Excipient Compatibility Study: Perform binary mixture studies of the drug with each excipient to identify the source of incompatibility. 2. Add Buffering Agent: Incorporate an alkaline stabilizer (e.g., magnesium oxide, sodium stearate) into the formulation to control the micro-pH.[8] |
Data & Experimental Protocols
Table 1: Comparison of Common Enteric Coating Polymers
| Polymer | Trade Name Example | Solvent | pH Dissolution Threshold | Key Characteristics |
| Methacrylic Acid Copolymer, Type A | Eudragit® L 100 | Aqueous / Organic | > 6.0 | Widely used, dissolves in the upper small intestine.[16] |
| Methacrylic Acid Copolymer, Type B | Eudragit® S 100 | Aqueous / Organic | > 7.0 | Dissolves further down the intestinal tract (lower ileum, colon).[16] |
| Cellulose Acetate Phthalate (CAP) | CAP | Organic | > 6.2 | Traditional enteric polymer, requires organic solvents.[10] |
| Hydroxypropyl Methylcellulose Phthalate (HPMCP) | HPMCP | Aqueous / Organic | > 5.0 - 5.5 | Offers dissolution at a lower pH, suitable for upper duodenum release.[10] |
| Polyvinyl Acetate Phthalate (PVAP) | Sureteric® | Aqueous | > 5.0 | Good moisture barrier properties.[10] |
Protocol 1: Basic Acid Stability (Forced Degradation) Study
Objective: To determine the stability of a compound in acidic conditions and assess the specificity of the analytical method.
Materials:
-
Compound of interest (API)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Purified water
-
Class A volumetric flasks, pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD)
-
pH meter
Methodology:
-
Sample Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Stress Condition:
-
Control Sample: Prepare a control sample by diluting the stock solution with purified water to the same final concentration. Store it under the same temperature conditions.
-
Time Point Sampling: At each designated time point, withdraw an aliquot of the stressed sample.
-
Neutralization: Immediately neutralize the aliquot by adding an equivalent amount of 0.1 M NaOH to stop the acid-catalyzed degradation.[2]
-
Analysis:
-
Dilute the neutralized sample and the control sample to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated, stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining parent compound compared to the control.
-
Examine the chromatogram for the appearance of new peaks (degradation products). Ensure these peaks are well-resolved from the parent peak.
-
Visualizations
Workflow for Investigating Acid Lability
Caption: Troubleshooting workflow for identifying and addressing acid-labile compound degradation.
Mechanism of Protection Strategies
Caption: Conceptual diagram of buffering and enteric coating strategies to prevent acid degradation.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. colorcon.com [colorcon.com]
- 5. jocpr.com [jocpr.com]
- 6. ijpsr.com [ijpsr.com]
- 7. EP0244380B1 - Pharmaceutical formulations of acid labile substances for oral use - Google Patents [patents.google.com]
- 8. books.rsc.org [books.rsc.org]
- 9. grandpackmachine.com [grandpackmachine.com]
- 10. Enteric coating - Wikipedia [en.wikipedia.org]
- 11. jinlupacking.com [jinlupacking.com]
- 12. Comprehensive Guide to Enteric-Coated Tablets: Introduc... [osdmachinery.com]
- 13. EP2345408A2 - Acid labile drug formulations - Google Patents [patents.google.com]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. enteric coating polymers | PPTX [slideshare.net]
Technical Support Center: Refinement of Purification Techniques for Oliose
Welcome to the technical support center for the purification of Oliose, a novel bioactive lipidoid complex. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a complex mixture of non-polar, bioactive lipids derived from the marine microorganism Thalassiosira aestivalis. It is characterized by a high degree of structural diversity, including a range of fatty acid chains and functional groups. This compound is known to be temperature-sensitive and susceptible to oxidation, requiring careful handling and purification under controlled conditions.
Q2: Which purification techniques are most suitable for this compound?
A2: A multi-step approach is typically recommended for achieving high-purity this compound. Supercritical Fluid Extraction (SFE) using CO2 is an effective initial extraction method from the biomass due to its mild operating temperatures and the absence of harsh organic solvents.[1] This is often followed by Flash Chromatography for fractionation and purification of the crude this compound extract to isolate the active components.
Q3: How can I assess the purity and yield of my this compound sample?
A3: Purity and yield can be quantified using a combination of analytical techniques. Gravimetric analysis after solvent evaporation provides the total lipid yield.[2] Purity is best assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), which can resolve and quantify the individual components of the this compound mixture.
Q4: What are the critical factors to consider for maintaining the bioactivity of this compound during purification?
A4: The primary factors are temperature, exposure to oxygen, and the choice of solvents. Supercritical CO2 extraction is advantageous as it is performed at relatively low temperatures.[3] During all subsequent steps, it is crucial to work quickly, use high-purity solvents, and consider the use of antioxidants. Storage of the purified this compound should be under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below).
Troubleshooting Guides
Supercritical Fluid Extraction (SFE) of this compound
| Problem | Possible Cause(s) | Solution(s) |
| Low Extraction Yield | 1. Incorrect temperature or pressure settings.[4] 2. Uneven loading of biomass in the extraction chamber.[4] 3. CO2 flow rate is too high, leading to insufficient contact time. | 1. Optimize temperature and pressure based on the specific this compound fraction of interest. Increased pressure generally enhances solubility.[5] 2. Ensure the biomass is packed uniformly to avoid channeling of the supercritical fluid. 3. Reduce the CO2 flow rate to allow for better saturation of the fluid with the extract.[5] |
| Inconsistent Pressure | 1. Blockages in the CO2 lines.[4] 2. Malfunctioning valves or pump seals.[4] | 1. Regularly inspect and clean the CO2 lines. 2. Check for leaks and replace any worn or damaged seals or valves. |
| Water in the Extract | 1. High moisture content in the initial biomass. 2. Water freezing in the restrictor or valve due to depressurization.[6] | 1. Pre-dry the biomass to a moisture content below 10%. 2. Ensure adequate heating of the restrictor or expansion valve to prevent freezing. |
| Overheating of the System | 1. Malfunctioning cooling systems.[4] 2. Prolonged operation without adequate cooling. | 1. Regularly check and maintain the cooling systems. 2. Implement cooling cycles during long extraction runs. |
Flash Chromatography Purification of this compound
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Components | 1. Inappropriate solvent system. 2. Column overloading. 3. Sample dissolved in a solvent that is too strong. | 1. Develop a suitable solvent system using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.[7] 2. Reduce the amount of crude this compound loaded onto the column. 3. Dissolve the sample in the weakest possible solvent in which it is soluble, or opt for dry loading. |
| Compound Precipitation in the Column or Tubing | 1. The purified compound is not soluble in the mobile phase as it becomes more concentrated.[8] | 1. Use a mobile phase modifier or a co-solvent to improve the solubility of the compound.[8] 2. Employ dry loading, which allows the compound to be selectively solvated by the mobile phase.[8] |
| Peak Tailing in Chromatogram | 1. Interactions between polar functional groups of this compound and the silica (B1680970) gel. 2. Channeling in the column due to improper packing. | 1. Add a small amount of a modifier like acetic acid or triethylamine (B128534) to the mobile phase to reduce strong interactions. 2. Ensure the column is packed uniformly without any air gaps. |
| Compound Not Eluting from the Column | 1. The compound is too polar for the selected solvent system. 2. The compound may have decomposed on the silica gel.[9] | 1. Gradually increase the polarity of the mobile phase. For highly polar compounds, a different stationary phase (e.g., reversed-phase) may be necessary.[9] 2. Test the stability of this compound on a small amount of silica gel before performing large-scale chromatography.[9] |
Data Presentation
Table 1: Comparison of Initial Extraction Methods for this compound
| Parameter | Supercritical Fluid Extraction (SFE) with CO2 | Conventional Solvent Extraction (e.g., Hexane/Isopropanol) |
| Typical Yield from Biomass | 7 - 20% (depending on conditions)[10] | 15 - 25% |
| Purity of Crude Extract | High (selective for lipids) | Lower (co-extraction of pigments and other polar compounds) |
| Solvent Consumption | Minimal (CO2 is recycled) | High |
| Operating Temperature | 40 - 60 °C | 25 - 70 °C |
| Processing Time | 1 - 4 hours | 4 - 12 hours |
| Safety and Environmental Impact | Safe, non-toxic, environmentally friendly | Flammable, potentially toxic solvents, waste disposal concerns |
Table 2: Performance of Flash Chromatography for this compound Purification
| Parameter | Typical Performance |
| Achievable Purity | > 95% |
| Typical Yield from Crude Extract | 70 - 90% (depending on separation complexity) |
| Loading Capacity (per 10g silica) | 100 - 400 mg of crude this compound |
| Solvent Consumption (per run) | 200 - 500 mL |
| Typical Run Time | 20 - 40 minutes |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of Crude this compound
Objective: To extract crude this compound from dried microbial biomass using supercritical CO2.
Materials:
-
Dried and ground Thalassiosira aestivalis biomass
-
Supercritical Fluid Extraction system
-
High-purity CO2
Methodology:
-
Ensure the SFE system is clean and has been leak-tested.
-
Load the extraction vessel with the dried and ground biomass. Ensure even packing to prevent channeling.
-
Set the extraction parameters. A good starting point for this compound is a pressure of 350 bar and a temperature of 50°C.
-
Pressurize the system with CO2 to the desired setpoint.
-
Initiate the CO2 flow at a rate of 2-3 L/min.
-
Begin the extraction process. A typical dynamic extraction time is 2 hours.
-
The extracted this compound will precipitate in the collection vessel as the CO2 pressure is reduced.
-
After the extraction is complete, carefully depressurize the system.
-
Collect the crude this compound from the separator.
-
Weigh the collected extract to determine the yield.
Protocol 2: Flash Chromatography Purification of Crude this compound
Objective: To purify the crude this compound extract to isolate the main bioactive fraction.
Materials:
-
Crude this compound extract
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Collection tubes
-
TLC plates and developing chamber
Methodology:
-
Solvent System Selection: Use TLC to determine the optimal solvent system. Test various ratios of n-Hexane:Ethyl Acetate. The ideal system will give the target this compound fraction an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in n-Hexane.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate (gradient elution).
-
Maintain a constant flow rate.
-
-
Fraction Collection:
-
Collect fractions of equal volume in separate tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound fraction.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: A standard workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor separation in flash chromatography.
References
- 1. supercriticalfluids.com [supercriticalfluids.com]
- 2. ANALYSIS OF LIPIDS [people.umass.edu]
- 3. mdpi.com [mdpi.com]
- 4. CO2 Extractor Troubleshooting Tips and CO2 Supercritical Extraction Machine [co2supercriticalextractionmachine.com]
- 5. toptiontech.com [toptiontech.com]
- 6. tsijournals.com [tsijournals.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
Technical Support Center: Addressing Poor Solubility of Oliose Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Oliose derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the potential reasons for this?
A1: this compound is a deoxy sugar and is inherently polar. If your this compound derivative exhibits poor aqueous solubility, it is likely due to chemical modifications that have increased its lipophilicity (hydrophobicity). Common reasons include the addition of large, non-polar functional groups or the removal/masking of polar hydroxyl groups. This increased lipophilicity can lead to high crystal lattice energy, making it difficult for water molecules to solvate the compound.[1][2][3]
Q2: What are the initial steps I should take to improve the solubility of my this compound derivative?
A2: A systematic approach is recommended. Start with simple and readily available methods before moving to more complex techniques. A general workflow would be:
-
Basic Characterization: Confirm the identity and purity of your compound.
-
Solvent Screening: Test the solubility in a range of pharmaceutically acceptable solvents and co-solvents.
-
pH Modification: If your derivative has ionizable groups, evaluate the effect of pH on its solubility.
-
Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area for dissolution.[4][5]
If these initial steps do not yield satisfactory results, you can explore more advanced formulation strategies such as solid dispersions, lipid-based formulations, or complexation.
Q3: How can I determine which solubilization strategy is best suited for my specific this compound derivative?
A3: The choice of strategy depends on several factors, including the physicochemical properties of your derivative (e.g., pKa, logP, melting point), the desired dosage form, and the intended application. A decision-making workflow can help guide your selection.
Troubleshooting Guides
Issue 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.
Possible Cause: The high concentration of the organic co-solvent (DMSO) initially solubilizes the compound, but upon dilution with an aqueous buffer, the solvent polarity increases, causing the hydrophobic derivative to precipitate. This is a common issue for compounds with low aqueous solubility.[6]
Troubleshooting Steps:
-
Reduce DMSO Concentration: Try to use a lower concentration of your DMSO stock solution or explore alternative, less-toxic co-solvents like ethanol (B145695) or propylene (B89431) glycol.[5][7]
-
Use Surfactants: Incorporate a non-ionic surfactant, such as Tween 80 or Poloxamer, into your aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic drug, preventing precipitation.[8][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10]
Quantitative Data Summary: Effect of Excipients on the Apparent Solubility of this compound Derivative X
| Formulation | This compound Derivative X Concentration (µg/mL) | Fold Increase in Solubility |
| 1% DMSO in PBS | 0.5 ± 0.1 | - |
| 1% DMSO in PBS with 0.5% Tween 80 | 12.8 ± 1.5 | ~25-fold |
| 1% DMSO in PBS with 2% HP-β-Cyclodextrin | 25.2 ± 2.1 | ~50-fold |
Issue 2: Micronization of my this compound derivative did not significantly improve its dissolution rate.
Possible Cause: While micronization increases the surface area, it may not be sufficient for highly hydrophobic compounds, which can still suffer from poor wettability. The micronized particles may also re-aggregate.[4]
Troubleshooting Steps:
-
Nanomilling: Further reduce the particle size into the nanometer range using nanomilling (wet bead milling). This dramatically increases the surface area-to-volume ratio.[5][9]
-
Amorphous Solid Dispersions: Convert the crystalline form of your derivative into a higher-energy amorphous state by creating a solid dispersion with a hydrophilic polymer.[2][7] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Formulate the derivative in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS). These systems form fine emulsions upon contact with aqueous media, facilitating dissolution.[5][11]
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To improve the solubility and dissolution rate of a poorly soluble this compound derivative by converting it from a crystalline to an amorphous form within a hydrophilic polymer matrix.
Materials:
-
This compound derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the this compound derivative and the hydrophilic polymer in a suitable volatile organic solvent to obtain a clear solution.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) until a solid film or powder is formed.
-
Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
Characterize the resulting solid dispersion for its amorphous nature (using techniques like XRD or DSC) and evaluate its dissolution properties.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To create a lipid-based formulation that forms a microemulsion upon gentle agitation in an aqueous medium, enhancing the solubilization of the this compound derivative.
Materials:
-
This compound derivative
-
Oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/co-solvent (e.g., Transcutol, ethanol)
-
Vials, magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of the this compound derivative in various oils, surfactants, and co-solvents to identify suitable excipients.
-
Construct Ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Formulation Preparation: Select an optimal ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve the this compound derivative in this mixture with gentle heating and stirring until a clear, homogenous solution is obtained. This is the SEDDS pre-concentrate.
-
Characterization: Evaluate the emulsification performance by diluting the SEDDS pre-concentrate in water and measuring the resulting droplet size, polydispersity index (PDI), and zeta potential.
Quantitative Data Summary: Droplet Size of SEDDS Formulations for this compound Derivative Y
| Formulation (Oil:Surfactant:Co-surfactant) | Drug Load (mg/g) | Droplet Size (nm) | Polydispersity Index (PDI) |
| 30:50:20 | 50 | 150.5 ± 8.2 | 0.25 |
| 20:60:20 | 50 | 85.3 ± 4.5 | 0.18 |
| 15:65:20 | 50 | 35.1 ± 2.1 | 0.12 |
References
- 1. benchchem.com [benchchem.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. brieflands.com [brieflands.com]
- 9. agnopharma.com [agnopharma.com]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Chemical Synthesis of L-Oliose
Welcome to the technical support center for the chemical synthesis of L-Oliose (2,6-dideoxy-L-lyxo-hexopyranose). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important deoxysugar.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of L-Oliose?
A1: A common and effective starting material for the synthesis of L-Oliose is L-rhamnose. L-rhamnose is a readily available 6-deoxysugar that provides the correct stereochemistry at C-5, which is retained throughout the synthesis. Another reported route utilizes derivatives of D-glucose, which requires an inversion of stereochemistry at C-5.
Q2: What are the key challenges in the chemical synthesis of L-Oliose?
A2: The primary challenges in L-Oliose synthesis include:
-
Stereocontrol: Achieving the desired lyxo- configuration requires precise control over stereocenters, particularly at C-2, C-3, and C-4. Epimerization is a common side reaction that can lead to diastereomeric impurities.
-
Protecting Group Strategy: The multiple hydroxyl groups of the carbohydrate precursor require a robust protecting group strategy to ensure regioselectivity and prevent unwanted side reactions during transformations. The choice of protecting groups can significantly influence reaction outcomes and yields.[1][2]
-
Glycosylation: If L-Oliose is being incorporated into a larger molecule, the stereoselective formation of the glycosidic bond can be challenging due to the lack of a participating group at C-2. This can lead to mixtures of α and β anomers.
-
Purification: The separation of L-Oliose from structurally similar side products and diastereomers can be difficult and may require multiple chromatographic steps.
Q3: Why is the choice of protecting groups so critical in L-Oliose synthesis?
A3: Protecting groups are crucial for a successful synthesis because they:
-
Prevent unwanted reactions: They mask reactive hydroxyl groups, allowing for chemical modifications at specific positions.
-
Influence stereoselectivity: The nature and steric bulk of protecting groups can direct the stereochemical outcome of reactions, for example, by favoring the formation of one stereoisomer over another.
-
Enhance solubility: They can improve the solubility of carbohydrate intermediates in organic solvents, facilitating reactions.
-
Prevent degradation: Protecting groups can stabilize the sugar backbone under certain reaction conditions.[1][2]
An effective protecting group strategy involves the use of orthogonal protecting groups, which can be selectively removed under different conditions without affecting other protecting groups.
Q4: How can I monitor the progress of my L-Oliose synthesis?
A4: The progress of the synthesis can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the formation of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of intermediates and the final product, and to determine the ratio of diastereomers if side reactions like epimerization occur.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
Troubleshooting Guide: Side Reactions in L-Oliose Synthesis
This guide addresses specific side reactions that may occur during the chemical synthesis of L-Oliose, with a focus on a common synthetic route starting from a protected methyl D-ribo-hexopyranoside derivative.
Side Reaction 1: Epimerization at C-5 during Reductive Dehydrohalogenation
In a key step to introduce the L-configuration, a 6-bromo-D-ribo derivative is often converted to a 5,6-unsaturated intermediate, which is then stereospecifically reduced. However, incomplete stereocontrol can lead to the formation of the undesired D-ribo epimer.
-
Problem: Formation of the D-ribo diastereomer alongside the desired L-lyxo product.
-
Cause: Non-stereospecific reduction of the 5,6-double bond.
-
Troubleshooting:
-
Catalyst Choice: Ensure the use of a catalyst known for high stereospecificity in similar reductions, such as Palladium on carbon (Pd/C).
-
Hydrogen Pressure: Optimize the hydrogen pressure. Lower pressures may sometimes improve selectivity.
-
Solvent: The choice of solvent can influence the stereochemical outcome. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used.
-
Temperature: Perform the reduction at room temperature or below, as higher temperatures can decrease selectivity.
-
Side Reaction 2: Formation of Elimination Byproducts during Glycosylation
When activating a glycosyl donor for coupling, elimination of the leaving group can occur, leading to the formation of a glycal byproduct instead of the desired glycoside.
-
Problem: Low yield of the desired glycoside and formation of a significant amount of a glycal byproduct.[3]
-
Cause: The high reactivity of the 2,6-dideoxyglycosyl donor can favor elimination over substitution, especially under harsh reaction conditions.[4]
-
Troubleshooting:
-
Milder Promoters: Use less acidic or milder promoters for the glycosylation reaction.
-
Lower Temperature: Initiate the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly.
-
Choice of Leaving Group: The nature of the leaving group on the glycosyl donor can influence the rate of elimination. Thioglycosides or trichloroacetimidates are common choices.
-
Disarming Protecting Groups: The presence of electron-withdrawing protecting groups (e.g., esters) on the glycosyl donor can reduce its reactivity and suppress elimination.[5]
-
Side Reaction 3: Incomplete Deprotection
The final step in the synthesis of L-Oliose is the removal of all protecting groups. Incomplete deprotection can lead to a mixture of partially protected products, complicating purification.
-
Problem: The final product is a mixture of the desired unprotected L-Oliose and partially benzylated or acylated derivatives.
-
Cause: Insufficient reaction time, inactive catalyst, or catalyst poisoning. Benzyl (B1604629) ethers, in particular, can be stubborn to remove.[6]
-
Troubleshooting:
-
Reaction Time: Extend the reaction time for the deprotection step.
-
Catalyst Loading: Increase the amount of catalyst (e.g., Pd/C for hydrogenolysis of benzyl ethers).
-
Fresh Catalyst: Use freshly prepared or activated catalyst.
-
Hydrogen Source: For catalytic transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., formic acid, ammonium (B1175870) formate, or triethylsilane).[7]
-
Solvent: The choice of solvent can affect the efficiency of deprotection. Methanol or ethanol are common choices for hydrogenolysis.
-
Purity of Substrate: Ensure the substrate is free of impurities that could poison the catalyst.
-
Side Reaction 4: Acid-Catalyzed Hydrolysis of the Methyl Glycoside
In syntheses that utilize a methyl glycoside as a protecting group for the anomeric center, the final acid-catalyzed hydrolysis to yield the free sugar can sometimes lead to degradation or the formation of byproducts if the conditions are too harsh.[8][9]
-
Problem: Low yield of the final L-Oliose product and the presence of unidentified degradation products.
-
Cause: The glycosidic bond of the deoxysugar is sensitive to strong acidic conditions.
-
Troubleshooting:
-
Mild Acid: Use a mild acidic resin or dilute aqueous acid (e.g., dilute HCl or H₂SO₄).
-
Controlled Temperature: Perform the hydrolysis at a controlled, moderate temperature.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or HPLC to determine the optimal reaction time and avoid prolonged exposure to acidic conditions.
-
Quantitative Data Summary
| Side Reaction | Typical Conditions Leading to Increased Byproduct | Byproduct Yield (approx.) | Recommended Conditions to Minimize Byproduct | Expected Main Product Yield (approx.) |
| Epimerization at C-5 | High temperature, non-specific catalyst | 5-20% | Pd/C, H₂, room temperature | >80% |
| Elimination during Glycosylation | Highly reactive donor, strong Lewis acid promoter, high temperature | 10-50% | Disarmed donor, mild promoter (e.g., NIS/TfOH), low temperature | 60-80% |
| Incomplete Deprotection | Insufficient catalyst, short reaction time | 5-30% | Increased catalyst loading, longer reaction time, fresh catalyst | >90% |
| Acid-Catalyzed Hydrolysis | Concentrated acid, high temperature | 10-40% | Dilute acid or acidic resin, room temperature, careful monitoring | >85% |
Experimental Protocols
Key Experiment: Stereospecific Reduction of a 5,6-Unsaturated Intermediate
This protocol is adapted from the synthesis of 2,6-dideoxy-α-L-lyxo-hexose described by Cheung, Horton, and Weckerle.[10]
Objective: To stereospecifically reduce the 5,6-double bond of a protected methyl 2,6-dideoxy-α-D-erythro-hex-5-enopyranoside derivative to obtain the corresponding L-lyxo-hexopyranoside.
Materials:
-
Methyl 3,4-di-O-benzoyl-2,6-dideoxy-α-D-erythro-hex-5-enopyranoside
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the 5,6-unsaturated glycoside in anhydrous ethanol in a suitable reaction flask.
-
Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Visualizations
Caption: A generalized workflow for the chemical synthesis of L-Oliose.
Caption: A troubleshooting decision tree for L-Oliose synthesis.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Methyl glucoside hydrolysis catalyzed by beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose (2-deoxy-alpha-L-fucose) and its D-ribo epimer (digitoxose) - PubMed [pubmed.ncbi.nlm.nih.gov]
Oliose-Enhanced Enzymatic Glycosylation Technical Support Center
Welcome to the technical support center for enhancing the efficiency of enzymatic glycosylation with Oliose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in enzymatic glycosylation?
A1: this compound is a 2,6-dideoxy-lyxo-hexose, a rare deoxy sugar.[1] It is found in various naturally occurring glycosides, including several bacterial antibiotics.[1] In enzymatic glycosylation, this compound can be used as a donor or acceptor substrate to synthesize novel glycoconjugates with potential applications in drug development and other biotechnological fields. Its unique structure may confer desirable properties to the resulting glycosylated molecules.
Q2: What are the common challenges encountered when using this compound in enzymatic glycosylation?
A2: Similar to other deoxy sugars like rhamnose, using this compound in enzymatic glycosylation can present several challenges:
-
Enzyme Specificity and Activity: Many glycosyltransferases may exhibit low activity or incorrect regioselectivity with non-natural substrates like this compound.[2]
-
Substrate Solubility: The aglycone acceptor molecule may have poor solubility in aqueous reaction buffers, limiting the reaction rate.[2]
-
Cost and Availability of Activated Sugar Donor: The activated form of this compound (e.g., UDP-Oliose or GDP-Oliose) may not be commercially available and requires enzymatic or chemical synthesis, which can be complex and costly.
-
Product Inhibition: The accumulation of the glycosylated product or the nucleotide byproduct (e.g., UDP) can inhibit the glycosyltransferase.[2]
-
Stereoselectivity Control: Achieving the desired stereochemistry (α or β linkage) can be challenging, a known difficulty in glycosylations with related sugars like rhamnose.[3][4]
Q3: How can I improve the solubility of my hydrophobic aglycone acceptor?
A3: Poor solubility of hydrophobic aglycones is a frequent issue.[2] Several strategies can be employed to address this:
-
Co-solvents: The addition of a small amount of a water-miscible organic solvent, such as DMSO or methanol (B129727), can enhance the solubility of the aglycone. It is crucial to optimize the co-solvent concentration to avoid denaturing the enzyme.[2]
-
Detergents: Non-ionic detergents can be used to solubilize the aglycone.
-
Substrate Feeding: A fed-batch approach, where the aglycone is gradually added to the reaction mixture, can help maintain a low, soluble concentration throughout the reaction.[2]
Q4: My reaction yield is low. What are the potential causes and how can I troubleshoot this?
A4: Low yield is a common problem in enzymatic glycosylation. A systematic troubleshooting approach is recommended. Refer to the Troubleshooting Guide below for a detailed workflow. Potential causes include inactive enzyme, substrate degradation, suboptimal reaction conditions, or the presence of inhibitors.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during enzymatic glycosylation with this compound.
Problem 1: No or Very Low Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | 1. Verify Storage: Ensure the glycosyltransferase has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.[2] 2. Activity Assay: Perform a standard activity assay with a known, reliable substrate to confirm the enzyme is active.[2] | Enzyme shows activity with the control substrate, indicating the issue is specific to the this compound reaction. |
| Substrate Issues | 1. Verify Purity and Concentration: Check the purity and concentration of the this compound donor and acceptor substrates. Impurities can inhibit the enzyme.[2] 2. Check for Degradation: Ensure the activated sugar donor (e.g., UDP-Oliose) has not degraded during storage or handling. | Substrates are of high purity and correct concentration. |
| Inhibitors | 1. Control Reaction: Perform a control reaction using a well-characterized substrate for your enzyme to check for inhibitors in your reaction components.[2] 2. Purify Substrates: Consider further purification of the aglycone acceptor or synthesized this compound donor. | Control reaction proceeds as expected, suggesting an inhibitor in the experimental setup. |
| Suboptimal Reaction Conditions | 1. Optimize pH and Temperature: Systematically vary the pH and temperature of the reaction to find the optimal conditions for the specific glycosyltransferase being used. 2. Check for Cofactors: Ensure that any necessary metal ions or other cofactors are present in the reaction buffer. | Identification of optimal reaction conditions leads to increased product formation. |
Problem 2: Incorrect Regioselectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Specificity | 1. Enzyme Screening: Screen different glycosyltransferases from various sources. Enzymes from organisms that naturally produce similar glycosides may have the desired regioselectivity.[2] 2. Literature Search: Review literature for glycosyltransferases known to act on deoxy sugars or similar substrates. | Discovery of an enzyme with the desired regioselectivity for the target molecule. |
| Protein Engineering | 1. Site-Directed Mutagenesis: If the enzyme structure is known, consider protein engineering to alter the substrate-binding pocket and improve regioselectivity.[2] | A modified enzyme with enhanced regioselectivity is generated. |
Experimental Protocols
General Protocol for Enzymatic Glycosylation with this compound
This protocol provides a starting point and should be optimized for each specific enzyme-substrate pair.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer at the optimal pH for the chosen glycosyltransferase (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the aglycone acceptor to the desired final concentration. If solubility is an issue, add co-solvents at this stage.
-
Add the activated this compound sugar donor (e.g., UDP-Oliose) to the reaction mixture.
-
If required, add any necessary cofactors (e.g., MgCl₂).
-
-
Enzyme Addition:
-
Add the purified glycosyltransferase to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined experimentally.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme with gentle agitation.
-
Monitor the reaction progress over time by taking aliquots and analyzing them using a suitable method (e.g., HPLC, TLC, or LC-MS).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution (e.g., an organic solvent like methanol or by heat inactivation).
-
-
Product Analysis and Purification:
-
Analyze the reaction mixture to determine the yield and purity of the glycosylated product.
-
Purify the product using standard chromatography techniques.
-
Visualizations
Caption: General workflow for enzymatic glycosylation with this compound.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. This compound – Wikipedia [de.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in β-l-rhamnosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of D-Oliose and L-Oliose: A Guide for Researchers
A notable scarcity of direct comparative research on the biological activities of D-Oliose and L-Oliose exists within publicly available scientific literature. This guide synthesizes the available information on each isomer, highlighting the significant knowledge gap and offering a speculative comparison based on structurally related compounds to inform future research directions.
D-Oliose, a 2,6-dideoxyhexose, has been identified as a constituent of various bioactive natural products, particularly antibiotics and antitumor agents. Its presence in these molecules suggests a crucial role in their overall biological function, likely influencing molecular recognition and interaction with cellular targets. In contrast, information regarding the natural occurrence and biological activity of L-Oliose is conspicuously absent from current scientific literature, underscoring a significant area for future investigation.
Given the limited data on D-Oliose's intrinsic activity and the dearth of information on L-Oliose, this guide will leverage the extensively studied, structurally similar rare sugar, D-allose, to provide a speculative framework for the potential biological effects of D-Oliose. It is critical to note that this comparison is inferential and awaits direct experimental validation.
Comparative Overview of D-Oliose and L-Oliose
The following table summarizes the current state of knowledge regarding the biological activities of D-Oliose and L-Oliose. The significant disparity in available data is immediately apparent.
| Feature | D-Oliose | L-Oliose |
| Natural Occurrence | Found in bioactive natural products, such as antibiotics produced by Streptomyces species. | Not well-documented in publicly available literature. |
| Known Biological Roles | Component of antibiotics and antitumor compounds, suggesting a role in the mechanism of action of these drugs. | No specific biological activities reported. |
| Reported In Vitro/In Vivo Studies | Studies focus on the activity of the parent compounds containing D-Oliose, not the isolated sugar. | No studies on biological activity found. |
| Speculative Bioactivity (based on D-allose) | May possess antioxidant, anti-inflammatory, and anti-proliferative properties. The D-configuration could be crucial for recognition by specific enzymes and receptors in biological systems. | Unknown. As an L-sugar, it might not be recognized by metabolic enzymes in the same way as D-sugars, potentially leading to different pharmacokinetic and pharmacodynamic profiles. It is possible it could have unique biological activities or be largely inert. |
The Principle of Stereoisomerism in Biological Activity
The differential biological effects of stereoisomers are a fundamental concept in pharmacology and biochemistry. Enantiomers, such as D- and L-isomers of a sugar, can exhibit vastly different activities due to the stereospecificity of biological macromolecules like enzymes and receptors. One isomer may bind with high affinity and elicit a strong biological response, while the other may have low affinity or no activity at all. In some cases, the "inactive" isomer can even have off-target effects or be toxic. This principle underscores the importance of studying the biological activities of both D- and L-Oliose independently.
Experimental Protocols
As there are no direct comparative studies, this section outlines general experimental protocols that could be employed to investigate and compare the biological activities of D-Oliose and L-Oliose.
Cell Viability and Cytotoxicity Assay
-
Objective: To assess the effect of D-Oliose and L-Oliose on the viability and proliferation of various cell lines (e.g., cancer cell lines, normal cell lines).
-
Methodology:
-
Culture selected cell lines in appropriate media.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of D-Oliose and L-Oliose for 24, 48, and 72 hours.
-
Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Objective: To determine the free radical scavenging capacity of D-Oliose and L-Oliose.
-
Methodology:
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Add various concentrations of D-Oliose and L-Oliose to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid can be used as a positive control.
-
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
-
Objective: To evaluate the potential of D-Oliose and L-Oliose to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
-
Methodology:
-
Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed cells in 96-well plates and pre-treat with various concentrations of D-Oliose and L-Oliose for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After 24 hours of incubation, measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
Visualizing Pathways and Workflows
To aid in the conceptualization of the synthesis and potential action of these rare sugars, the following diagrams are provided.
Conclusion and Future Directions
The current body of scientific literature presents a significant disparity in our understanding of D-Oliose and L-Oliose. While D-Oliose is recognized as a component of bioactive natural products, its intrinsic biological activities remain largely unexplored. L-Oliose represents a true unknown in the field. The stark contrast in available data highlights a critical need for foundational research to elucidate the biological and pharmacological properties of both isomers.
Future research should prioritize the following:
-
Chemical Synthesis: Efficient and scalable synthetic routes for both D- and L-Oliose are paramount to enable biological testing.
-
In Vitro Screening: A broad panel of in vitro assays, such as those described in this guide, should be employed to profile the cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities of both isomers.
-
In Vivo Studies: Should in vitro studies reveal promising activity, subsequent in vivo studies in relevant animal models will be necessary to assess efficacy, toxicity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: For any observed biological effects, detailed mechanistic studies will be required to identify the molecular targets and signaling pathways involved.
By systematically addressing these research gaps, the scientific community can begin to unlock the potential of these rare sugars for applications in drug development and biomedical research.
The Pivotal Role of the D-Oliose Moiety in the Bioactivity of Mithramycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mithramycin (MTM) and its analogues, with a specific focus on elucidating the role of the D-oliose sugar in its anticancer activity. By examining experimental data from various studies, we aim to provide an objective analysis of how modifications to the saccharide chains, particularly the absence or alteration of the D-oliose moiety, impact the therapeutic potential of this potent antineoplastic agent.
Introduction to Mithramycin and its Mechanism of Action
Mithramycin, also known as Plicamycin, is an aureolic acid antibiotic produced by Streptomyces argillaceus. It exhibits significant antitumor activity by binding to the minor groove of GC-rich DNA sequences. This interaction displaces transcription factors, such as Sp1 and EWS-FLI1, from their binding sites on gene promoters, thereby inhibiting the transcription of genes crucial for cancer cell proliferation, survival, and angiogenesis.[1][2] The structure of Mithramycin consists of a tricyclic aglycone and two sugar chains: a disaccharide and a trisaccharide. The trisaccharide, composed of D-olivose, D-oliose, and D-mycarose, is understood to be critical for its DNA binding and biological activity.[3]
Comparative Bioactivity: The Impact of Oliose Modification
Direct quantitative comparisons of Mithramycin with an analogue solely lacking the D-oliose sugar are limited in publicly available literature. However, studies on analogues with multiple modifications, including the absence of the this compound sugar, provide valuable insights into its contribution to bioactivity.
One such analogue is deoliosyl-demycarosyl-3C-β-d-amicetosyl-mithramycin . While this compound has multiple alterations to the trisaccharide chain, its bioactivity profile, when compared to Mithramycin, suggests a nuanced role for the D-oliose sugar.
Quantitative Data Summary
The following table summarizes the 50% growth inhibition (GI50) values for Mithramycin and the multi-modified analogue against a panel of human cancer cell lines. It is important to note that the observed differences in activity are a cumulative effect of all the structural modifications in the analogue.
| Cell Line | Cancer Type | Mithramycin (MTM) GI50 (nM) | Deoliosyl-demycarosyl-3C-β-d-amicetosyl-mithramycin GI50 (nM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | ~18 | 0.3 - 1.3 µM (average) |
| K-562 | Leukemia | ~18 | 0.3 - 1.3 µM (average) |
| MOLT-4 | Leukemia | ~18 | 0.3 - 1.3 µM (average) |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | Non-Small Cell Lung | ~18 | 0.3 - 1.3 µM (average) |
| EKVX | Non-Small Cell Lung | ~18 | 0.3 - 1.3 µM (average) |
| Colon Cancer | |||
| HCT-116 | Colon | ~18 | 0.3 - 1.3 µM (average) |
| HT29 | Colon | ~18 | 0.3 - 1.3 µM (average) |
| CNS Cancer | |||
| SF-268 | CNS | ~18 | 0.3 - 1.3 µM (average) |
| Melanoma | |||
| SK-MEL-5 | Melanoma | ~18 | 0.3 - 1.3 µM (average) |
| Ovarian Cancer | |||
| IGROV1 | Ovarian | ~18 | 0.3 - 1.3 µM (average) |
| Renal Cancer | |||
| 786-0 | Renal | ~18 | 0.3 - 1.3 µM (average) |
| Prostate Cancer | |||
| PC-3 | Prostate | ~18 | 0.3 - 1.3 µM (average) |
| Breast Cancer | |||
| MCF7 | Breast | ~18 | 0.3 - 1.3 µM (average) |
| MDA-MB-231 | Breast | ~18 | 0.3 - 1.3 µM (average) |
Data for the deoliosyl analogue is presented as an average GI50 range across multiple cell lines as specific values for each line were not individually reported in the source.[3]
Interpretation: The significantly higher GI50 values for the multi-modified analogue, which lacks the D-oliose, suggest a substantial decrease in cytotoxic activity compared to Mithramycin. This indicates that the native trisaccharide structure, including the D-oliose moiety, is likely crucial for potent anticancer efficacy. However, without data on an analogue with only the this compound removed, the precise contribution of this single sugar cannot be definitively isolated.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the bioactivity of Mithramycin and its analogues.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Culture medium
-
Mithramycin and its analogues
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment: Prepare serial dilutions of Mithramycin and its analogues in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values using a suitable software.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)
-
DAPI or another nuclear counterstain
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with Mithramycin or its analogues at desired concentrations for a specified time (e.g., 24-48 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 2 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Counterstaining: Wash the cells with PBS and counterstain with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on slides and visualize under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.
DNA Binding Assay (Non-Radioactive Electrophoretic Mobility Shift Assay - EMSA)
EMSA is used to study the binding of proteins (transcription factors) to DNA and its inhibition by compounds like Mithramycin.
Materials:
-
Nuclear extract containing the transcription factor of interest (e.g., Sp1)
-
Biotin-labeled DNA probe containing the consensus binding site for the transcription factor
-
Unlabeled ("cold") competitor probe
-
Poly(dI-dC) non-specific competitor DNA
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel
-
TBE buffer
-
Nylon membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Protocol:
-
Binding Reaction: In a microcentrifuge tube, combine the binding buffer, poly(dI-dC), and biotin-labeled probe.
-
Inhibition: Add Mithramycin or its analogue at various concentrations to the reaction mixture and incubate for 15 minutes at room temperature.
-
Protein Addition: Add the nuclear extract to the mixture and incubate for another 20-30 minutes at room temperature. For competition control, add an excess of unlabeled probe before adding the nuclear extract.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run in 0.5x TBE buffer at 4°C.
-
Transfer: Transfer the separated complexes from the gel to a nylon membrane.
-
Crosslinking: UV-crosslink the DNA to the membrane.
-
Detection: Block the membrane and incubate with streptavidin-HRP conjugate. After washing, add the chemiluminescent substrate and visualize the bands using an imaging system. A decrease in the intensity of the shifted band in the presence of Mithramycin indicates inhibition of DNA binding.[4]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes discussed in this guide.
Caption: Mithramycin's mechanism of action.
Caption: Experimental workflow for bioactivity comparison.
Conclusion
The available evidence strongly suggests that the integrity of the trisaccharide chain, including the D-oliose moiety, is critical for the potent anticancer activity of Mithramycin. Analogues with alterations in this region, particularly those lacking the D-oliose sugar, exhibit significantly reduced cytotoxicity. While a direct comparison with an analogue modified only at the D-oliose position is needed for definitive validation, the current data underscores the importance of this sugar in the DNA binding and subsequent biological effects of Mithramycin. Future drug development efforts focused on creating novel Mithramycin analogues with improved therapeutic indices should carefully consider the preservation or strategic modification of the trisaccharide chain to maintain or enhance bioactivity while potentially reducing toxicity.
References
- 1. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 2. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A NOVEL MITHRAMYCIN ANALOGUE WITH HIGH ANTITUMOR ACTIVITY AND LESS TOXICITY GENERATED BY COMBINATORIAL BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-radioactive mobility shift assay [fgsc.net]
Cross-Validation of Analytical Methods for Oliose Detection: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of complex carbohydrates, the accurate detection and quantification of specific monosaccharides are paramount. This guide provides a comprehensive cross-validation of three prominent analytical techniques for the detection of Oliose, a 2,6-dideoxy-lyxo-hexose found in various natural products, including several antibiotics. The methods compared are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
This document outlines the experimental protocols, presents a comparative analysis of their performance characteristics, and visualizes the analytical workflows to aid in the selection of the most appropriate method for specific research needs.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method for this compound detection is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the key quantitative performance parameters for HPLC, GC-MS, and CE based on the analysis of monosaccharides, including deoxy sugars.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation based on charge-to-size ratio in an electric field. |
| Sample Preparation | Hydrolysis of glycosides, derivatization (e.g., PMP) for UV or fluorescence detection. | Hydrolysis of glycosides, extensive derivatization (e.g., silylation, acetylation) to increase volatility.[1][2] | Hydrolysis of glycosides, derivatization with a charged fluorophore (e.g., APTS) for LIF detection.[3][4] |
| Limit of Detection (LOD) | ng range (with derivatization).[5] | pg to fg range.[6] | fmol to amol range (with LIF).[7] |
| Limit of Quantitation (LOQ) | ng range.[5] | pg to fg range.[6] | fmol to amol range.[7] |
| Linearity (R²) | Typically >0.99.[5] | Typically >0.99.[1] | Typically >0.99. |
| Precision (RSD) | <5%.[8] | <10%.[1] | <5%.[9] |
| Accuracy/Recovery | 85-115%.[8] | 90-110%.[1] | 90-110%. |
| Throughput | Moderate to high. | Low to moderate, due to longer run times and sample preparation. | High, with potential for automation and multiplexing.[9] |
| Specificity | Moderate to high, dependent on column and detector. | Very high, mass spectral data provides structural confirmation.[1] | High, especially with specific derivatization and detection.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for the analysis of monosaccharides from complex carbohydrates and should be optimized for the specific sample matrix containing this compound.
Sample Preparation: Acid Hydrolysis of this compound-containing Glycosides
Objective: To liberate this compound from its glycosidic linkages.
Procedure:
-
Weigh accurately a sample containing the this compound glycoside.
-
Add 2 M trifluoroacetic acid (TFA).
-
Heat the mixture at 100-120 °C for 2-4 hours in a sealed reaction vial.[1][7]
-
After cooling, evaporate the TFA under a stream of nitrogen.
-
Re-dissolve the dried hydrolysate in ultrapure water for further analysis or derivatization.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To separate and quantify this compound after derivatization.
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
Derivatization (PMP):
-
To the dried hydrolysate, add a methanolic solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) and sodium hydroxide.
-
Incubate at 70 °C for 30-60 minutes.
-
Neutralize the reaction with hydrochloric acid.
-
Extract the PMP-derivatized monosaccharides with chloroform (B151607).
-
Evaporate the chloroform layer and re-dissolve the residue in the mobile phase for injection.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To achieve highly sensitive and specific quantification of this compound.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Derivatization (Silylation):
-
To the dried hydrolysate, add hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heat to form oximes.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]
-
Heat at 70-90 °C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Inject an aliquot of the derivatized sample into the GC-MS.
GC-MS Conditions:
-
GC Column: DB-5ms or equivalent.
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C).
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Selected Ion Monitoring (SIM) for targeted quantification.
Capillary Electrophoresis (CE) with Laser-Induced Fluorescence (LIF) Detection
Objective: For high-throughput and sensitive analysis of this compound.
Instrumentation: Capillary electrophoresis system with a laser-induced fluorescence detector.
Derivatization (APTS):
-
To the dried hydrolysate, add a solution of 8-aminopyrene-1,3,6-trisulfonic acid (APTS) and sodium cyanoborohydride in acetic acid.[3][7]
-
Incubate at 55 °C for 90 minutes.
-
Dilute the reaction mixture with running buffer before injection.
CE Conditions:
-
Capillary: Fused silica.
-
Running Buffer: Borate buffer.
-
Voltage: 15-25 kV.
-
Detection: Laser-induced fluorescence (e.g., Excitation at 488 nm, Emission at 520 nm).
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Figure 1: HPLC with UV detection workflow for this compound analysis.
Figure 2: GC-MS workflow for this compound analysis.
Figure 3: Capillary Electrophoresis with LIF detection workflow.
Conclusion
The cross-validation of these analytical methods reveals that each possesses distinct advantages for the detection of this compound. HPLC offers a robust and widely accessible method suitable for routine quantification. GC-MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level detection and structural confirmation, albeit with more demanding sample preparation.[1] Capillary Electrophoresis emerges as a high-throughput and highly sensitive technique, particularly advantageous for the analysis of small sample volumes.[4] The ultimate choice of method should be guided by the specific analytical requirements, available instrumentation, and the nature of the sample matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 4. Advantages in the analysis of UDP-sugars by capillary electrophoresis-comparison of the conventional HPLC method with two new capillary electrophoretic micro-procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of sugar constituents of glycoproteins by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
In Vitro Comparison of Oliose-Containing Antibiotics: A Focus on the Aureolic Acid Family
An Objective Guide for Researchers in Drug Development
The strategic development of novel antibiotics and chemotherapeutic agents hinges on a deep understanding of structure-activity relationships. Within this context, the role of specific chemical moieties, such as the deoxy sugar oliose, is of significant interest. This guide provides an in vitro comparison of prominent this compound-containing antibiotics, specifically focusing on the aureolic acid family, to elucidate the functional significance of their glycosylation patterns.
The aureolic acid antibiotics, including mithramycin (plicamycin) and chromomycin (B10761888) A3, are a class of polyketides produced by Streptomyces species.[1] These compounds are known for their potent antitumor activities, which stem from their ability to bind to the minor groove of GC-rich DNA, thereby inhibiting DNA replication and transcription.[1][2] A defining structural feature of these molecules is the presence of two oligosaccharide chains, which invariably contain the deoxy sugar D-oliose.[3][4] These sugar chains are crucial for their biological activity, playing a key role in the binding process to DNA.[2]
This guide will focus on an in vitro comparison of mithramycin and chromomycin A3, two of the most well-characterized members of this family. While both contain this compound and share a common mechanism of action, subtle structural differences in their aglycone and sugar chains can lead to variations in their biological activity.
Quantitative Data Summary
The in vitro efficacy of mithramycin and chromomycin A3 is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative IC50 values, providing a quantitative basis for comparison. It is important to note that these values can vary depending on the specific cell line and experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Mithramycin A | Ewing Sarcoma (TC71) | Data not specified in search results | [5] |
| Ewing Sarcoma (CHLA9) | Data not specified in search results | [5] | |
| Ewing Sarcoma (CHLA10) | Data not specified in search results | [5] | |
| Chromomycin A3 | Cholangiocarcinoma | Data not specified in search results | [5] |
| Metathramycin | Colon Carcinoma (HCT-116) | Possessed moderate cytotoxicity | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare the in vitro activity of aureolic acid antibiotics.
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) crystals are solubilized and quantified by spectrophotometry.
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., mithramycin, chromomycin A3) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
-
2. In Vitro Transcription Assay
This assay measures the ability of a compound to inhibit the synthesis of RNA from a DNA template by RNA polymerase.
-
Principle: A DNA template containing a specific promoter is incubated with RNA polymerase and ribonucleoside triphosphates (rNTPs), one of which is labeled (e.g., with ³²P or a fluorescent tag). The amount of labeled RNA produced is quantified to determine the level of transcription.
-
Protocol:
-
Reaction Setup: In a reaction tube, combine a linear DNA template with a promoter (e.g., a GC-rich promoter), purified RNA polymerase, and a reaction buffer containing rNTPs (ATP, CTP, GTP, and labeled UTP).
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes.
-
Incubation: Incubate the reaction at 37°C for a defined period to allow for transcription to occur.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
RNA Precipitation: Precipitate the newly synthesized RNA using an agent like trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated RNA on a filter and quantify the amount of incorporated label using a scintillation counter or fluorescence reader.
-
Data Analysis: Determine the percentage of transcription inhibition relative to a no-compound control and calculate the IC50 value.
-
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of action for aureolic acid antibiotics.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of chromatin with anticancer antibiotics, mithramycin and chromomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Docking and molecular dynamic simulations of Mithramycin-A and Tolfenamic acid against Sp1 and survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture of Synthetic Sugars: A Comparative Guide to Structural Elucidation of Oliose
The definitive confirmation of a synthetic sugar's three-dimensional structure is paramount for its application in research, particularly in the fields of drug discovery and chemical biology. While various analytical techniques offer insights into molecular structure, X-ray crystallography stands as the gold standard for providing unambiguous atomic-level detail. This guide provides a comparative overview of X-ray crystallography against other common analytical methods for the structural confirmation of synthetic Oliose, a 2,6-dideoxy-hexopyranose, and its analogs.
For researchers engaged in the synthesis and application of complex carbohydrates, understanding the strengths and limitations of different structural elucidation techniques is crucial for efficient and accurate characterization. This guide presents a detailed comparison, supported by experimental data and protocols, to aid in the selection of the most appropriate analytical strategy.
At a Glance: Comparing Structural Elucidation Techniques
The precise determination of a molecule's stereochemistry and conformation is critical. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are invaluable, X-ray crystallography provides a unique and detailed snapshot of the molecule in its solid state.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, torsion angles, crystal packing | High-quality single crystal (typically 0.1-0.5 mm) | Low to Medium | Unambiguous determination of stereochemistry and conformation | Crystal growth can be a significant bottleneck; solid-state structure may differ from solution conformation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry, solution conformation, dynamic processes | Soluble sample in deuterated solvent (mg scale) | High | Provides information about the molecule in solution, which is often more biologically relevant; can study dynamic processes | Structure determination can be complex and may not always provide absolute configuration without reference compounds |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, elemental composition | Small sample amount (µg to ng) | High | High sensitivity, can be coupled with separation techniques like GC or LC | Does not directly provide 3D structural information; isomers can be difficult to distinguish |
Workflow for Structural Confirmation
The process of confirming the structure of a synthetic sugar involves several key stages, from synthesis to data analysis. The following diagram illustrates a typical workflow for the structural elucidation of a synthetic 2,6-dideoxy sugar using X-ray crystallography and NMR spectroscopy.
Caption: A generalized workflow for the synthesis and structural confirmation of a synthetic sugar.
Case Study: Structural Analysis of a 2-Deoxy Sugar Analog
Due to the current lack of publicly available single-crystal X-ray data for synthetic this compound, this guide will utilize the crystallographic data of a closely related compound, 2-deoxy-D-arabino-hexopyranose, as a representative example to illustrate the principles of X-ray crystallographic analysis. The NMR data for various 2,6-dideoxy-3-O-methyl-β-hexopyranose stereoisomers will be used for comparative purposes.
X-ray Crystallography Data
The crystal structure of 2-deoxy-D-arabino-hexopyranose reveals key structural features with high precision.
| Parameter | Value |
| Chemical Formula | C₆H₁₂O₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.8538(2) |
| b (Å) | 9.5323(4) |
| c (Å) | 15.6718(6) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 725.12(5) |
| Z | 4 |
| R-factor (%) | 3.5 |
| Resolution (Å) | 0.84 |
Data obtained from the crystallographic study of 2-deoxy-D-arabino-hexopyranose.[1]
The data clearly define the pyranose ring conformation and the stereochemistry of all chiral centers.
Caption: Information derived from a single-crystal X-ray diffraction experiment.
Comparative NMR Data
NMR spectroscopy provides complementary information about the sugar's structure in solution. The chemical shifts (δ) and coupling constants (J) are sensitive to the local electronic environment and dihedral angles, respectively, allowing for the determination of relative stereochemistry and conformation.
The following table presents a comparison of ¹H NMR chemical shifts for the anomeric proton (H-1) and the methyl protons (H-6) of four different 2,6-dideoxy-3-O-methyl-β-hexopyranose stereoisomers, highlighting the subtle yet distinct differences that allow for their differentiation.[2]
| Sugar Moiety | H-1 (δ, ppm) | H-6 (δ, ppm) |
| d-Cymarose | 4.88 | 1.52 |
| d-Oleandrose | 4.95 | 1.63 |
| d-Diginose | 4.90 | 1.58 |
| d-Sarmentose | 4.92 | 1.57 |
These small differences in chemical shifts, often less than 0.1 ppm, are crucial for distinguishing between epimers.[2]
Experimental Protocols
Synthesis of a Representative 2,6-Dideoxy Sugar (2-deoxy-L-fucose)
The synthesis of 2,6-dideoxy-α-L-lyxo-hexose (2-deoxy-α-L-fucose) can be achieved from a suitable starting material like L-rhamnose. A general multi-step synthesis involves the protection of hydroxyl groups, deoxygenation at the C-2 position, and subsequent deprotection.
A representative synthetic scheme:
References
Comparative analysis of Oliose biosynthesis genes in different bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of olefin biosynthesis genes, primarily focusing on the oleABCD gene cluster, across various bacterial species. The production of long-chain hydrocarbons by bacteria presents a promising avenue for the sustainable production of biofuels and lubricant components. Understanding the genetic basis of olefin biosynthesis and the diversity of its products is crucial for harnessing this potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathway and experimental workflows.
Quantitative Data on Bacterial Olefin Production
The following table summarizes the olefin production characteristics of several bacterial species known to possess the oleABCD gene cluster. It is important to note that olefin yield and composition are highly dependent on culture conditions, and direct comparisons should be made with caution.
| Bacterial Species | Olefin Chain Lengths | Major Olefin Isomers | Olefin Yield (mg/L) | Reference |
| Micrococcus luteus | C27-C29 | Predominantly anteiso-branched | Data not consistently reported in comparable units | [1] |
| Kocuria sp. 3352 | C23-C27 | Anteiso-branched, iso-branched, and straight-chain | Data not consistently reported in comparable units | [1] |
| Kytococcus sedentarius | C21-C29 | Iso-branched, unbranched, and anteiso-branched | Data not consistently reported in comparable units | [1] |
| Xanthomonas campestris | C28-C31 (polyunsaturated) | Not specified | Data not consistently reported in comparable units | [2] |
| Stenotrophomonas maltophilia | C19-C24 (alkenes) | Not specified | Data not consistently reported in comparable units | [3] |
| Rhodococcus opacus PD630 | Primarily produces triacylglycerols, not olefins | Not applicable | Lipid concentration up to 4 g/L (fed-batch) | [4] |
| E. coli (heterologous host) | Dependent on expressed ole genes | Dependent on expressed ole genes | 6 mg/L (6-deoxyerythronolide B, a polyketide) | [5] |
Note: Quantitative yield data for olefin production in native bacterial strains is not consistently reported in standardized units (e.g., mg/L or g/g dry cell weight) in the reviewed literature, making direct comparison challenging. Much of the research has focused on characterizing the olefin profiles and the genetic pathways. Heterologous production in E. coli has been explored for various bioproducts, and the cited yield for 6-deoxyerythronolide B is an example of producing a complex molecule, though not a long-chain olefin.
Olefin Biosynthesis Pathway
The biosynthesis of long-chain olefins in bacteria is primarily carried out by the products of the oleABCD gene cluster. The proposed pathway involves a head-to-head condensation of two fatty acyl-CoA molecules.
Caption: Proposed biosynthetic pathway for long-chain olefins encoded by the oleABCD gene cluster.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the comparative analysis of olefin biosynthesis genes.
Identification and Analysis of ole Gene Clusters
This protocol outlines the bioinformatic approach to identify and analyze ole gene clusters in bacterial genomes.
Caption: Workflow for the bioinformatic identification and analysis of ole gene clusters.
Methodology:
-
Genome Sequence Acquisition: Obtain the complete or draft genome sequence of the bacterium of interest in FASTA format from public databases such as NCBI.
-
Gene Cluster Identification:
-
Utilize bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters (BGCs) within the genome.[6][7][8]
-
Alternatively, perform a BLASTp search using known OleA, OleB, OleC, and OleD protein sequences as queries against the predicted proteome of the target bacterium to locate homologous genes.
-
-
Annotation and Curation:
-
Manually inspect the genomic region surrounding the identified ole gene homologs.
-
Annotate the open reading frames (ORFs) within the putative cluster and compare their domain structures to known Ole proteins. The typical ole cluster contains oleA (thiolase-like), oleB (domain of unknown function, sometimes annotated as a hydrolase), oleC (AMP-ligase), and oleD (reductase).
-
-
Comparative Genomics:
-
Compare the organization and synteny of the identified ole gene cluster with those from other olefin-producing bacteria.
-
Analyze the genetic context of the cluster, including flanking genes, to understand its potential regulation and evolutionary origin.
-
-
Phylogenetic Analysis:
-
Perform multiple sequence alignments of the deduced Ole protein sequences from different bacteria using tools like ClustalW or MUSCLE.
-
Construct phylogenetic trees using methods such as Neighbor-Joining or Maximum Likelihood to infer the evolutionary relationships between the olefin biosynthesis pathways in different species.
-
PCR Amplification and Sequencing of oleA Gene
This protocol describes the amplification and sequencing of the oleA gene, a key determinant of olefin chain length and branching.
Methodology:
-
Genomic DNA Extraction:
-
Culture the bacterial strain of interest to the late exponential or early stationary phase.
-
Harvest the cells by centrifugation.
-
Extract genomic DNA using a commercial bacterial genomic DNA isolation kit or a standard phenol-chloroform extraction method.
-
-
Primer Design:
-
Design degenerate PCR primers targeting conserved regions of the oleA gene. These can be identified by aligning known oleA sequences from various bacteria.
-
Alternatively, if the genome sequence is available, design specific primers flanking the oleA gene.
-
-
PCR Amplification:
-
Set up a standard PCR reaction containing:
-
10x PCR Buffer
-
dNTPs (10 mM each)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Taq DNA Polymerase
-
Template Genomic DNA (50-100 ng)
-
Nuclease-free water to a final volume of 25-50 µL.[9]
-
-
Use the following typical cycling conditions, which may require optimization:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (optimize based on primer melting temperature)
-
Extension: 72°C for 1-2 minutes (adjust based on the expected amplicon size)
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Agarose (B213101) Gel Electrophoresis:
-
Analyze the PCR product on a 1% agarose gel to confirm the amplification of a band of the expected size.
-
-
Sequencing:
-
Purify the PCR product using a commercial PCR purification kit.
-
Send the purified product for Sanger sequencing using the amplification primers.[10]
-
Analyze the resulting sequence to confirm its identity as the oleA gene.
-
Extraction and GC-MS Analysis of Bacterial Olefins
This protocol details the extraction of long-chain olefins from bacterial cultures and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for the extraction and GC-MS analysis of bacterial olefins.
Methodology:
-
Sample Preparation:
-
Grow the bacterial strain in an appropriate liquid medium to the desired growth phase.
-
Harvest the cells by centrifugation.
-
Lyophilize the cell pellet to obtain a dry cell weight.
-
-
Extraction:
-
Extract the total lipids and hydrocarbons from the dried cell pellet using an organic solvent such as hexane (B92381) or a chloroform:methanol mixture.[11]
-
The extraction can be performed by vigorous vortexing or sonication.
-
Centrifuge the mixture to pellet the cell debris and collect the solvent supernatant.
-
-
Concentration and Cleanup:
-
Evaporate the solvent under a stream of nitrogen to concentrate the extract.
-
The extract can be further purified by passing it through a silica (B1680970) gel column to separate the nonpolar hydrocarbons from more polar lipids.
-
-
GC-MS Analysis:
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions (example):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-300°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-100°C), ramp up to a high temperature (e.g., 300-320°C) to elute the long-chain hydrocarbons.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-600) to detect the expected olefin masses.
-
-
-
Data Analysis:
-
Identify the olefin peaks in the chromatogram based on their retention times and mass spectra. The mass spectra of long-chain olefins typically show characteristic fragmentation patterns.
-
Quantify the olefins by comparing their peak areas to that of an internal standard (e.g., a long-chain alkane like n-C30) added at a known concentration.[13]
-
This guide provides a framework for the comparative analysis of olefin biosynthesis in bacteria. Further research, particularly in obtaining standardized quantitative data and exploring the diversity of ole gene clusters in a wider range of bacteria, will be crucial for advancing the biotechnological applications of these microbial hydrocarbons.
References
- 1. Distribution and diversity of olefins and olefin-biosynthesis genes in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Heterologous Production of 6-Deoxyerythronolide B in Escherichia coli through the Wood Werkman Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. harvest.usask.ca [harvest.usask.ca]
- 8. journals.asm.org [journals.asm.org]
- 9. Method for PCR amplification of Bacterial DNA with low contamination using MTP™ Taq DNA Polymerase (D7442) [sigmaaldrich.com]
- 10. Sequencing DNA Amplified Directly from a Bacterial Colony - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Micrococcus luteus Lipidome Containing Novel Lipid Families by Multiple Stage Linear Ion-Trap with High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
Validating the Targets of Oliose-Containing Natural Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has consistently led researchers to the vast and diverse world of natural products. Among these, oliose-containing natural products, a class of secondary metabolites characterized by the presence of the deoxy sugar this compound, have demonstrated significant biological activities, ranging from anticancer to antimicrobial effects. However, a critical step in harnessing their full therapeutic potential lies in the precise identification and validation of their molecular targets. This guide provides a comparative overview of the target validation of two prominent this compound-containing natural products, Landomycin A and Spinochrome B, offering insights into their mechanisms of action, supported by experimental data and detailed methodologies.
Comparative Analysis of Validated Targets
This section summarizes the key characteristics, validated targets, and biological activities of Landomycin A and Spinochrome B. The data presented below is a synthesis of findings from multiple studies and is intended to provide a clear and concise comparison.
| Feature | Landomycin A | Spinochrome B | Alternative Compound: Doxorubicin (Anthracycline) |
| Class | Angucycline | Naphthoquinone | Anthracycline |
| Validated Target | DNA Topoisomerase II[1] | p38 Mitogen-Activated Protein Kinase (MAPK)[2] | DNA Topoisomerase II[3][4][5] |
| Alternative Target/Pathway | - | Nuclear factor erythroid 2-related factor 2 (NRF2) pathway activation[2] | DNA intercalation |
| Biological Activity | Anticancer, Antibacterial[6] | Antioxidant, Anti-inflammatory, Cytotoxic[6][7][8][9][10] | Anticancer |
| Reported IC50/EC50 | Cytotoxicity (A549 cells): ~5 µM | EC50 (Antibacterial, E. coli): < 30 µM[6] | IC50 (Topoisomerase II inhibition): 6.37 ± 0.38 µM[3] |
| Source | Streptomyces sp. | Sea Urchins[2][6][8][10][11] | Streptomyces peucetius |
Experimental Protocols for Target Validation
The validation of a drug's target is fundamental for understanding its mechanism of action and for the development of more potent and selective derivatives. Below are detailed methodologies for key experiments cited in the validation of the targets of Landomycin A and Spinochrome B.
DNA Topoisomerase II Inhibition Assay (for Landomycin A)
This assay is used to determine the inhibitory effect of a compound on the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Principle: DNA topoisomerase II relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis. An inhibitor of topoisomerase II will prevent the relaxation of the supercoiled plasmid, resulting in a different band pattern on the gel compared to the control.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 10x topoisomerase II reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of Landomycin A (or the control inhibitor, etoposide).
-
Enzyme Addition: Add purified human topoisomerase IIα enzyme to the reaction mixture. The final reaction volume is typically 20 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x loading dye containing SDS and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium (B1194527) bromide. Run the gel at a constant voltage until the different DNA forms are adequately separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light. The amount of supercoiled DNA remaining in the presence of the inhibitor is quantified to determine the extent of inhibition. The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[3][4][5][12][13]
p38 MAPK Inhibition Assay (for Spinochrome B)
This assay measures the ability of a compound to inhibit the kinase activity of p38 MAPK, a key enzyme in cellular stress and inflammatory responses.
Principle: The assay is based on the ability of active p38 MAPK to phosphorylate a specific substrate. The inhibition of this phosphorylation by a test compound is quantified. This can be done using various methods, including radiometric assays, fluorescence-based assays, or Western blotting.
Protocol (using Western Blot):
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) and stimulate them with a known activator of the p38 MAPK pathway (e.g., lipopolysaccharide - LPS). Treat the cells with varying concentrations of Spinochrome B for a specified period.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38). After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities and normalize them to the total p38 MAPK levels to determine the extent of inhibition.
NRF2 Nuclear Translocation Assay (for Spinochrome B)
This assay is used to assess the activation of the NRF2 pathway by measuring the translocation of the NRF2 protein from the cytoplasm to the nucleus.
Principle: Under basal conditions, NRF2 is kept in the cytoplasm by its inhibitor, KEAP1. Upon activation by stimuli such as oxidative stress or certain compounds, NRF2 dissociates from KEAP1 and translocates to the nucleus, where it activates the transcription of antioxidant genes. This translocation can be visualized by immunofluorescence microscopy or quantified by Western blotting of nuclear and cytoplasmic fractions.
Protocol (using Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with different concentrations of Spinochrome B for various time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against NRF2. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent dye such as DAPI.
-
Microscopy and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The co-localization of the NRF2 signal with the nuclear stain indicates nuclear translocation. The percentage of cells showing nuclear NRF2 can be quantified.[14][15][16]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for Landomycin A and Spinochrome B, as well as a general workflow for target validation.
Caption: Proposed signaling pathway for Landomycin A's anticancer activity.
Caption: Dual proposed mechanisms of action for Spinochrome B.
Caption: General experimental workflow for natural product target validation.
Conclusion
The validation of molecular targets for this compound-containing natural products like Landomycin A and Spinochrome B is a multifaceted process that requires a combination of biochemical, biophysical, and cellular approaches. While Landomycin A demonstrates a clear potential as a DNA topoisomerase II inhibitor, Spinochrome B appears to exert its effects through the modulation of key signaling proteins like p38 MAPK and the activation of the NRF2 antioxidant pathway. The comparative data and detailed protocols provided in this guide aim to equip researchers with the necessary information to further investigate these and other promising natural products, ultimately accelerating the journey from discovery to clinical application. Further research is warranted to fully elucidate the complete target profiles of these compounds and to explore their potential for synergistic therapeutic strategies.
References
- 1. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Naphthoquinones of the spinochrome class: occurrence, isolation, biosynthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spinochrome Identification and Quantification in Pacific Sea Urchin Shells, Coelomic Fluid and Eggs Using HPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Oliose: A Procedural Guide for Laboratory Professionals
Oliose is a reducing monosaccharide and, more specifically, a deoxysugar.[1] While it is a component of various naturally occurring glycosides, detailed hazard classifications are not widely published.[1] In the absence of a specific Safety Data Sheet (SDS), it is prudent to handle this compound with the standard care afforded to all laboratory chemicals and to follow established protocols for non-hazardous chemical waste.
Key Chemical and Physical Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below to aid in the initial assessment and handling of the substance.
| Property | Value |
| Molecular Formula | C6H12O4 |
| Molar Mass | 148.16 g·mol−1 |
| Physical State | Solid |
| Melting Point | 103 °C |
| GHS Pictograms | None |
| Hazard Statements | None |
| Precautionary Statements | P261, P262 |
Data sourced from available chemical databases.[1]
Standard Operating Procedure for the Disposal of this compound
This section outlines the step-by-step process for the safe disposal of this compound in a laboratory setting. These procedures are based on general guidelines for chemical waste management and should be adapted to comply with your institution's specific policies.
Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in solid form (e.g., unused reagent, contaminated weighing paper) or in a liquid solution.
-
Segregate from Hazardous Waste: Do not mix this compound waste with hazardous chemical streams, such as solvents or heavy metals. It should be treated as non-hazardous chemical waste unless it has been mixed with a hazardous substance.
Containment and Labeling
-
Solid Waste:
-
Collect all solid this compound waste in a designated, durable, and sealable container.
-
Clearly label the container with the name of the chemical ("this compound Waste") and indicate that it is non-hazardous.
-
-
Liquid Waste (Aqueous Solutions):
-
For small quantities of dilute aqueous solutions, consult your institution's Environmental Health and Safety (EHS) office regarding the possibility of drain disposal. Some institutions permit the disposal of non-hazardous, water-soluble chemicals down the sanitary sewer with copious amounts of water.
-
If drain disposal is not permitted or for larger volumes, collect the liquid waste in a compatible, leak-proof container.
-
Label the container clearly with "Aqueous this compound Waste" and "Non-Hazardous."
-
Disposal Route
-
Solid Waste: Once the designated waste container is full, arrange for its disposal through your institution's chemical waste program. This typically involves pickup by the EHS department or a contracted waste management company.
-
Liquid Waste: If not eligible for drain disposal, the contained liquid waste should be managed through the institutional chemical waste program.
Spill and Decontamination Procedures
-
In the event of a spill, wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
-
For solid spills, sweep the material into a designated waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid waste container.
-
Clean the spill area with soap and water.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a non-hazardous chemical like this compound in a laboratory environment.
Caption: Logical workflow for the disposal of this compound.
By following these general guidelines and the logical workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety and disposal protocols.
References
Navigating the Uncharted: A Safety Protocol for Handling Oliose and Other Novel Chemical Entities
Absence of specific safety data for Oliose necessitates a risk-based approach grounded in established laboratory safety principles. Researchers, scientists, and drug development professionals should treat this compound as a compound with unknown toxicity and handle it with the utmost care. This guide provides a framework for the safe handling and disposal of novel or poorly characterized substances like this compound.
When a new or uncharacterized substance is to be handled in a laboratory, a thorough risk assessment is the first and most critical step.[1][2][3][4] This process involves evaluating the potential hazards and determining the necessary precautions to mitigate risks.[2]
Risk Assessment for Novel Compounds
A multi-step risk assessment should be conducted before any new experiment involving this compound.[1][3]
-
Information Gathering : Consult all available literature and internal data for any information on this compound or structurally similar compounds. The absence of a Safety Data Sheet (SDS) means that a conservative approach to safety is required.[1][2]
-
Hazard Identification : Assume the substance is hazardous.[5] Consider all potential routes of exposure, including inhalation, skin contact, and ingestion.[1]
-
Exposure Assessment : Evaluate the experimental protocol to determine the potential for exposure. Consider the quantity of the substance being used, the duration of the experiment, and the potential for aerosol generation.
-
Control Measures : Based on the assessment, select the appropriate engineering controls, administrative controls, and personal protective equipment (PPE).[2]
A visual representation of the risk assessment workflow is provided below.
Caption: Risk assessment workflow for handling novel chemical compounds.
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a comprehensive PPE strategy is essential to protect against potential hazards.[6][7][8] The minimum required PPE for handling this compound in a laboratory setting is outlined below.[6]
| PPE Category | Standard Protection | Enhanced Protection (Recommended for higher risk procedures) |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields.[9] | Chemical splash goggles.[10] A face shield should be worn in addition to goggles when there is a significant splash risk.[6][7] |
| Body | A standard laboratory coat.[7][9] Clothing should cover the legs, and closed-toe shoes must be worn.[5][11] | A flame-resistant lab coat if flammable solvents are in use.[8] An apron may be used for additional protection against splashes.[9] |
| Hand | Disposable nitrile gloves are the minimum requirement.[5][6] Gloves should be inspected before use and changed frequently, especially after known contact with the chemical.[5] | Double gloving or wearing more robust chemical-resistant gloves (e.g., neoprene) for procedures with a higher risk of skin contact.[6][12] |
| Respiratory | Not typically required for small quantities handled in a well-ventilated area or a chemical fume hood. | A respirator (e.g., N95 or higher) may be necessary if there is a risk of inhaling aerosols or if the substance is handled outside of a fume hood.[7] Use of a respirator requires enrollment in a respiratory protection program.[5] |
Operational Plan: Safe Handling of this compound
Adherence to prudent laboratory practices is paramount when working with a substance of unknown toxicity.[5]
Experimental Protocols
-
Work Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5][10][13]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[11][13] Avoid touching your face, eyes, or personal items when wearing gloves.[14]
-
Chemical Handling :
-
Spill and Emergency Procedures :
-
Have a spill kit readily available.
-
In case of skin contact, wash the affected area immediately with copious amounts of water for at least 15 minutes.
-
In case of eye contact, flush with water for at least 15 minutes at an eyewash station.
-
In case of a large spill, evacuate the area and alert laboratory safety personnel.
-
Disposal Plan for this compound Waste
As this compound is a sugar, it is likely to be classified as a non-hazardous waste. However, a formal hazardous waste determination must be performed by your institution's Environmental Health and Safety (EHS) department.[15]
Waste Characterization and Segregation
-
Initial Assessment : Based on its chemical structure (a di-deoxyhexose), this compound is not expected to meet the criteria for hazardous waste (ignitable, corrosive, reactive, or toxic).
-
Consult EHS : Before disposal, consult with your institution's EHS office to confirm the waste classification.[16]
-
Segregation : Do not mix this compound waste with hazardous waste streams.[17]
Disposal Procedures for Non-Hazardous Chemical Waste
If confirmed as non-hazardous, the following general disposal guidelines apply.[15][18]
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a clearly labeled, sealed container. The label should identify the contents as "Non-Hazardous Waste: this compound".[15] Dispose of according to institutional guidelines, which may include placing it in the regular laboratory trash or a designated non-hazardous solid waste container.[18] |
| Aqueous Solutions | Neutral solutions (pH 6-9) containing only this compound may be permissible for drain disposal, followed by flushing with plenty of water.[15] However, always check with your local EHS and wastewater treatment authority for specific regulations. Never dispose of flammable liquids down the drain, even if they are water-soluble.[15] |
| Contaminated Materials | PPE and other materials (e.g., paper towels, pipette tips) with minimal contamination can likely be disposed of as regular solid waste. Items with significant contamination should be managed as solid this compound waste.[16] |
| Empty Containers | Containers that are "RCRA empty" (all contents removed that can be, with no more than 1 inch of residue remaining) can typically be disposed of in the regular trash after the label has been defaced.[17][18] |
The logical flow for the disposal of this compound waste is depicted in the diagram below.
Caption: Decision-making workflow for the disposal of this compound waste.
By adhering to these general safety principles and consulting with institutional safety resources, researchers can handle this compound and other novel chemical compounds in a manner that prioritizes safety and minimizes risk.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. nationalacademies.org [nationalacademies.org]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scienceequip.com.au [scienceequip.com.au]
- 11. site.unibo.it [site.unibo.it]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 16. B. Nonhazardous Waste | Environmental Health & Safety | Baylor University [ehs.web.baylor.edu]
- 17. sites.rowan.edu [sites.rowan.edu]
- 18. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
